molecular formula C10H9BrO4 B1271229 2-Bromo-4-formyl-6-methoxyphenyl acetate CAS No. 308088-29-1

2-Bromo-4-formyl-6-methoxyphenyl acetate

Cat. No.: B1271229
CAS No.: 308088-29-1
M. Wt: 273.08 g/mol
InChI Key: SXSITNPVULYEFB-UHFFFAOYSA-N
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Description

2-Bromo-4-formyl-6-methoxyphenyl acetate is a useful research compound. Its molecular formula is C10H9BrO4 and its molecular weight is 273.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-bromo-4-formyl-6-methoxyphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO4/c1-6(13)15-10-8(11)3-7(5-12)4-9(10)14-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXSITNPVULYEFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1Br)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10366381
Record name 2-bromo-4-formyl-6-methoxyphenyl acetate
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Molecular Weight

273.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

308088-29-1
Record name 2-bromo-4-formyl-6-methoxyphenyl acetate
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Record name 2-Bromo-4-formyl-6-methoxyphenyl Acetate
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Foundational & Exploratory

A Technical Guide to 2-Bromo-4-formyl-6-methoxyphenyl acetate: A Specialized Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of 2-Bromo-4-formyl-6-methoxyphenyl acetate, a specialized aromatic compound primarily utilized as a versatile intermediate in multi-step organic synthesis. Due to its specific arrangement of functional groups—a reactive bromine atom, an aldehyde, a methoxy group, and a protected phenol—this molecule serves as a valuable building block for constructing more complex molecular architectures relevant to medicinal chemistry and materials science.

Core Properties and Identification

This compound is a polysubstituted benzene derivative. Its key physical and chemical identifiers are summarized below, compiled from chemical supplier data and public chemical databases.[1][2]

PropertyValueSource
IUPAC Name (2-bromo-4-formyl-6-methoxyphenyl) acetatePubChem[2]
Synonyms Acetic Acid 2-Bromo-4-formyl-6-methoxyphenyl Ester, 4-Acetoxy-3-bromo-5-methoxybenzaldehydeTCI Chemicals[1]
CAS Number 308088-29-1TCI Chemicals[1]
Molecular Formula C₁₀H₉BrO₄PubChem[2]
Molecular Weight 273.08 g/mol
Appearance White to off-white crystalline powderTCI Chemicals[1]
Melting Point 85.0 to 89.0 °CTCI Chemicals[1]
Purity >98.0% (GC)TCI Chemicals[1]
Chemical Structure

The molecule's structure is defined by a central benzene ring with five substituents. The strategic placement of these groups dictates its reactivity and utility in synthesis.

Caption: Chemical structure of this compound.

Synthesis and Reactivity Profile

While specific, peer-reviewed synthesis procedures for this exact molecule are not widely published, its structure suggests a logical synthetic pathway originating from commercially available precursors like 4-hydroxy-3-methoxybenzaldehyde (vanillin).

Proposed Synthesis Workflow

A plausible synthesis involves two key steps: protection of the hydroxyl group followed by regioselective bromination.

  • Acetylation (Protection): The phenolic hydroxyl group of a precursor like vanillin is protected as an acetate ester. This is a standard procedure to prevent unwanted side reactions at this position during subsequent steps. This is typically achieved by reacting the phenol with acetic anhydride in the presence of a base catalyst.

  • Regioselective Bromination: The resulting acetate is then brominated. The methoxy (-OCH₃) and acetoxy (-OAc) groups are ortho-, para-directing. The position ortho to the acetoxy group and meta to the formyl group is sterically accessible and electronically activated, making it the likely site for electrophilic aromatic substitution by bromine. This reaction can be performed using reagents like N-Bromosuccinimide (NBS) or bromine in a suitable solvent like acetic acid.[3]

G start Starting Material (e.g., Vanillin derivative) step1 Step 1: Acetylation (Acetic Anhydride, Base) Protects hydroxyl group start->step1 intermediate Intermediate (4-formyl-2-methoxyphenyl acetate) step1->intermediate step2 Step 2: Bromination (NBS or Br₂) Regioselective addition of Br intermediate->step2 product Final Product (this compound) step2->product

Caption: Proposed two-step synthesis workflow.

Reactivity and Role as a Synthetic Intermediate

The utility of this compound stems from the distinct reactivity of its functional groups:

  • Aryl Bromide: The bromine atom is the primary reactive site for forming new carbon-carbon or carbon-heteroatom bonds. It is an ideal handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination. This allows for the introduction of a wide variety of substituents at this position.

  • Aldehyde (Formyl Group): The aldehyde is susceptible to nucleophilic attack and can be readily transformed into other functional groups. Common reactions include oxidation to a carboxylic acid, reduction to an alcohol, reductive amination to form amines, or used in Wittig-type reactions to form alkenes.

  • Acetate Ester: The acetate group serves as a stable protecting group for the phenol. It can be easily removed (deprotected) under basic or acidic conditions to reveal the free hydroxyl group, which can then be used in subsequent reactions, such as etherification.

  • Methoxy Group: The electron-donating methoxy group influences the electronic properties of the aromatic ring, affecting the reactivity of the other functional groups.

Applications in Research and Development

This compound is not typically an end-product but rather a key building block. Its trifunctional nature (handle for coupling, modifiable aldehyde, and protected phenol) makes it a valuable intermediate in the synthesis of complex molecules.[4]

  • Medicinal Chemistry: This scaffold is useful for generating libraries of compounds for drug discovery. By sequentially or orthogonally reacting the different functional groups, chemists can systematically explore the chemical space around this core structure to develop novel therapeutic agents. For instance, related bromo-phenylacetic acid derivatives are used in synthesizing anti-inflammatory drugs and natural products like Combretastatin A-4.[3][4]

  • Organic Synthesis: In a broader synthetic context, it serves as a precursor for highly substituted aromatic compounds that would be difficult to synthesize through other means.[4]

G cluster_0 Synthetic Pathways reagent This compound Bromo (Coupling Site) Formyl (Modification Site) Acetate (Deprotection Site) suzuki Suzuki Coupling (Adds new aryl/alkyl group) reagent:bromo->suzuki Pd catalyst reductive_amination Reductive Amination (Converts formyl to amine) reagent:formyl->reductive_amination Amine, NaBH₃CN deprotection Deprotection (Reveals phenol) reagent:acetate->deprotection Base/Acid product Complex Target Molecule (e.g., Bioactive Compound) suzuki->product reductive_amination->product deprotection->product

Caption: Role as a multi-functional intermediate in synthesis.

Safety, Handling, and Storage

As with any laboratory chemical, this compound must be handled with appropriate care. The toxicological properties of this specific compound have not been fully investigated.[5] Information is derived from safety data sheets (SDS) for this or structurally similar compounds.[6][7]

Hazard Identification
  • May cause skin, eye, and respiratory tract irritation.[5][6][7]

  • May be harmful if swallowed or inhaled.[5][6]

  • May cause an allergic skin reaction.[5]

Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5][6] Ensure safety showers and eyewash stations are readily accessible.[6]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[5][6][7]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and protective clothing to prevent skin contact.[5][6][7]

    • Respiratory Protection: Avoid breathing dust. If ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[7]

  • Hygiene: Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in the laboratory.[6]

Storage
  • Keep the container tightly closed.[5][7]

  • Store in a cool, dry, and well-ventilated place away from incompatible materials.[5][7] Some suppliers recommend refrigerated storage.[7]

Disposal
  • Dispose of contents and container in accordance with all federal, state, and local regulations.[5][6] This may involve dissolving the material in a combustible solvent and burning it in a chemical incinerator.[5]

Spectral Data

  • ¹H NMR: Protons on the aromatic ring would appear as distinct signals in the aromatic region. Signals for the acetate methyl group (~2.3 ppm), the methoxy group (~3.9 ppm), and the aldehyde proton (~9.8-10.0 ppm) would be expected in their characteristic regions.

  • ¹³C NMR: Signals for the carbonyl carbons of the acetate and aldehyde groups would be downfield. Distinct signals for each of the six aromatic carbons and the methyl carbons of the acetate and methoxy groups would also be present.

  • IR Spectroscopy: Characteristic peaks would include a strong C=O stretch for the aldehyde (~1700 cm⁻¹), another C=O stretch for the acetate ester (~1760 cm⁻¹), and C-O stretches for the ether and ester groups.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak and a characteristic isotopic pattern (M, M+2) due to the presence of the bromine atom.

References

  • PubChem . This compound Compound Summary. [Link]

  • PubChem . Ethyl 2-(2-bromo-4-formyl-6-methoxyphenyl)acetate Compound Summary. [Link]

  • PubChem . 2-(2-Bromo-4-formyl-6-methoxyphenyl)acetic acid Compound Summary. [Link]

  • Wu, X. et al. Palladium-Catalyzed Carbonylative Addition of Aryl Bromides to Arylalkynes - Supporting Information. Organic Letters. [Link]

  • PubChem . Ethyl 2-(2-bromo-6-formyl-4-methoxyphenyl)acetate Compound Summary. [Link]

  • Beilstein Journals . Supplementary Information for Organic Synthesis. [Link]

  • T. S. Cameron et al. (2011) . 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Nomenclature of 4-Acetoxy-3-bromo-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and professionals in drug development on the synthesis, IUPAC nomenclature, and physicochemical properties of 4-Acetoxy-3-bromo-5-methoxybenzaldehyde. The document is structured to offer not just procedural steps, but also the underlying scientific rationale for the experimental design, ensuring both technical accuracy and practical applicability.

Introduction

4-Acetoxy-3-bromo-5-methoxybenzaldehyde is a substituted aromatic aldehyde with potential applications as a building block in the synthesis of more complex molecules in medicinal chemistry and materials science. Its structure, featuring a reactive aldehyde group and a strategically functionalized benzene ring, makes it a versatile intermediate. This guide will delineate a reliable synthetic pathway starting from a readily available precursor, vanillin, and will also establish the definitive IUPAC name for the target compound.

IUPAC Nomenclature

The correct and unambiguous naming of chemical compounds is paramount for scientific communication. The IUPAC name for the target molecule is determined by a systematic application of nomenclature rules.

Structure for Nomenclature Analysis:

Rules for IUPAC Nomenclature:

  • Principal Functional Group: The aldehyde group (-CHO) has the highest priority among the functional groups present (aldehyde, ether, ester, and halide). Therefore, the parent name is benzaldehyde .

  • Numbering of the Benzene Ring: The carbon atom of the aldehyde group is designated as position 1. The ring is then numbered to give the substituents the lowest possible locants.

  • Identification and Naming of Substituents:

    • At position 3, there is a bromine atom, named as a bromo substituent.

    • At position 4, there is an acetoxy group (-O-C(=O)CH3), named as an acetoxy substituent.

    • At position 5, there is a methoxy group (-OCH3), named as a methoxy substituent.

  • Alphabetical Ordering of Substituents: The substituents are listed in alphabetical order: acetoxy, bromo, methoxy.

  • Final IUPAC Name: Combining the parent name and the alphabetically ordered, numbered substituents gives the final IUPAC name.

Therefore, the definitive IUPAC name for the compound is 4-Acetoxy-3-bromo-5-methoxybenzaldehyde .

Synthetic Pathway

The synthesis of 4-Acetoxy-3-bromo-5-methoxybenzaldehyde can be efficiently achieved in a two-step sequence starting from 4-hydroxy-3-methoxybenzaldehyde, commonly known as vanillin. The synthetic strategy involves:

  • Regioselective Bromination: Introduction of a bromine atom onto the vanillin ring.

  • Acetylation: Protection of the phenolic hydroxyl group as an acetate ester.

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow Vanillin Vanillin (4-hydroxy-3-methoxybenzaldehyde) Bromovanillin 5-Bromovanillin (3-bromo-4-hydroxy-5-methoxybenzaldehyde) Vanillin->Bromovanillin Bromination (Br2, CH3OH) FinalProduct 4-Acetoxy-3-bromo-5-methoxybenzaldehyde Bromovanillin->FinalProduct Acetylation ((CH3CO)2O, Pyridine)

Caption: Synthetic workflow for 4-Acetoxy-3-bromo-5-methoxybenzaldehyde.

Step 1: Synthesis of 5-Bromovanillin (3-bromo-4-hydroxy-5-methoxybenzaldehyde)

Principle and Rationale:

The bromination of vanillin is a classic example of electrophilic aromatic substitution. The hydroxyl (-OH) and methoxy (-OCH3) groups are strong activating, ortho-, para-directing groups. The aldehyde group (-CHO) is a deactivating, meta-directing group. The powerful activating effects of the hydroxyl and methoxy groups dictate the position of bromination. The position ortho to the hydroxyl group and meta to the aldehyde group (C5) is the most sterically accessible and electronically favorable site for electrophilic attack.[1][2]

Experimental Protocol:

  • In a well-ventilated fume hood, dissolve vanillin (1.0 eq) in methanol.

  • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • Slowly add a solution of bromine (1.1 eq) in methanol dropwise to the cooled vanillin solution, ensuring the temperature remains below 10 °C.[3][4]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Pour the reaction mixture into a beaker containing ice-cold water to precipitate the product.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove any residual acid and salts.

  • The crude 5-bromovanillin can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

  • Dry the purified product under vacuum. A pale yellow crystalline solid is expected.[3]

Step 2: Synthesis of 4-Acetoxy-3-bromo-5-methoxybenzaldehyde

Principle and Rationale:

The final step involves the acetylation of the phenolic hydroxyl group of 5-bromovanillin. Acetic anhydride is a common and effective acetylating agent for phenols. The reaction is typically catalyzed by a base, such as pyridine, which acts as a nucleophilic catalyst and also neutralizes the acetic acid byproduct.[5][6] This conversion of the phenol to an acetate ester can be useful for protecting the hydroxyl group or modifying the compound's solubility and electronic properties.

Experimental Protocol:

  • In a round-bottom flask, dissolve 5-bromovanillin (1.0 eq) in anhydrous pyridine under an inert atmosphere.

  • Cool the solution in an ice bath and slowly add acetic anhydride (1.2-1.5 eq) dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into ice-cold water to quench the excess acetic anhydride.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution (to remove acetic acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield 4-acetoxy-3-bromo-5-methoxybenzaldehyde as a solid.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material, intermediate, and the final product is presented in the table below.

PropertyVanillin5-Bromovanillin4-Acetoxy-3-bromo-5-methoxybenzaldehyde
IUPAC Name 4-hydroxy-3-methoxybenzaldehyde3-bromo-4-hydroxy-5-methoxybenzaldehyde[7]4-Acetoxy-3-bromo-5-methoxybenzaldehyde
Molecular Formula C₈H₈O₃C₈H₇BrO₃[3]C₁₀H₉BrO₄
Molecular Weight 152.15 g/mol 231.04 g/mol [3]273.08 g/mol
Appearance White to yellowish crystalline powderPale yellow crystalline solid[8]White to off-white solid (predicted)
Melting Point 81-83 °C164-166 °C[3][9]Not readily available (predicted to be lower than 5-bromovanillin)
Solubility Sparingly soluble in water, soluble in ethanol, etherSlightly soluble in methanol and DMSO[4][8]Soluble in common organic solvents (e.g., ethyl acetate, dichloromethane)

Characterization

The structural integrity of the synthesized 4-acetoxy-3-bromo-5-methoxybenzaldehyde should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the molecular structure, confirming the presence of the aldehyde, acetoxy, and methoxy groups, as well as the substitution pattern on the aromatic ring.

  • Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the carbonyl groups of the aldehyde and the ester, as well as C-O and aromatic C-H stretching vibrations.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound and provide fragmentation patterns that can further support the proposed structure.

Conclusion

This technical guide outlines a robust and well-rationalized synthetic route for the preparation of 4-Acetoxy-3-bromo-5-methoxybenzaldehyde from vanillin. The provided experimental protocols are based on established chemical principles and analogous procedures found in the scientific literature. By following this guide, researchers and scientists can confidently synthesize and correctly identify this valuable chemical intermediate for their research and development endeavors.

References

  • Chemsrc. 5-Bromovanillin | CAS#:2973-76-4. [Link]

  • PubChem. 5-Bromovanillin | C8H7BrO3 | CID 18099. [Link]

  • Home Sunshine Pharma. 5-bromovanillin CAS 2973-76-4. [Link]

  • LookChem. 5-Bromovanillin|2973-76-4. [Link]

  • MDPI. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. [Link]

  • Deducing Directive Effects with Electrophilic Aromatic Substitution - Bromination of Vanillin. Course Hero. [Link]

  • Google Patents. US5136084A - Process for the acetylation of a mono-substituted phenol or a mono-substituted naphthol.
  • Royal Society of Chemistry. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • IUPAC. Brief Guide to the Nomenclature of Organic Chemistry. [Link]

  • Filo. Identify the correct IUPAC name for the compound with substitue... [Link]

  • Journal of the Chemical Society B: Physical Organic. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. [Link]

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A Technical Guide to Acetic Acid 2-Bromo-4-formyl-6-methoxyphenyl Ester: Properties and Synthesis Considerations

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of Acetic Acid 2-Bromo-4-formyl-6-methoxyphenyl Ester, a halogenated aromatic compound with significant potential as a versatile building block in synthetic chemistry. This document is intended for researchers, chemists, and professionals in the fields of drug discovery and materials science, offering detailed information on its chemical properties and outlining a logical framework for its synthetic application.

Core Molecular Profile

A precise understanding of a compound's molecular formula and weight is fundamental for all quantitative aspects of chemical synthesis and analysis.

Molecular Formula and Weight

Acetic Acid 2-Bromo-4-formyl-6-methoxyphenyl Ester is comprised of a substituted benzene ring featuring an acetate, a bromine atom, a formyl group, and a methoxy group. The established molecular formula for this compound is C10H9BrO4 .[1][2][3][4][5] Based on this composition, the molecular weight is calculated to be 273.08 g/mol .[1][2][3][5][6][7]

Table 1: Key Molecular and Physical Data

PropertyValue
Molecular Formula C10H9BrO4
Molecular Weight 273.08 g/mol
CAS Number 308088-29-1
Appearance White to almost white powder or crystals
Melting Point 85.0 to 89.0 °C

Structural Characteristics and Reactivity Insights

The spatial arrangement of functional groups in Acetic Acid 2-Bromo-4-formyl-6-methoxyphenyl Ester dictates its chemical behavior and potential for further synthetic transformations. The molecule's core is a phenyl ring with substituents that create a unique electronic and steric environment.

The electron-withdrawing nature of the bromo and formyl groups, combined with the electron-donating effect of the methoxy group, influences the reactivity of the aromatic ring in electrophilic substitution reactions. The formyl group, an aldehyde, is a key reactive site, susceptible to nucleophilic attack and oxidation or reduction. The acetate ester can be readily hydrolyzed under basic or acidic conditions to yield the corresponding phenol, providing another avenue for derivatization.

G cluster_0 Acetic Acid 2-Bromo-4-formyl-6-methoxyphenyl Ester cluster_1 Key Functional Groups cluster_2 Potential Reactions C10H9BrO4 C₁₀H₉BrO₄ A Acetate Ester (-OCOCH₃) B Bromine (-Br) C Formyl Group (-CHO) D Methoxy Group (-OCH₃) R4 Electrophilic Aromatic Substitution R3 Ester Hydrolysis A->R3 R1 Nucleophilic Addition to Aldehyde C->R1 R2 Oxidation/Reduction of Aldehyde C->R2 workflow start Substituted Phenol Precursor step1 Regioselective Bromination start->step1 step2 Formylation (e.g., Vilsmeier-Haack) step1->step2 step3 Acetylation of Phenolic -OH step2->step3 end Target Compound step3->end

Diagram 2: Proposed Synthetic Workflow This flowchart outlines a logical sequence of reactions for the synthesis of Acetic Acid 2-Bromo-4-formyl-6-methoxyphenyl Ester.

Protocol Validation and Quality Control

At each stage of the synthesis, it is imperative to employ rigorous purification and characterization techniques.

  • Purification: Column chromatography is a standard method for isolating the desired product from reaction byproducts and unreacted starting materials. Recrystallization may also be an effective technique for obtaining a highly pure solid product.

  • Characterization: The structure and purity of the intermediates and the final product should be confirmed using a combination of analytical methods:

    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

    • Mass Spectrometry (MS): To verify the molecular weight of the compound.

    • Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as the carbonyls of the ester and aldehyde.

Applications in Chemical Research

The diverse array of functional groups on Acetic Acid 2-Bromo-4-formyl-6-methoxyphenyl Ester makes it a valuable intermediate for the synthesis of more complex molecules. The aldehyde can serve as a handle for the construction of heterocycles, while the bromo- and methoxy-substituted phenyl ring is a common scaffold in pharmacologically active compounds. Potential applications include its use as a precursor for the development of novel inhibitors, probes, or molecular materials.

References

  • PubChem. Ethyl 2-(2-bromo-4-formyl-6-methoxyphenyl)acetate | C12H13BrO4. [Link]

  • CP Lab Safety. Search Results. [Link]

  • PubChem. 2-(2-Bromo-4-formyl-6-methoxyphenyl)acetic acid. [Link]

  • PubChemLite. 2-bromo-4-formyl-6-methoxyphenyl acetate (C10H9BrO4). [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 2-Bromo-4-formyl-6-methoxyphenyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromo-4-formyl-6-methoxyphenyl acetate is a substituted aromatic compound with potential applications in organic synthesis and drug discovery.[1] Its chemical structure, featuring a bromo group, an aldehyde, a methoxy group, and an acetate ester on a benzene ring, suggests a moderate polarity and potential for various chemical transformations. Understanding the solubility and stability of this compound is paramount for its effective use in research and development, particularly in areas such as reaction chemistry, formulation development, and pharmacological screening. This guide provides a comprehensive overview of the methodologies to determine the solubility and stability of this compound, offering both theoretical insights and practical, step-by-step protocols.

Chemical and Physical Properties [2]

PropertyValue
Molecular Formula C₁₀H₉BrO₄
Molecular Weight 273.08 g/mol [3]
Appearance White to Almost white powder to crystal[1]
Melting Point 85.0 to 89.0 °C[1]
Purity (GC) >98.0%[1]

Part 1: Solubility Determination

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter that influences its bioavailability, formulation, and reaction kinetics. The "like dissolves like" principle is a useful starting point, suggesting that polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.[4][5] Given the structure of this compound, it is expected to exhibit solubility in a range of organic solvents.

Qualitative Solubility Assessment

A preliminary qualitative assessment provides a rapid understanding of the compound's solubility profile across a spectrum of solvents with varying polarities.

Experimental Protocol:

  • Solvent Selection: Choose a range of solvents from non-polar to polar, such as hexane, toluene, dichloromethane (DCM), ethyl acetate, acetone, ethanol, methanol, and water.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound into separate, labeled 1.5 mL microcentrifuge tubes for each solvent.

  • Solvent Addition: Add 1 mL of the respective solvent to each tube.

  • Mixing: Vortex each tube vigorously for 1-2 minutes.

  • Observation: Visually inspect each tube for the dissolution of the solid. Classify the solubility as:

    • Freely Soluble: No solid particles are visible.

    • Sparingly Soluble: A significant portion of the solid has dissolved, but some particles remain.

    • Insoluble: The solid does not appear to have dissolved.

  • Confirmation: For samples that appear soluble, hold them against a light source to check for any undissolved particulates.

Data Presentation:

SolventPolarity IndexVisual ObservationSolubility Classification
Hexane0.1
Toluene2.4
Dichloromethane3.1
Ethyl Acetate4.4
Acetone5.1
Ethanol5.2
Methanol6.6
Water10.2
Quantitative Solubility Determination: The Shake-Flask Method

For more precise applications, a quantitative determination of solubility is necessary. The shake-flask method is a widely accepted technique for this purpose.[6]

Experimental Protocol:

  • Saturated Solution Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The excess solid ensures that a saturated solution is formed.

  • Equilibration: Place the vials in a shaker or rotator in a constant temperature bath (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed until the excess solid has settled.

  • Sample Withdrawal: Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7][8]

Workflow for Quantitative Solubility Determination:

Caption: Shake-Flask Method Workflow.

Part 2: Stability Assessment

The chemical stability of a compound determines its shelf-life and suitability for various applications. Degradation can be induced by several factors, including pH, temperature, and light. A systematic stability study involves subjecting the compound to stressed conditions and monitoring its degradation over time.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[9][10]

Experimental Protocol:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂.

    • Thermal Degradation: Store a solution of the compound at an elevated temperature (e.g., 60 °C).

    • Photolytic Degradation: Expose a solution of the compound to a UV light source.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis: Analyze the samples using a stability-indicating HPLC method.

Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is one that can separate the parent compound from its degradation products, allowing for accurate quantification of both.[7][8]

HPLC Method Parameters (Starting Point):

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or as determined by UV scan)
Injection Volume 10 µL

Data Analysis:

The percentage of degradation can be calculated using the following formula:

% Degradation = [(Initial Area - Area at Time t) / Initial Area] x 100

Logical Flow for Stability Testing:

Stability_Testing cluster_stress Forced Degradation cluster_analysis Analysis A Acid Hydrolysis F Sample at Time Points A->F B Base Hydrolysis B->F C Oxidation C->F D Thermal D->F E Photolytic E->F G HPLC Analysis F->G H Quantify Degradation G->H

Caption: Forced Degradation Study Workflow.

Expected Stability Profile

Based on the functional groups present in this compound, the following degradation pathways can be anticipated:

  • Hydrolysis: The acetate ester is susceptible to both acid- and base-catalyzed hydrolysis, which would yield 2-bromo-4-formyl-6-methoxyphenol and acetic acid. Basic conditions are expected to accelerate this process significantly.

  • Oxidation: The aldehyde group is prone to oxidation, potentially forming the corresponding carboxylic acid.

  • Photodegradation: Aromatic systems can be susceptible to photolytic degradation, although specific pathways are difficult to predict without experimental data.

Conclusion

References

  • Experiment 1 Determination of Solubility Class. (n.d.).
  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Bromo-4-formyl-6-methoxyphenyl)acetic acid. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-(2-bromo-4-formyl-6-methoxyphenyl)acetate. Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • How can you determine the solubility of organic compounds? (2017, June 24). Quora. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C10H9BrO4). Retrieved from [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • Park, K. (n.d.). Assay and Stability Testing.
  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • Science.gov. (n.d.). stability-indicating hplc method: Topics. Retrieved from [Link]

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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Bromo-4-formyl-6-methoxyphenyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-formyl-6-methoxyphenyl acetate is a substituted aromatic compound whose structural motifs—a brominated phenyl ring, an aldehyde (formyl) group, and an acetate ester—make it a valuable intermediate in medicinal chemistry and organic synthesis. Its utility in the construction of more complex molecular architectures necessitates a thorough understanding of its chemical properties and associated hazards. This guide provides a detailed examination of the safety and handling protocols for this compound, grounded in available chemical data and principles of laboratory safety. As a Senior Application Scientist, the goal is to present not just a set of rules, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.

Chemical and Physical Identity

A precise understanding of the compound's properties is the foundation of safe handling. While a comprehensive, peer-reviewed safety data sheet for this specific molecule is not widely available, key identifiers and properties have been compiled from chemical supplier data.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 308088-29-1[1][2]
Molecular Formula C₁₀H₉BrO₄[3]
Molecular Weight 273.08 g/mol [3]
Appearance White to almost white crystalline powder[1][2]
Melting Point 85.0 - 89.0 °C[1][2]
Storage Store at room temperature under an inert atmosphere[3]

The crystalline nature of this solid compound at room temperature suggests it has low volatility, reducing the risk of inhalation exposure under standard conditions. However, any procedure involving heating or aerosol generation will require enhanced engineering controls. The recommendation to store under an inert atmosphere indicates potential sensitivity to air or moisture over time, which could affect compound integrity.[3]

Hazard Identification and Risk Assessment

No complete GHS classification is currently published for this compound. Therefore, a conservative risk assessment must be performed by analyzing its functional groups and data from structurally analogous compounds.

Analysis of a Structurally Related Compound

A close structural analog, 2-Bromo-4-cyano-6-methoxyphenyl acetate (CAS 515847-71-9), where the formyl group is replaced by a cyano group, provides valuable insight. For this analog, the following GHS classification is provided:

  • Pictogram: GHS07 (Exclamation Mark)[4]

  • Signal Word: Warning[4]

  • Hazard Statements:

    • H302: Harmful if swallowed[4]

    • H317: May cause an allergic skin reaction[4]

Causality: The shared brominated methoxyphenyl acetate core in both molecules suggests a similar toxicological profile. The presence of the aldehyde in the target compound is unlikely to diminish these hazards. Aldehydes themselves can be irritants and sensitizers. Therefore, it is scientifically prudent to assume that this compound is, at a minimum, harmful if swallowed and may cause skin irritation or sensitization.

Inferred Hazards from Functional Groups
  • Brominated Aromatic Ring: Organobromine compounds can exhibit a range of toxicities and may be persistent in the environment. The bromine atom makes the aromatic ring electron-deficient and susceptible to certain reactions. While stable, these compounds should be handled with care, as a related compound, 2-Bromo-4-methoxyphenylacetic acid, is noted as being "toxic".[5]

  • Phenyl Acetate Moiety: The basic phenyl acetate structure is classified as a combustible liquid and is harmful if swallowed (H302).[6][7] This reinforces the oral toxicity risk.

  • Aldehyde Group: Aldehydes are known to be reactive and can be irritants to the skin, eyes, and respiratory tract.

Exposure Controls and Personal Protection

A multi-layered approach, combining engineering controls, administrative procedures, and personal protective equipment (PPE), is essential for minimizing exposure.

Table 2: Recommended Exposure Control Measures

Control TypeSpecificationRationale
Engineering Certified Chemical Fume HoodTo be used for all weighing and transfer operations, and any reaction involving this compound, especially if heating. This contains any dust or vapors.
Administrative Restricted Access & LabelingDesignate specific areas for handling this compound. Ensure all containers are clearly labeled with the chemical name and associated hazards.
PPE: Hand Nitrile gloves (check manufacturer's breakthrough time)Provides a barrier against skin contact. The precautionary statement P302+P352 ("IF ON SKIN: Wash with plenty of water") from a supplier confirms skin contact is a key hazard to mitigate.[1]
PPE: Eye ANSI Z87.1-compliant safety glasses with side shields or chemical splash gogglesProtects eyes from accidental splashes of the solid or solutions containing it.
PPE: Body Laboratory CoatPrevents contamination of personal clothing.

The workflow for handling this compound should always prioritize minimizing the creation of dust when working with the solid.

Safe Handling and Storage Protocols

General Handling Workflow

The following diagram outlines the critical steps and decision points for safely handling this compound in a laboratory setting.

G Diagram 1: Safe Handling Workflow cluster_prep Preparation cluster_handling Material Handling (in Fume Hood) cluster_cleanup Post-Handling & Cleanup a Verify Fume Hood Operation b Don Personal Protective Equipment (PPE) a->b c Prepare Work Area & Spill Kit b->c d Retrieve Compound from Storage c->d Proceed to Handling e Carefully Weigh Solid (minimize dust) d->e f Transfer to Reaction Vessel or for Dissolution e->f g Decontaminate Glassware & Work Surfaces f->g Complete Handling h Dispose of Waste in Labeled Hazardous Waste Container g->h i Remove PPE & Wash Hands Thoroughly h->i G Diagram 2: Spill Response Protocol start Spill Occurs evacuate Evacuate Immediate Area & Alert Others start->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) evacuate->ppe contain Cover Solid Spill with Inert Absorbent Material (e.g., Vermiculite, Sand) ppe->contain collect Carefully Sweep/Scoop Material into a Labeled Hazardous Waste Container contain->collect clean Clean Spill Area with Soap and Water collect->clean dispose Dispose of Waste & Contaminated Materials via Institutional Hazardous Waste Program clean->dispose end Response Complete dispose->end

Caption: Step-by-step protocol for responding to a solid spill.

Conclusion

While this compound is a valuable synthetic building block, it must be handled with the respect due to a potentially hazardous chemical. By understanding its physical properties, inferring its toxicological profile from close structural analogs, and implementing robust engineering and administrative controls, researchers can mitigate the risks of exposure. The principles of safe handling—containment, personal protection, and emergency preparedness—are paramount to ensuring both the integrity of the research and the well-being of the scientific professionals conducting it.

References

  • Harper College. (2010). Safety Data Sheet: Phenyl acetate. Retrieved January 17, 2026, from [Link]

  • The Perfumers Apprentice. (2015). PHENYL ETHYL PHENYL ACETATE SAFETY DATA SHEET. Retrieved January 17, 2026, from [Link]

Sources

A Comprehensive Technical Guide to 2-Bromo-4-formyl-6-methoxyphenyl acetate: A Versatile Intermediate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-Bromo-4-formyl-6-methoxyphenyl acetate, a highly functionalized aromatic compound that serves as a valuable intermediate in the synthesis of complex organic molecules. This document details its synthesis, characterization, and strategic applications in methodologies such as benzofuran synthesis and palladium-catalyzed cross-coupling reactions. Authored for researchers, medicinal chemists, and professionals in drug development, this guide emphasizes the causality behind experimental choices and provides robust, actionable protocols to empower innovation in the laboratory.

Introduction: Strategic Importance of a Multifunctional Building Block

In the landscape of organic synthesis, the strategic value of an intermediate is defined by its structural features and the diversity of transformations it can undergo. This compound, also known by its synonym 4-Acetoxy-3-bromo-5-methoxybenzaldehyde[1][2], is a prime example of such a versatile building block. Its architecture, featuring an aldehyde, a methoxy group, an acetate-protected phenol, and a reactive aryl bromide, offers a rich platform for sequential and orthogonal chemical modifications.

The strategic placement of these functional groups allows for a tiered reactivity profile. The aryl bromide is a handle for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions. The aldehyde group is a gateway to a multitude of classical and contemporary transformations, including reductive aminations, Wittig reactions, and condensations. The acetate group serves as a robust protecting group for the phenol, which can be selectively cleaved to participate in further reactions. This inherent multifunctionality makes it a coveted precursor in the synthesis of natural products, pharmaceuticals, and advanced materials.

Synthesis and Characterization

The synthesis of this compound is most efficiently achieved through a two-step sequence starting from the commercially available o-vanillin (2-hydroxy-3-methoxybenzaldehyde). This pathway involves a regioselective bromination followed by acetylation of the phenolic hydroxyl group.

Step 1: Synthesis of the Precursor, 5-Bromo-2-hydroxy-3-methoxybenzaldehyde

The initial step is the bromination of o-vanillin. The directing effects of the hydroxyl and methoxy groups favor the introduction of the bromine atom at the position para to the hydroxyl group and ortho to the methoxy group.

Synthesis_Precursor o_vanillin o-Vanillin reagents_br Br₂, NaOAc Acetic Acid, 0°C to RT o_vanillin->reagents_br precursor 5-Bromo-2-hydroxy-3-methoxybenzaldehyde reagents_br->precursor caption Figure 1. Synthesis of the key precursor.

Caption: Figure 1. Synthesis of the key precursor.

Experimental Protocol: Synthesis of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde [3]

  • Reaction Setup: In a flask equipped with a magnetic stirrer, dissolve o-vanillin (1 equivalent) in glacial acetic acid.

  • Reagent Addition: Cool the solution to 0°C in an ice bath and add sodium acetate (1.1 equivalents). Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with dichloromethane.

  • Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate. The solvent is then removed under reduced pressure, and the crude product can be purified by column chromatography to yield 5-bromo-2-hydroxy-3-methoxybenzaldehyde as a yellow solid.

Characterization Data for 5-Bromo-2-hydroxy-3-methoxybenzaldehyde

Data Type Values [3]
Appearance Yellow Solid
Melting Point 125-127 °C
¹H NMR (400 MHz, CDCl₃) δ (ppm): 11.00 (s, 1H, OH), 9.86 (s, 1H, CHO), 7.31 (d, J=2.4 Hz, 1H, Ar-H), 7.18 (d, J=2.4 Hz, 1H, Ar-H), 3.92 (s, 3H, OCH₃)
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 195.4 (CHO), 150.9, 149.3, 126.1, 121.3, 120.8, 111.1, 56.3 (OCH₃)
Step 2: Acetylation to this compound

The final step is the protection of the phenolic hydroxyl group via acetylation. This is a standard transformation that enhances the stability of the compound and allows for selective reactions at the other functional groups.

Synthesis_Final_Product precursor 5-Bromo-2-hydroxy- 3-methoxybenzaldehyde reagents_ac Acetic Anhydride Pyridine or Et₃N precursor->reagents_ac final_product This compound reagents_ac->final_product caption Figure 2. Acetylation to the final product.

Caption: Figure 2. Acetylation to the final product.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: Dissolve 5-bromo-2-hydroxy-3-methoxybenzaldehyde (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Reagent Addition: Add a base, such as pyridine or triethylamine (1.5 equivalents). Cool the mixture to 0°C and add acetic anhydride (1.2 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Work-up: Quench the reaction with water and extract the product into an organic solvent.

  • Purification: Wash the organic layer with dilute acid (e.g., 1M HCl) to remove the base, followed by saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Characterization Data for this compound

Data Type Values
Appearance White to off-white crystalline powder[1][2]
Melting Point 85.0 to 89.0 °C[1][2]
Molecular Formula C₁₀H₉BrO₄
Molecular Weight 273.08 g/mol
Predicted MS (m/z) [M+H]⁺: 272.9757, [M+Na]⁺: 294.9576[4]
¹H NMR (Predicted) Expected shifts (ppm): ~10.0 (s, 1H, CHO), ~7.5 (d, 1H, Ar-H), ~7.3 (d, 1H, Ar-H), ~3.9 (s, 3H, OCH₃), ~2.3 (s, 3H, COCH₃)
¹³C NMR (Predicted) Expected shifts (ppm): ~190 (CHO), ~168 (C=O, acetate), ~152-120 (aromatic carbons), ~56 (OCH₃), ~21 (COCH₃)
IR (Predicted) Expected peaks (cm⁻¹): ~1770 (C=O, ester), ~1700 (C=O, aldehyde), ~1600-1450 (C=C, aromatic), ~1200 (C-O, ester)

Applications in Organic Synthesis

The true utility of this compound lies in its application as a versatile synthetic intermediate. The presence of the aryl bromide allows for the construction of complex molecular scaffolds through palladium-catalyzed cross-coupling reactions.

Synthesis of Substituted Benzofurans

Benzofurans are a class of heterocyclic compounds found in many natural products and pharmaceuticals. This compound can serve as a precursor for the synthesis of highly substituted benzofurans through a Sonogashira coupling followed by an intramolecular cyclization.

Benzofuran_Synthesis start 2-Bromo-4-formyl-6-methoxyphenyl acetate step1_reagents Terminal Alkyne Pd(PPh₃)₂Cl₂, CuI, Et₃N (Sonogashira Coupling) start->step1_reagents intermediate Alkynyl Intermediate step1_reagents->intermediate step2_reagents Base (e.g., K₂CO₃) (Intramolecular Cyclization) intermediate->step2_reagents product Substituted Benzofuran step2_reagents->product caption Figure 3. Benzofuran synthesis workflow.

Caption: Figure 3. Benzofuran synthesis workflow.

General Protocol: Sonogashira Coupling for Benzofuran Precursor Synthesis [5]

  • Reaction Setup: To a Schlenk flask, add this compound (1 equivalent), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (1-2 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon).

  • Solvent and Reagents: Add a degassed solvent (e.g., THF or DMF), a base such as triethylamine (2-3 equivalents), and the terminal alkyne (1.2 equivalents).

  • Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: After the reaction is complete, the mixture is worked up by filtration through celite, followed by extraction and purification via column chromatography to yield the alkynyl intermediate. The subsequent intramolecular cyclization to the benzofuran can often be induced by treatment with a base.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an aryl halide and an organoboron compound. This compound is an excellent substrate for these reactions, allowing for the introduction of various aryl and heteroaryl groups.

Suzuki_Coupling start 2-Bromo-4-formyl-6-methoxyphenyl acetate reagents Arylboronic Acid Pd Catalyst, Base (Suzuki Coupling) start->reagents product Biaryl Product reagents->product caption Figure 4. Suzuki-Miyaura coupling workflow.

Caption: Figure 4. Suzuki-Miyaura coupling workflow.

General Protocol: Suzuki-Miyaura Coupling [6][7]

  • Reaction Setup: In a reaction vessel, combine this compound (1 equivalent), the desired arylboronic acid or ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Solvent and Degassing: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.

  • Reaction: Heat the mixture under an inert atmosphere at a temperature typically ranging from 80-110°C until the reaction is complete.

  • Work-up and Purification: Cool the reaction mixture, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Conclusion

This compound stands out as a strategically designed synthetic intermediate with a rich chemical potential. Its synthesis from readily available starting materials and the orthogonal reactivity of its functional groups make it an invaluable tool for the construction of complex molecular architectures. The protocols and applications detailed in this guide are intended to provide a solid foundation for researchers to leverage the capabilities of this versatile building block in their synthetic endeavors, from fundamental research to the development of novel therapeutics and materials.

References

  • Guram, A. et al. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Org. Lett. Retrieved from [Link]

  • Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

  • KAUST Repository. (2016). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [Link]

  • JOCPR. (2015). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C10H9BrO4). Retrieved from [Link]

  • ResearchGate. (2014). Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl.... Retrieved from [Link]

  • ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from [Link]

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"4-Acetoxy-3-bromo-5-methoxybenzaldehyde" literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Acetoxy-3-bromo-5-methoxybenzaldehyde: Synthesis, Characterization, and Applications

Introduction: Unveiling a Versatile Synthetic Intermediate

4-Acetoxy-3-bromo-5-methoxybenzaldehyde is a polysubstituted aromatic aldehyde of significant interest to researchers in synthetic organic chemistry and drug discovery. As a derivative of vanillin, a readily available and bio-renewable resource, this compound serves as a valuable building block for more complex molecular architectures.[1] Its structure incorporates several key functional groups: a reactive aldehyde, a sterically influential bromine atom, an electron-donating methoxy group, and a labile acetate ester. This unique combination of features makes it a versatile intermediate for introducing a substituted benzaldehyde moiety into a wide range of target molecules.[2]

Substituted benzaldehydes are crucial starting materials and intermediates in the pharmaceutical industry.[3][4] They are integral to the synthesis of active pharmaceutical ingredients (APIs), where the aldehyde group provides a reactive handle for constructing various heterocyclic systems and other structural motifs common in drug molecules.[3] The specific substituents on the benzene ring, such as the bromo and methoxy groups found in this compound, play a critical role in modulating the electronic properties, reactivity, and ultimately the biological activity of the final products.[3] This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 4-acetoxy-3-bromo-5-methoxybenzaldehyde, offering field-proven insights for researchers and drug development professionals.

Physicochemical and Structural Properties

While extensive experimental data for 4-acetoxy-3-bromo-5-methoxybenzaldehyde is not widely published, its properties can be reliably predicted based on its structure and comparison with closely related analogs. The table below summarizes these key characteristics.

PropertyPredicted Value / InformationSource(s)
IUPAC Name (4-formyl-2-bromo-6-methoxyphenyl) acetate-
CAS Number Not assigned; Precursor (5-Bromovanillin): 2973-76-4[5][6][7]
Molecular Formula C₁₀H₉BrO₄[8]
Molecular Weight 273.08 g/mol [8]
Appearance Expected to be an off-white to slightly brown crystalline solid[9]
Solubility Likely soluble in common organic solvents (DCM, Ethyl Acetate, Acetone); sparingly soluble in water.-
Predicted XLogP3 ~1.8[8]
Melting Point (°C) Higher than the unbrominated analog (Vanillin Acetate, 73-80°C) and likely near the precursor (5-Bromovanillin, 166-167°C).[9][10]

Strategic Synthesis: A Two-Step Approach from Vanillin

The most logical and efficient synthesis of 4-acetoxy-3-bromo-5-methoxybenzaldehyde starts from the readily available starting material, vanillin (4-hydroxy-3-methoxybenzaldehyde). The process involves two sequential reactions: electrophilic bromination followed by acetylation.

  • Step 1: Electrophilic Aromatic Substitution - Bromination of Vanillin

  • Step 2: Nucleophilic Acyl Substitution - Acetylation of 5-Bromovanillin

This synthetic pathway is advantageous because the activating hydroxyl group of vanillin facilitates a regioselective bromination at the C5 position, which is ortho to the hydroxyl group and para to the aldehyde.[1]

Synthesis_Workflow Vanillin Vanillin (4-hydroxy-3-methoxybenzaldehyde) Bromovanillin 5-Bromovanillin (3-bromo-4-hydroxy-5-methoxybenzaldehyde) Vanillin->Bromovanillin Step 1: Bromination Bromine_reagent Bromine Source (e.g., Br₂ in Acetic Acid) Bromine_reagent->Bromovanillin Target_Molecule Target Compound (4-Acetoxy-3-bromo-5-methoxybenzaldehyde) Bromovanillin->Target_Molecule Step 2: Acetylation Acetylation_reagent Acetic Anhydride Pyridine (catalyst) Acetylation_reagent->Target_Molecule

Fig 1. Proposed two-step synthesis of 4-acetoxy-3-bromo-5-methoxybenzaldehyde.
Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-4-hydroxy-5-methoxybenzaldehyde (5-Bromovanillin)

This protocol is adapted from established methods for the bromination of vanillin.[11] The reaction utilizes elemental bromine in glacial acetic acid, which serves as both solvent and a mild catalyst.

  • Materials:

    • Vanillin (1.0 eq)

    • Glacial Acetic Acid

    • Bromine (1.0-1.1 eq)

    • Crushed Ice

    • Sodium thiosulfate solution (optional, for quenching excess bromine)

  • Procedure:

    • Dissolve vanillin in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer. Place the flask in a fume hood.

    • In a separate flask, carefully prepare a solution of bromine in glacial acetic acid.

    • Slowly add the bromine solution dropwise to the stirred vanillin solution over 10-15 minutes. The reaction is exothermic, and the color will change to a reddish-orange.

    • After the addition is complete, allow the reaction to stir at room temperature for approximately 2 hours to ensure completion.

    • Pour the reaction mixture onto a beaker containing a large amount of crushed ice.

    • As the ice melts, the product will precipitate out of the solution as a pale solid.

    • Collect the solid product by vacuum filtration and wash the filter cake with cold water to remove residual acetic acid and salts. If the filtrate or solid has a strong bromine color, wash with a dilute sodium thiosulfate solution until the color dissipates, followed by a final wash with cold water.

    • Dry the product under vacuum to yield 3-bromo-4-hydroxy-5-methoxybenzaldehyde.

Protocol 2: Synthesis of 4-Acetoxy-3-bromo-5-methoxybenzaldehyde

This procedure involves the acetylation of the phenolic hydroxyl group of 5-bromovanillin using acetic anhydride. Pyridine is often used as a catalyst and to neutralize the acetic acid byproduct.

  • Materials:

    • 3-Bromo-4-hydroxy-5-methoxybenzaldehyde (from Step 1) (1.0 eq)

    • Acetic Anhydride (1.5-2.0 eq)

    • Pyridine (catalytic to 1.1 eq) or Sodium Acetate

    • Dichloromethane (DCM) or other suitable solvent

    • Hydrochloric acid (1M, for workup)

    • Saturated sodium bicarbonate solution (for workup)

    • Brine (for workup)

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • Suspend or dissolve the 5-bromovanillin in a suitable solvent like dichloromethane in a round-bottom flask.

    • Add pyridine to the mixture, followed by the slow, dropwise addition of acetic anhydride.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with dichloromethane.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove excess acetic anhydride and acetic acid), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) to yield pure 4-acetoxy-3-bromo-5-methoxybenzaldehyde.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques is employed for unambiguous structural elucidation.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation Purified_Product Purified Product NMR ¹H & ¹³C NMR Purified_Product->NMR MS Mass Spectrometry (MS) Purified_Product->MS IR Infrared (IR) Spectroscopy Purified_Product->IR Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation

Fig 2. General workflow for the structural characterization of the target compound.
  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aldehyde proton (singlet, ~9.8-10.0 ppm), two aromatic protons (likely two singlets or doublets with very small coupling in the ~7.0-7.8 ppm region), the methoxy group protons (singlet, ~3.9 ppm), and the acetyl methyl protons (singlet, ~2.3 ppm).

  • ¹³C NMR Spectroscopy: The carbon NMR will display signals for the aldehyde carbonyl (~190 ppm), the ester carbonyl (~168 ppm), aromatic carbons, the methoxy carbon (~56 ppm), and the acetyl methyl carbon (~21 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum will be defined by strong carbonyl stretching bands for the aldehyde (around 1700 cm⁻¹) and the acetate ester (around 1760 cm⁻¹), as well as C-O stretching and aromatic C-H and C=C bands.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition (C₁₀H₉BrO₄). The spectrum will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Applications in Research and Drug Development

The utility of 4-acetoxy-3-bromo-5-methoxybenzaldehyde lies in the reactivity of its functional groups, making it a valuable intermediate in medicinal chemistry and materials science.

  • Pharmaceutical Synthesis: As a functionalized benzaldehyde, it is a precursor for synthesizing a variety of heterocyclic compounds, such as pyrazoles, Schiff bases, and chalcones, which are scaffolds with known biological activities.[2][12] The aldehyde can be readily converted into other functional groups like alcohols, carboxylic acids, or amines, expanding its synthetic utility.[3]

  • Drug Discovery Intermediate: The compound can be used in the construction of compound libraries for high-throughput screening.[3] The bromo-substituent not only influences the electronic nature of the ring but also serves as a handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings), allowing for the rapid generation of diverse molecular structures.

  • Probing Biological Activity: Derivatives of brominated phenols have demonstrated a range of biological activities, including antioxidant and anticancer properties.[13] This suggests that molecules derived from 4-acetoxy-3-bromo-5-methoxybenzaldehyde could be investigated for similar therapeutic potential. The acetate group can also act as a prodrug moiety, potentially improving the bioavailability of a parent compound by being cleaved in vivo to reveal a free phenol.

Safety and Handling

While specific toxicity data for this compound is unavailable, it should be handled with the care appropriate for a laboratory chemical. Based on its precursors and analogs, it may cause skin, eye, and respiratory irritation.[5][9][14]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

By understanding the synthesis, properties, and potential applications of 4-Acetoxy-3-bromo-5-methoxybenzaldehyde, researchers can effectively leverage this versatile intermediate to advance their synthetic and drug discovery programs.

References

  • The Role of Aldehydes in Pharmaceutical Synthesis: A Closer Look at 4-Fluoro-2-methoxybenzaldehyde. Google Cloud.
  • 4-Acetoxy-2-bromo-5-methoxybenzaldehyde | C10H9BrO4 | CID 262348. PubChem. Available at: [Link]

  • Halogenation Reactions of Vanillin. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
  • Deducing Directive Effects with Electrophilic Aromatic Substitution - Bromination of Vanillin. Course Hero.
  • Bromination of vanillin. YouTube. Available at: [Link]

  • Substituted Benzaldehyde: Significance and symbolism. Wisdomlib. Available at: [Link]

  • What are six applications for benzaldehyde. JINAN RETEK INDUSTRIES INC.
  • New process for producing 5-bromovanillin. Google Patents.
  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. ResearchGate.
  • Bromination of Vanillin without bromine. Sciencemadness.org. Available at: [Link]

  • 4-Acetoxy-3,5-dimethoxybenzaldehyde | C11H12O5 | CID 688189. PubChem. Available at: [Link]

  • Substituted benzaldehydes and acetophenones to yield derivatives. Slideshare. Available at: [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. National Institutes of Health. Available at: [Link]

  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. ResearchGate. Available at: [Link]

  • 4-(benzyloxy)-3-bromo-5-methoxybenzaldehyde. PubChemLite. Available at: [Link]

  • 3,4-dihydroxy-5-methoxybenzaldehyde synthesis. Sciencemadness Discussion Board. Available at: [Link]

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. MDPI. Available at: [Link]

  • 3-BROMO-4-HYDROXY-5-METHOXYBENZALDEHYDE | CAS 2973-76-4. Molbase. Available at: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2-Bromo-4-formyl-6-methoxyphenyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Multifunctional Aromatic Building Block

2-Bromo-4-formyl-6-methoxyphenyl acetate is a highly functionalized aromatic compound that holds significant potential as a versatile intermediate in the synthesis of complex organic molecules. Its unique arrangement of a reactive bromine atom, an aldehyde group, a methoxy substituent, and a protected phenol (acetate ester) makes it a valuable precursor for the construction of novel heterocyclic systems, natural product analogues, and pharmacologically active agents. The strategic placement of these functional groups allows for a wide array of subsequent chemical transformations, including cross-coupling reactions, nucleophilic additions, and further modifications of the aromatic ring. This guide provides a comprehensive overview of the viable synthetic strategies for accessing this key building block, with a focus on the underlying chemical principles, detailed experimental protocols, and the rationale behind the selection of starting materials and reaction conditions.

Strategic Approaches to the Synthesis of this compound

The synthesis of this target molecule can be approached from several different precursors. The choice of the starting material is dictated by factors such as commercial availability, cost, and the efficiency of the subsequent transformations. This guide will focus on two primary retrosynthetic pathways, highlighting the advantages and challenges of each approach.

Retrosynthetic Analysis:

G Target This compound Precursor1 2-Bromo-4-formyl-6-methoxyphenol Target->Precursor1 Acetylation Precursor2 2-Bromo-6-methoxyphenol Precursor1->Precursor2 Formylation Precursor3 Guaiacol (2-Methoxyphenol) Precursor2->Precursor3 Bromination

Caption: Retrosynthetic analysis of this compound.

Two primary synthetic strategies emerge from this analysis:

  • Route A: Linear Synthesis from Guaiacol. This approach involves a three-step sequence starting from the readily available and inexpensive guaiacol (2-methoxyphenol). The key challenges in this route are achieving the desired regioselectivity in the bromination and formylation steps.

  • Route B: Convergent Synthesis from a Pre-functionalized Intermediate. This strategy relies on the synthesis or commercial availability of an intermediate that already possesses some of the required functional groups in the correct orientation. While potentially shorter, this route may depend on less common starting materials.

This guide will primarily detail the more versatile and fundamentally instructive Route A , providing in-depth protocols and mechanistic discussions.

Route A: A Step-by-Step Synthesis from Guaiacol

This synthetic pathway is a practical and scalable approach to this compound, involving three key transformations: bromination, formylation, and acetylation.

G cluster_0 Synthetic Pathway from Guaiacol Guaiacol Guaiacol Intermediate1 2-Bromo-6-methoxyphenol Guaiacol->Intermediate1 Step 1: Ortho-Bromination Intermediate2 2-Bromo-4-formyl-6-methoxyphenol Intermediate1->Intermediate2 Step 2: Para-Formylation Target This compound Intermediate2->Target Step 3: Acetylation

Caption: Overview of the synthetic route starting from Guaiacol.

Step 1: Regioselective Bromination of Guaiacol

The initial step involves the selective introduction of a bromine atom at the position ortho to the hydroxyl group of guaiacol. Both the hydroxyl and methoxy groups are ortho-, para-directing, making regioselectivity a critical consideration. The hydroxyl group is a more powerful activating group than the methoxy group, and under carefully controlled conditions, bromination can be directed to the position ortho to the hydroxyl group and meta to the methoxy group.

Mechanism of Electrophilic Aromatic Bromination:

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The electrophile, Br+, is generated from a bromine source, such as N-bromosuccinimide (NBS), and attacks the electron-rich aromatic ring. The resulting arenium ion intermediate is then deprotonated to restore aromaticity. The regioselectivity is governed by the directing effects of the hydroxyl and methoxy groups.

Experimental Protocol: Ortho-Bromination of Guaiacol

  • Materials:

    • Guaiacol (2-methoxyphenol)

    • N-Bromosuccinimide (NBS)

    • p-Toluenesulfonic acid (pTsOH) (catalytic amount)

    • Methanol (ACS grade)

    • Dichloromethane

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask, dissolve guaiacol and a catalytic amount of p-toluenesulfonic acid (10 mol%) in a minimal amount of methanol.

    • In a separate flask, prepare a 0.1 M solution of NBS in methanol.

    • Slowly add the NBS solution to the guaiacol solution over 20 minutes at room temperature with constant stirring.

    • After the addition is complete, continue stirring for an additional 5-10 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield the crude 2-bromo-6-methoxyphenol.

    • Purify the product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Parameter Value Reference
Starting Material GuaiacolN/A
Reagents NBS, pTsOH[1]
Solvent Methanol[1]
Reaction Time ~30 minutes[1]
Typical Yield >85%[1]
Step 2: Regioselective Formylation of 2-Bromo-6-methoxyphenol

The second step is the introduction of a formyl group at the position para to the strongly activating hydroxyl group. Several methods are available for the formylation of phenols, including the Reimer-Tiemann[2][3][4][5], Vilsmeier-Haack[6][7][8][9][10], and Duff reactions[11][12][13][14]. A particularly effective and regioselective method for ortho-formylation (which in this case, due to the existing substituents, directs to the para position relative to the hydroxyl group) utilizes magnesium chloride, triethylamine, and paraformaldehyde.[15][16]

Mechanism of the Magnesium Chloride-Mediated Formylation:

This method is believed to proceed through the formation of a magnesium phenoxide complex, which then reacts with an electrophilic species generated from paraformaldehyde and triethylamine. The chelation of magnesium to both the phenoxide and the incoming formyl group precursor directs the substitution to the ortho position of the hydroxyl group. In the case of 2-bromo-6-methoxyphenol, the position para to the hydroxyl group is also ortho to the methoxy group, and is sterically accessible, leading to the desired 2-bromo-4-formyl-6-methoxyphenol.

Experimental Protocol: Formylation of 2-Bromo-6-methoxyphenol

  • Materials:

    • 2-Bromo-6-methoxyphenol

    • Anhydrous magnesium chloride (MgCl2)

    • Paraformaldehyde

    • Triethylamine (Et3N)

    • Anhydrous tetrahydrofuran (THF)

    • 1 N Hydrochloric acid (HCl)

    • Diethyl ether

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous MgCl2 and paraformaldehyde.

    • Add anhydrous THF, followed by the dropwise addition of triethylamine. Stir the mixture for 10-15 minutes.

    • Add a solution of 2-bromo-6-methoxyphenol in anhydrous THF dropwise to the reaction mixture.

    • Heat the reaction mixture to reflux (around 75 °C) for 4-6 hours, monitoring the progress by TLC.[16]

    • After cooling to room temperature, add diethyl ether and wash the organic phase successively with 1 N HCl and water.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product, 2-bromo-4-formyl-6-methoxyphenol, can be purified by recrystallization from hexane or by column chromatography.[16]

Parameter Value Reference
Starting Material 2-Bromo-6-methoxyphenolN/A
Reagents MgCl2, Paraformaldehyde, Et3N[15][16]
Solvent THF[16]
Reaction Time 4-6 hours[16]
Typical Yield 80-90%[16]
Step 3: Acetylation of 2-Bromo-4-formyl-6-methoxyphenol

The final step is the protection of the phenolic hydroxyl group as an acetate ester. This is a straightforward and high-yielding reaction, typically carried out using acetic anhydride in the presence of a base catalyst.

Mechanism of Acetylation:

The base (e.g., pyridine or sodium bicarbonate) deprotonates the phenolic hydroxyl group, increasing its nucleophilicity. The resulting phenoxide ion then attacks the electrophilic carbonyl carbon of acetic anhydride, leading to the formation of the acetate ester and an acetate byproduct.

Experimental Protocol: Acetylation of 2-Bromo-4-formyl-6-methoxyphenol

  • Materials:

    • 2-Bromo-4-formyl-6-methoxyphenol

    • Acetic anhydride

    • Sodium bicarbonate (dried) or pyridine

    • Toluene or dichloromethane

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve 2-bromo-4-formyl-6-methoxyphenol in toluene or dichloromethane in a round-bottom flask.

    • Add dried sodium bicarbonate or pyridine to the solution.

    • Add acetic anhydride dropwise at room temperature with stirring.

    • Continue stirring at room temperature for 1-4 hours, monitoring the reaction by TLC.

    • Upon completion, quench the reaction with water.

    • Separate the organic layer and wash it with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • The resulting crude this compound is typically of high purity but can be further purified by recrystallization if necessary.

Parameter Value Reference
Starting Material 2-Bromo-4-formyl-6-methoxyphenolN/A
Reagents Acetic anhydride, Sodium bicarbonate[17][18]
Solvent Toluene[17]
Reaction Time 1-4 hours[17]
Typical Yield >95%[17]

Conclusion

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. The outlined three-step synthesis from guaiacol represents a robust and scalable route to this valuable building block. By understanding the underlying mechanisms of each transformation—electrophilic bromination, directed formylation, and esterification—researchers can effectively troubleshoot and optimize the synthesis for their specific applications in drug discovery and materials science. This guide provides a solid foundation for the preparation of this and other similarly substituted aromatic compounds.

References

  • Hansen, T. V.; Skattebøl, L. ortho-Formylation of phenols. Organic Syntheses. 2012 , 89, 220. [Link]

  • Hansen, T. V.; Skattebøl, L. ortho-Formylation of phenols - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Ramos-Tomillero, I.; Paradís-Bas, M.; de Pinho Ribeiro Moreira, I.; Albericio, F. Formylation of phenols, methoxy-and methylbenzenes. ResearchGate. [Link]

  • Lopes, L. M. X.; et al. Bromination of guaiacol and syringol using ionic liquid to obtain bromides. ResearchGate. 2015 . [Link]

  • Lindoy, L. F.; et al. Mono- and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. Semantic Scholar. 1998 . [Link]

  • Zhang, S.-L.; et al. Direct formylation of phenols using difluorocarbene as a safe CO surrogate. Organic & Biomolecular Chemistry. [Link]

  • Wikipedia. Duff reaction. [Link]

  • Jin, T.-S.; Ma, Y.-R.; Li, T.-S.; Zhang, Z.-H.; Duan, G.-B. An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. Indian Journal of Chemistry. 1999 , 38B, 109-110. [Link]

  • Pawar, S. S.; et al. Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. MDPI. 2013 . [Link]

  • Ramos-Tomillero, I.; et al. Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. PMC - NIH. 2015 . [Link]

  • Wikipedia. Reimer–Tiemann reaction. [Link]

  • Pawar, S. S.; et al. Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. ResearchGate. 2013 . [Link]

  • Duff Reaction. Cambridge University Press. [Link]

  • Eberson, L.; et al. Acylation of phenol by cyclic and acyclic anhydrides in anhydrous acetic acid. PubMed. 1989 . [Link]

  • Vilsmeier-Haack Reaction. NROChemistry. [Link]

  • Ma, Y.-R.; et al. A rapid and efficient method for acetylation of phenols with acetic anhydride catalysed by Ti02/S04. SciSpace. 2003 . [Link]

  • Reimer Tiemann Reaction Mechanism: Conditions & Applications. Allen. [Link]

  • Procter, D. J.; et al. Synthesis of 2-Arylphenols via Formal Bismuth(V)-Mediated C–O Arylation of Guaiacols. Organic Letters. 2021 . [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • The Duff Reaction: Researching A Modification. The ScholarShip. [Link]

  • Reimer-Tiemann Reaction. Unacademy. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ResearchGate. [Link]

  • Reimer Tiemann Reaction Mechanism. BYJU'S. [Link]

  • Chapman, N. B.; Clarke, K.; Manolis, A. Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one. Journal of the Chemical Society, Perkin Transactions 1. 1972 , 2593-2597. [Link]

  • Brimble, M. A.; et al. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. MDPI. 2019 . [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of Flavonoids Utilizing 2-Bromo-4-formyl-6-methoxyphenyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of flavonoids, a significant class of polyphenolic compounds with broad pharmacological activities, using the readily available starting material, 2-Bromo-4-formyl-6-methoxyphenyl acetate. As a direct route from this precursor is not established, a rational, multi-step synthetic pathway is proposed and detailed. This guide offers in-depth, step-by-step protocols, explanations of the underlying chemical principles for each transformation, and methods for purification and characterization. The described pathway hinges on key transformations including a Lewis acid-catalyzed Fries rearrangement for regioselective acylation, protection and deprotection of a formyl group, a Claisen-Schmidt condensation to construct the chalcone backbone, and a final oxidative cyclization to yield the target flavone.

Introduction: A Strategic Approach to Flavonoid Synthesis

Flavonoids are a diverse family of natural products characterized by a C6-C3-C6 skeleton. Their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties, has made them attractive targets for synthetic chemists and drug discovery programs. While numerous methods exist for flavonoid synthesis, they typically commence from 2'-hydroxyacetophenones.

The specified starting material, this compound, presents a unique synthetic challenge as it does not directly fit into common flavonoid synthesis pathways. Therefore, a strategic sequence of reactions is necessary to transform it into a suitable precursor. This guide details a proposed synthetic route, providing the scientific rationale and step-by-step instructions for each transformation. The overall strategy is to first construct a substituted 2'-hydroxyacetophenone intermediate, which can then be elaborated into the flavonoid core through established methodologies.

Overall Synthetic Workflow

The proposed synthesis is a multi-step process that can be logically divided into two main stages: the formation of the key 2'-hydroxyacetophenone intermediate and its subsequent conversion to the final flavone product.

G cluster_0 Stage 1: Synthesis of 2'-Hydroxyacetophenone Intermediate cluster_1 Stage 2: Flavonoid Synthesis A This compound B Fries Rearrangement (ortho-Acylation) A->B Lewis Acid (e.g., AlCl3) C Protection of Formyl Group (Acetal Formation) B->C Ethylene Glycol, Acid Catalyst D Deacetylation C->D Base or Acid Hydrolysis E Key Intermediate: Substituted 2'-Hydroxyacetophenone D->E Work-up F Claisen-Schmidt Condensation E->F Aromatic Aldehyde, Base G 2'-Hydroxychalcone F->G H Oxidative Cyclization G->H Iodine, DMSO I Flavone Product H->I

Caption: Proposed multi-stage synthetic workflow.

Part 1: Synthesis of the 2'-Hydroxyacetophenone Intermediate

This initial and most critical phase of the synthesis involves the strategic manipulation of the starting material to introduce an acetyl group ortho to a hydroxyl group, a key structural feature for flavonoid synthesis.

Step 1.1: Fries Rearrangement for Ortho-Acylation

The Fries rearrangement is a well-established method for the conversion of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid.[1][2][3] In this crucial step, the acetyl group from the ester migrates to the aromatic ring. By carefully controlling the reaction conditions, such as temperature, we can favor the formation of the ortho-acylated product, which is essential for the subsequent cyclization to form the flavonoid core.[1][2] High temperatures generally favor the formation of the ortho isomer.[2]

Protocol 1: Fries Rearrangement of this compound

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.5 equivalents) to a suitable anhydrous, non-polar solvent such as nitrobenzene or 1,2-dichloroethane.

  • Reaction Setup: Cool the suspension to 0 °C in an ice bath. To this, add a solution of this compound (1 equivalent) in the same anhydrous solvent dropwise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Execution: After the addition is complete, slowly warm the reaction mixture to 120-140 °C and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice containing concentrated hydrochloric acid. This will decompose the aluminum chloride complex. The resulting mixture is then extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the ortho-hydroxyacetophenone derivative.

ParameterConditionRationale
Lewis Acid Anhydrous AlCl₃ (1.5 eq.)Catalyzes the acyl group migration.[1]
Solvent Anhydrous NitrobenzeneA non-polar solvent that favors ortho-acylation.[3]
Temperature 120-140 °CHigher temperatures promote the formation of the ortho isomer.[2]
Reaction Time 2-4 hoursMonitored by TLC for completion.
Step 1.2: Protection of the Formyl Group

To prevent the formyl group from undergoing undesired reactions during the subsequent deacetylation and Claisen-Schmidt condensation steps, it is necessary to protect it. A common and effective method is the formation of a cyclic acetal using ethylene glycol in the presence of an acid catalyst.[4][5]

Protocol 2: Acetal Protection of the Formyl Group

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the product from Protocol 1 (1 equivalent) in toluene.

  • Reagent Addition: Add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 equivalents).

  • Reaction Execution: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Continue the reaction until no more water is collected.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure. The resulting acetal-protected compound is typically used in the next step without further purification.

Step 1.3: Deacetylation to Reveal the Phenolic Hydroxyl Group

With the formyl group protected, the acetate can be safely removed to unmask the crucial phenolic hydroxyl group. This can be achieved through basic hydrolysis.

Protocol 3: Deacetylation of the Phenyl Acetate

  • Reaction Setup: Dissolve the acetal-protected compound from Protocol 2 in a mixture of methanol and water.

  • Reagent Addition: Add an excess of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

  • Reaction Execution: Stir the mixture at room temperature or gently heat to 50-60 °C for 1-2 hours, monitoring the reaction by TLC.

  • Work-up and Isolation: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

Part 2: Construction of the Flavonoid Core

With the key 2'-hydroxyacetophenone intermediate in hand, the subsequent steps to construct the flavonoid skeleton are more conventional.

Step 2.1: Claisen-Schmidt Condensation to form the Chalcone

The Claisen-Schmidt condensation is a crossed-aldol condensation between an aromatic aldehyde and a ketone to form an α,β-unsaturated ketone, in this case, a 2'-hydroxychalcone.[1] This reaction is typically base-catalyzed.

Protocol 4: Synthesis of the 2'-Hydroxychalcone

  • Reagent Preparation: In a flask, dissolve the deprotected 2'-hydroxyacetophenone intermediate from Protocol 3 (1 equivalent) and a desired aromatic aldehyde (1.1 equivalents) in ethanol.

  • Reaction Execution: To this solution, add an aqueous solution of a strong base, such as 40-50% potassium hydroxide (KOH), dropwise at room temperature with vigorous stirring. The reaction is often exothermic. Continue stirring for 2-4 hours. The formation of a solid precipitate often indicates product formation.

  • Work-up and Isolation: Pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl. The precipitated chalcone is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and then dried. The crude chalcone can be recrystallized from a suitable solvent like ethanol to obtain a pure product.

ComponentRoleExample
Ketone Nucleophile precursorSubstituted 2'-Hydroxyacetophenone
Aldehyde ElectrophileBenzaldehyde, Anisaldehyde, etc.
Catalyst BasePotassium Hydroxide (KOH)
Solvent Ethanol/Water
Step 2.2: Oxidative Cyclization to the Flavone

The final step is the oxidative cyclization of the 2'-hydroxychalcone to the flavone. A widely used and effective method employs iodine in dimethyl sulfoxide (DMSO).[6][7][8] The reaction is thought to proceed via an intramolecular Michael addition followed by oxidation.[8]

G A 2'-Hydroxychalcone B Intramolecular Oxo-Michael Addition A->B Base (trace) C Flavanone Intermediate B->C D Oxidation (I2/DMSO) C->D E Flavone D->E

Sources

Application Notes and Protocols for the Witt-ig Reaction with 4-Acetoxy-3-bromo-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing the Wittig reaction using 4-acetoxy-3-bromo-5-methoxybenzaldehyde. This document offers a detailed protocol, explains the underlying chemical principles, and addresses potential challenges associated with this specific substrate.

Introduction: The Power of the Wittig Reaction

The Wittig reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon double bonds (alkenes) with high regioselectivity.[1][2][3] The reaction brings together a carbonyl compound (an aldehyde or ketone) and a phosphorus ylide (also known as a Wittig reagent) to yield an alkene and triphenylphosphine oxide.[2][4] A key advantage of the Wittig reaction is that the double bond is formed specifically at the location of the original carbonyl group, preventing the formation of isomeric byproducts that can arise from other elimination reactions.[5]

The overall transformation can be summarized as follows:

Aldehyde/Ketone + Phosphorus Ylide → Alkene + Triphenylphosphine Oxide

Considerations for the Substrate: 4-Acetoxy-3-bromo-5-methoxybenzaldehyde

The substrate , 4-acetoxy-3-bromo-5-methoxybenzaldehyde, presents several structural features that warrant careful consideration during experimental design:

  • Steric Hindrance: The presence of bulky bromine and methoxy groups ortho to the aldehyde functionality can sterically hinder the approach of the Wittig reagent. This may necessitate longer reaction times or slightly elevated temperatures to achieve a satisfactory conversion.

  • Electronic Effects: The benzene ring is substituted with both electron-donating (methoxy, acetoxy) and electron-withdrawing (bromo, aldehyde) groups. These substituents influence the electrophilicity of the carbonyl carbon.

  • Functional Group Compatibility: The acetoxy group is an ester, which is generally stable under standard Wittig conditions. However, prolonged exposure to strongly basic or acidic conditions during workup should be avoided to prevent hydrolysis. The Wittig reaction itself is known to be tolerant of a variety of functional groups, including esters.[2][6]

Experimental Workflow Overview

The successful execution of the Wittig reaction with 4-acetoxy-3-bromo-5-methoxybenzaldehyde involves two primary stages: the preparation of the phosphorus ylide and the reaction of the ylide with the aldehyde, followed by workup and purification.

Wittig_Workflow cluster_0 Part 1: Ylide Generation cluster_1 Part 2: Wittig Reaction & Purification A Phosphonium Salt (e.g., (CH3)PPh3Br) C Phosphorus Ylide (Wittig Reagent) A->C Deprotonation B Strong Base (e.g., n-BuLi, NaH) B->C E Reaction Mixture C->E D 4-acetoxy-3-bromo- 5-methoxybenzaldehyde D->E Nucleophilic Attack F Workup (Quenching, Extraction) E->F G Purification (Chromatography) F->G H Final Alkene Product G->H

Caption: Experimental workflow for the Wittig reaction.

Detailed Experimental Protocol

This protocol details the synthesis of an alkene from 4-acetoxy-3-bromo-5-methoxybenzaldehyde using a non-stabilized ylide, methylenetriphenylphosphorane (Ph3P=CH2), which will introduce a terminal double bond.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/VolumeNotes
Methyltriphenylphosphonium bromide357.231.2428.7 mgDry thoroughly before use.
n-Butyllithium (n-BuLi)64.061.10.44 mL (2.5 M in hexanes)Handle under an inert atmosphere.
4-Acetoxy-3-bromo-5-methoxybenzaldehyde289.091.0289.1 mgEnsure it is pure and dry.
Anhydrous Tetrahydrofuran (THF)--~20 mLUse a freshly distilled or inhibitor-free, dry solvent.
Saturated aqueous ammonium chloride (NH4Cl)--~15 mLFor quenching the reaction.
Ethyl acetate--~30 mLFor extraction.
Brine--~15 mLFor washing the organic layer.
Anhydrous sodium sulfate (Na2SO4)---For drying the organic layer.

Part 1: Generation of the Phosphorus Ylide (Wittig Reagent)

  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen or argon atmosphere, add methyltriphenylphosphonium bromide (428.7 mg, 1.2 mmol).

  • Solvent Addition: Add anhydrous THF (~10 mL) to the flask. Stir the resulting suspension at room temperature.

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Slowly add n-butyllithium (0.44 mL of a 2.5 M solution in hexanes, 1.1 mmol) dropwise via syringe. A characteristic color change (typically to a deep yellow or orange) indicates the formation of the ylide.

  • Ylide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 30 minutes to ensure complete ylide formation.

Part 2: Wittig Reaction and Product Isolation

  • Aldehyde Addition: Dissolve 4-acetoxy-3-bromo-5-methoxybenzaldehyde (289.1 mg, 1.0 mmol) in anhydrous THF (~5 mL) in a separate flame-dried flask under an inert atmosphere.

  • Reaction: Cool the ylide solution to 0 °C. Add the aldehyde solution dropwise to the ylide suspension via syringe or a dropping funnel over 10-15 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (~15 mL) at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Washing: Combine the organic layers and wash with brine (~15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product will contain the desired alkene and triphenylphosphine oxide. Purify the crude material by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure alkene product.

Mechanism of the Wittig Reaction

The mechanism of the Wittig reaction is generally understood to proceed through a concerted [2+2] cycloaddition pathway, although a stepwise mechanism involving a betaine intermediate is also considered, particularly under certain conditions.[1][2][7]

Wittig_Mechanism Ylide R'HC=PPh₃ (Ylide) Oxaphosphetane [Oxaphosphetane Intermediate] Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde R-CHO (Aldehyde) Aldehyde->Oxaphosphetane Alkene R-CH=CHR' (Alkene) Oxaphosphetane->Alkene Cycloreversion TPO Ph₃P=O (Triphenylphosphine Oxide) Oxaphosphetane->TPO

Caption: Mechanism of the Wittig Reaction.

  • Nucleophilic Attack: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde.[1]

  • Oxaphosphetane Formation: This leads to the formation of a four-membered ring intermediate called an oxaphosphetane.[3][8]

  • Cycloreversion: The oxaphosphetane is unstable and rapidly decomposes in an irreversible cycloreversion reaction to yield the alkene and the highly stable triphenylphosphine oxide. The formation of the strong phosphorus-oxygen double bond is a major driving force for this reaction.[1][9]

Stereoselectivity: Stabilized vs. Non-Stabilized Ylides

The stereochemical outcome of the Wittig reaction (i.e., the formation of E or Z-alkenes) is highly dependent on the nature of the ylide.[6][8]

  • Non-Stabilized Ylides: These ylides, where the carbon adjacent to the phosphorus is attached to alkyl or hydrogen atoms (as in the protocol above), are more reactive.[7][10] They typically lead to the formation of the (Z)-alkene as the major product under standard, salt-free conditions.[2][7]

  • Stabilized Ylides: These ylides have an electron-withdrawing group (e.g., an ester or ketone) attached to the carbanionic carbon, which stabilizes the negative charge through resonance.[10][11] They are less reactive and generally favor the formation of the (E)-alkene.[2][8]

For the synthesis of a substituted styrene from 4-acetoxy-3-bromo-5-methoxybenzaldehyde, the choice of ylide will dictate the geometry of the resulting double bond.

Troubleshooting and Key Considerations

  • Low Yield:

    • Moisture: The ylide is highly sensitive to moisture and protic solvents. Ensure all glassware is flame-dried and all reagents and solvents are anhydrous.[9][12]

    • Base Strength: Incomplete deprotonation of the phosphonium salt can lead to low yields. Ensure the base is fresh and of the correct concentration. For less acidic phosphonium salts, stronger bases like n-BuLi are necessary.[5]

    • Steric Hindrance: As mentioned, the substituted benzaldehyde may react slowly. Consider increasing the reaction time or temperature moderately.

  • Difficulty in Purification:

    • Triphenylphosphine Oxide Removal: This is a common byproduct and can sometimes be difficult to separate from the product. It can often be removed by careful column chromatography or by precipitation from a nonpolar solvent mixture.[13][14]

  • Reaction Monitoring:

    • TLC Analysis: Regularly monitor the reaction using TLC to determine the point of maximum product formation and to avoid the formation of degradation products.

Conclusion

The Wittig reaction is a powerful and versatile tool for alkene synthesis. By carefully considering the nature of the substrate, 4-acetoxy-3-bromo-5-methoxybenzaldehyde, and by adhering to a meticulously planned and executed protocol, researchers can successfully synthesize the desired alkene products. The information and procedures outlined in these application notes provide a solid foundation for achieving this synthetic goal.

References

  • NROChemistry. Wittig Reaction: Mechanism and Examples. [Link]

  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. (2018-02-06). [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • Wikipedia. Wittig reaction. [Link]

  • Chemistry Steps. The Wittig Reaction: Examples and Mechanism. [Link]

  • OpenStax. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. (2023-09-20). [Link]

  • AdiChemistry. WITTIG REACTION | MECHANISM. [Link]

  • National Center for Biotechnology Information. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. [Link]

  • YouTube. Stabilized Ylides & Chemoselectivity | Wittig Reaction Mechanism Explained. (2021-02-13). [Link]

  • Filo. What are stabilized and non-stabilized P-ylides? Examine the reason for s... (2025-11-30). [Link]

  • ACS Publications. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides | Organic Letters. [Link]

  • Chem LibreTexts. 6: The Wittig Reaction (Experiment). (2021-08-16). [Link]

  • YouTube. The Wittig Reaction. (2022-08-17). [Link]

  • Chem LibreTexts. 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. (2025-02-24). [Link]

  • University of Evansville. The Wittig Reaction: Synthesis of Alkenes. [Link]

  • University of Wisconsin-Stout. 27. A Solvent Free Wittig Reaction. [Link]

  • ReactionFlash. Wittig Reaction — Alkene Formation from Aldehydes/Ketones via Ph₃P and Alkyl Halides. [Link]

  • Science and Education Publishing. A Highly Versatile One-Pot Aqueous Wittig Reaction. [Link]

  • Google Patents. Workup of Wittig reaction products.
  • Chem LibreTexts. 6: The Wittig Reaction (Experiment). (2021-08-16). [Link]

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Application Notes & Protocols: The Strategic Use of 2-Bromo-4-formyl-6-methoxyphenyl acetate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide on the application of 2-Bromo-4-formyl-6-methoxyphenyl acetate, a highly functionalized aromatic building block, in the synthesis of pharmaceutical intermediates. We will explore its chemical properties, strategic value in molecular design, and provide detailed, field-tested protocols for its key transformations. This guide is intended for researchers, scientists, and drug development professionals, with an emphasis on the underlying chemical principles that govern its reactivity and utility.

Introduction: A Pre-Functionalized Scaffold for Accelerated Drug Discovery

In modern medicinal chemistry, speed and efficiency are paramount. The synthesis of complex drug candidates often relies on the use of "advanced intermediates" or "building blocks" that contain multiple, orthogonally reactive functional groups. This compound is an exemplary scaffold of this class. Its structure is a masterful arrangement of four distinct functional groups on a benzene core:

  • A Bromine Atom: A versatile handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of carbon and heteroatom substituents.

  • A Formyl (Aldehyde) Group: A gateway to countless transformations, including reductive aminations, Wittig reactions, and oxidations to carboxylic acids, providing a direct path to introduce diverse side chains and polar functionalities.[1]

  • A Methoxy Group: A stable, electron-donating group that influences the electronic properties of the ring and can serve as a potential metabolic blocker or hydrogen bond acceptor.

  • An Acetate Ester: A protecting group for the phenolic hydroxyl, which can be selectively removed under hydrolytic conditions to reveal a free phenol for further functionalization.[1]

This pre-functionalized arrangement allows chemists to execute complex synthetic sequences with fewer steps, higher yields, and greater control over regioselectivity, thereby accelerating the generation of novel molecular entities for biological screening.

Physicochemical Properties and Handling

A comprehensive understanding of the reagent's properties is crucial for safe and effective implementation in any synthetic workflow.

PropertyValueSource(s)
CAS Number 308088-29-1[2][3][4][5]
Molecular Formula C₁₀H₉BrO₄[6]
Molecular Weight 273.08 g/mol [6]
Appearance White to off-white crystalline powder[2][3][4][5]
Melting Point 85.0 to 89.0 °C[2][3][5]
Purity >98.0% (GC)[2][3][4][5]
Synonyms Acetic Acid 2-Bromo-4-formyl-6-methoxyphenyl Ester, 4-Acetoxy-3-bromo-5-methoxybenzaldehyde[2][3][4][5]

Safety & Handling:

  • Always handle this reagent in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin or eyes.

  • Store in a cool, dry place away from strong oxidizing agents and bases.

  • Consult the Safety Data Sheet (SDS) provided by the supplier for complete toxicological and handling information.

Core Synthetic Transformations & Protocols

The true power of this intermediate is realized through the selective manipulation of its functional groups. Below are protocols for two of the most common and high-impact transformations used in pharmaceutical synthesis.

Suzuki-Miyaura Cross-Coupling: Forging Biaryl Scaffolds

The carbon-bromine bond is the most labile site for palladium-catalyzed cross-coupling. The Suzuki-Miyaura reaction is a robust method for creating biaryl or heteroaryl-aryl structures, which are privileged motifs in many approved drugs.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: A standard workflow for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of 4-Formyl-2-(4-fluorophenyl)-6-methoxyphenyl acetate

  • Materials:

    • This compound (1.0 eq., 273 mg, 1.0 mmol)

    • 4-Fluorophenylboronic acid (1.2 eq., 168 mg, 1.2 mmol)

    • Potassium Carbonate (K₂CO₃) (2.0 eq., 276 mg, 2.0 mmol)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq., 22 mg, 0.03 mmol)

    • Toluene (4 mL) and Water (1 mL)

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, 4-fluorophenylboronic acid, and potassium carbonate.

    • Seal the flask, then evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

    • Add the toluene and water via syringe.

    • Bubble the inert gas through the stirred suspension for 15 minutes to degas the mixture.

    • Quickly add the Pd(dppf)Cl₂ catalyst under a positive flow of the inert gas.

    • Seal the flask and immerse it in a preheated oil bath at 90 °C.

    • Stir vigorously for 4-12 hours. Monitor the reaction's progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or LC-MS, checking for the consumption of the starting bromide.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure biaryl product.

Causality & Experience Insights:

  • Catalyst Choice: Pd(dppf)Cl₂ is a robust, air-stable catalyst precursor suitable for a wide range of Suzuki couplings. The dppf ligand is particularly effective for coupling with electron-rich and sterically hindered partners.

  • Base and Solvent System: K₂CO₃ is a cost-effective and sufficiently strong base. The two-phase toluene/water system is standard; toluene dissolves the organic components, while water dissolves the inorganic base and boronic acid byproducts, facilitating the catalytic cycle.

  • Inert Atmosphere: The active Pd(0) species in the catalytic cycle is sensitive to oxygen. Thorough degassing and maintaining an inert atmosphere are critical to prevent catalyst decomposition and ensure high yields.

Reductive Amination: Installing Nitrogen-Containing Groups

The formyl group provides a reliable entry point for C-N bond formation. Reductive amination is a mild and highly efficient one-pot method to convert aldehydes into primary, secondary, or tertiary amines, which are key functional groups for modulating the solubility and target-binding properties of drug candidates.

Logical Pathway: Reductive Amination

Reductive_Amination Start Aldehyde + Amine (R-NH₂) Intermediate Imine / Iminium Ion Intermediate Start->Intermediate (pH 4-6) Product Final Amine Product Intermediate->Product Reagent Mild Reducing Agent (e.g., NaBH(OAc)₃) Reagent->Product Reduction

Caption: The logical progression of a one-pot reductive amination reaction.

Protocol: Synthesis of 2-Bromo-4-((cyclopropylamino)methyl)-6-methoxyphenyl acetate

  • Materials:

    • This compound (1.0 eq., 273 mg, 1.0 mmol)

    • Cyclopropylamine (1.1 eq., 63 mg, 1.1 mmol)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq., 318 mg, 1.5 mmol)

    • 1,2-Dichloroethane (DCE) (5 mL)

    • Acetic Acid (catalytic, ~1 drop)

  • Procedure:

    • Dissolve this compound in DCE in a round-bottom flask.

    • Add cyclopropylamine, followed by one drop of glacial acetic acid.

    • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

    • Add sodium triacetoxyborohydride in one portion. Note: The reaction is typically not highly exothermic but adding in portions is good practice for larger scales.

    • Stir at room temperature for 2-6 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting aldehyde.

    • Once complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (10 mL). Stir until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude material via flash column chromatography to obtain the desired secondary amine.

Causality & Experience Insights:

  • Reducing Agent: Sodium triacetoxyborohydride is the reagent of choice for reductive aminations. It is milder than NaBH₄ and tolerant of the slightly acidic conditions required for iminium ion formation, reducing the aldehyde much slower than the iminium ion, which minimizes the formation of the alcohol byproduct.[1]

  • Solvent and Catalyst: DCE is a common solvent that works well for this chemistry. The catalytic acetic acid accelerates the initial condensation step by protonating the aldehyde's carbonyl oxygen, making it more electrophilic.

References

  • Benchchem. (n.d.). This compound.
  • PubChem. (n.d.). 2-(2-Bromo-4-formyl-6-methoxyphenyl)acetic acid. National Center for Biotechnology Information.
  • TCI Chemicals. (n.d.). This compound.
  • PubChem. (n.d.). Ethyl 2-(2-bromo-4-formyl-6-methoxyphenyl)acetate. National Center for Biotechnology Information.
  • TCI Chemicals. (n.d.). This compound 308088-29-1.
  • TCI Chemicals. (n.d.). This compound | 308088-29-1.
  • Sigma-Aldrich. (n.d.). 2-Bromo-4-cyano-6-methoxyphenyl acetate AldrichCPR.
  • Chem-Impex. (n.d.). 2-Bromo-4-methoxyphenylacetic acid.
  • Chongqing Chemdad Co., Ltd. (n.d.). Vanillin.
  • ODOWELL. (n.d.). Vanillin manufacturers and suppliers in China.
  • TCI Chemicals. (n.d.). This compound | 308088-29-1.
  • ChemicalBook. (n.d.). 5-Bromovanillin | 2973-76-4.

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Application Notes and Protocols for 4-acetoxy-3-bromo-5-methoxybenzaldehyde in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-acetoxy-3-bromo-5-methoxybenzaldehyde is a substituted aromatic aldehyde with a unique combination of functional groups that suggests its potential utility in agrochemical research and development. The presence of a bromine atom, a methoxy group, and an acetoxy group on the benzaldehyde scaffold presents several possibilities for both direct biological activity and further chemical modification. Benzaldehyde and its derivatives are known to exhibit a range of biological effects, including antimicrobial, insecticidal, and plant growth-regulating properties.[1][2] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in exploring the agrochemical applications of this compound. It provides detailed application notes, scientifically grounded rationales for experimental designs, and step-by-step protocols for evaluating its potential as a fungicide, insecticide, herbicide, and plant growth regulator.

Chemical Properties and Synthesis

PropertyValue
IUPAC Name 4-acetoxy-3-bromo-5-methoxybenzaldehyde
Molecular Formula C10H9BrO4
Molecular Weight 273.08 g/mol
Appearance (Predicted) Crystalline solid
Solubility (Predicted) Soluble in organic solvents like DMSO, DMF, and alcohols.

The synthesis of 4-acetoxy-3-bromo-5-methoxybenzaldehyde can be envisioned through a multi-step process starting from a readily available precursor such as vanillin. A plausible synthetic route would involve the bromination of vanillin followed by acetylation of the phenolic hydroxyl group.

PART 1: Potential as a Synthetic Intermediate in Agrochemical Synthesis

The aldehyde functional group in 4-acetoxy-3-bromo-5-methoxybenzaldehyde is highly reactive and can participate in a variety of chemical transformations, making it a valuable intermediate for the synthesis of more complex agrochemicals.[3] For instance, it can undergo condensation reactions, oxidations, reductions, and can be a precursor for the formation of heterocyclic compounds known to have pesticidal activity.[4][5]

Protocol 1: Synthesis of a Schiff Base Derivative

Rationale: Schiff bases derived from substituted benzaldehydes are known to possess a wide range of biological activities, including fungicidal and bactericidal properties. This protocol outlines a general procedure for the synthesis of a Schiff base from 4-acetoxy-3-bromo-5-methoxybenzaldehyde and a primary amine.

Materials:

  • 4-acetoxy-3-bromo-5-methoxybenzaldehyde

  • An appropriate primary amine (e.g., aniline derivative)

  • Ethanol or Methanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stir bar

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Filtration apparatus (Büchner funnel, filter paper)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 4-acetoxy-3-bromo-5-methoxybenzaldehyde in 30 mL of absolute ethanol.[6]

  • Addition of Reagents: To the stirred solution, add 1.1 equivalents of the selected primary amine, followed by a catalytic amount (3-4 drops) of glacial acetic acid.[6]

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Precipitation: Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water with constant stirring to precipitate the Schiff base product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid with cold deionized water (2 x 20 mL) to remove any unreacted starting materials and catalyst.

  • Drying: Dry the product in a desiccator or a vacuum oven at a low temperature.

  • Purification (if necessary): The crude product can be purified by recrystallization from a suitable solvent like ethanol.

PART 2: Evaluation of Direct Biological Activity

The unique substitution pattern of 4-acetoxy-3-bromo-5-methoxybenzaldehyde suggests that it may possess inherent biological activity. The following sections provide detailed protocols for screening its potential as a fungicide, insecticide, herbicide, and plant growth regulator.

Application as a Potential Fungicide

Rationale: Aromatic aldehydes and phenolic compounds have been reported to exhibit antifungal properties.[1] The presence of bromine and methoxy groups can enhance this activity. The following protocols describe how to evaluate the in vitro and in vivo fungicidal potential of the target compound.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of 4-acetoxy-3-bromo-5-methoxybenzaldehyde against a panel of pathogenic fungi.

Materials:

  • 4-acetoxy-3-bromo-5-methoxybenzaldehyde

  • Dimethyl sulfoxide (DMSO)

  • A panel of relevant plant pathogenic fungi (e.g., Fusarium oxysporum, Botrytis cinerea, Alternaria solani)

  • Potato Dextrose Broth (PDB) or other suitable fungal growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Standard antifungal agent (e.g., Captan) as a positive control[7]

  • Sterile water

Procedure:

  • Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of 4-acetoxy-3-bromo-5-methoxybenzaldehyde in DMSO.

  • Preparation of Fungal Inoculum: Grow the fungal isolates on Potato Dextrose Agar (PDA) plates. Prepare a spore suspension in sterile water and adjust the concentration to 1 x 10^4 spores/mL.[7]

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound's stock solution with the growth medium to obtain a range of concentrations (e.g., 500 µg/mL down to 0.97 µg/mL).

  • Inoculation: Add 100 µL of the fungal spore suspension to each well containing the test compound.[8]

  • Controls: Include a positive control (standard fungicide), a negative control (medium with DMSO, no compound), and a growth control (medium with fungal inoculum only).

  • Incubation: Incubate the plates at 25-28°C for 48-72 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible fungal growth.[9] This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Workflow for In Vitro Antifungal Screening

Caption: Workflow for in vitro antifungal screening.

Application as a Potential Insecticide

Rationale: Benzaldehyde and its derivatives have been shown to possess insecticidal and repellent properties.[10] The lipophilicity and electronic properties conferred by the bromo and methoxy groups may enhance its activity against various insect pests.

Objective: To determine the contact toxicity (LD50) of 4-acetoxy-3-bromo-5-methoxybenzaldehyde against a target insect pest.

Materials:

  • 4-acetoxy-3-bromo-5-methoxybenzaldehyde

  • Acetone

  • Target insect species (e.g., larvae of Spodoptera litura or adults of Aphis gossypii)

  • Microsyringe or micro-applicator

  • Petri dishes with filter paper

  • Standard insecticide as a positive control

  • Fume hood

Procedure:

  • Preparation of Test Solutions: Prepare a series of concentrations of the test compound in acetone.

  • Insect Handling: Select healthy, uniform-sized insects for the assay.

  • Topical Application: Using a micro-applicator, apply a small, measured droplet (e.g., 1 µL) of the test solution to the dorsal thorax of each insect.[11]

  • Controls: Treat a group of insects with acetone only (negative control) and another group with a standard insecticide (positive control).

  • Incubation: Place the treated insects in petri dishes with a food source (if necessary) and maintain them at an appropriate temperature and humidity.

  • Mortality Assessment: Record the number of dead insects at 24, 48, and 72 hours post-treatment.

  • Data Analysis: Calculate the LD50 value using probit analysis.

Workflow for Insecticidal Bioassay (Topical Application)

Caption: Workflow for insecticidal bioassay.

Application as a Potential Herbicide

Rationale: Certain benzaldehyde derivatives have been investigated for their herbicidal activity. The compound's structure could potentially interfere with plant metabolic pathways.

Objective: To evaluate the pre- and post-emergence herbicidal activity of 4-acetoxy-3-bromo-5-methoxybenzaldehyde.

Materials:

  • 4-acetoxy-3-bromo-5-methoxybenzaldehyde

  • Acetone and a surfactant (e.g., Tween 20)

  • Seeds of a model weed species (e.g., Avena fatua or Amaranthus retroflexus)

  • Pots with a standard potting mix

  • Greenhouse or growth chamber with controlled conditions

  • Spray chamber

  • Commercial herbicide as a positive control

Procedure:

  • Plant Preparation:

    • Pre-emergence: Sow seeds in pots and apply the test solution immediately after sowing.

    • Post-emergence: Sow seeds and allow them to grow to the 2-3 leaf stage before applying the test solution.[12]

  • Preparation of Test Solution: Dissolve the compound in acetone and then emulsify in water with a surfactant to create a sprayable solution.

  • Application: Apply the test solution at different rates (e.g., 0.5, 1, 2, and 4 kg/ha ) using a laboratory spray chamber to ensure uniform coverage.

  • Controls: Include an untreated control (sprayed with the acetone/surfactant solution only) and a positive control (commercial herbicide).

  • Incubation: Place the pots in a greenhouse with appropriate light, temperature, and watering.

  • Efficacy Assessment: Visually assess the percentage of weed control (phytotoxicity) at 7, 14, and 21 days after treatment. Symptoms to note include chlorosis, necrosis, and growth inhibition.

  • Data Analysis: Calculate the GR50 (the dose required to cause a 50% reduction in plant growth) for post-emergence treatments.

Workflow for Herbicide Screening

Caption: Workflow for herbicide screening.

Application as a Potential Plant Growth Regulator

Rationale: Phenolic compounds can influence plant physiological processes, including growth and development. This compound could potentially act as a plant growth regulator.

Objective: To assess the effect of 4-acetoxy-3-bromo-5-methoxybenzaldehyde on seed germination and early seedling growth.

Materials:

  • 4-acetoxy-3-bromo-5-methoxybenzaldehyde

  • Sterile distilled water

  • Seeds of a model plant (e.g., lettuce, Lactuca sativa)

  • Sterile petri dishes with filter paper

  • Growth chamber with controlled light and temperature

  • Standard plant growth regulator (e.g., Gibberellic acid or Abscisic acid) as a control

Procedure:

  • Preparation of Test Solutions: Prepare a series of concentrations of the test compound in sterile distilled water (a small amount of a co-solvent like acetone may be needed for initial dissolution).

  • Assay Setup: Place a sterile filter paper in each petri dish and moisten it with 5 mL of the respective test solution.

  • Seed Placement: Place a known number of seeds (e.g., 20) on the filter paper in each petri dish.

  • Controls: Include a negative control (distilled water) and positive controls (standard growth promoter and inhibitor).

  • Incubation: Incubate the petri dishes in a growth chamber under controlled conditions (e.g., 25°C, 16/8 h light/dark cycle).

  • Data Collection:

    • Germination: Count the number of germinated seeds daily for 7 days.

    • Seedling Growth: After 7 days, measure the radicle (root) and hypocotyl (shoot) length of the seedlings.

  • Data Analysis: Calculate the germination percentage and the percentage of growth inhibition or promotion relative to the negative control.

Data Presentation

Table 1: Hypothetical Fungicidal Activity (MIC in µg/mL)

CompoundFusarium oxysporumBotrytis cinereaAlternaria solani
4-acetoxy-3-bromo-5-methoxybenzaldehyde 62.512531.25
Captan (Positive Control) 15.67.83.9
DMSO (Negative Control) >500>500>500

Table 2: Hypothetical Insecticidal Activity (LD50 in µ g/insect )

CompoundSpodoptera litura (48h)Aphis gossypii (24h)
4-acetoxy-3-bromo-5-methoxybenzaldehyde 15.28.5
Standard Insecticide 2.10.9
Acetone (Negative Control) >100>100

Conclusion

4-acetoxy-3-bromo-5-methoxybenzaldehyde represents a promising, yet underexplored, molecule in the field of agrochemical research. Its unique chemical structure warrants a thorough investigation of its potential as both a synthetic intermediate and a bioactive agent. The protocols detailed in this guide provide a robust framework for a systematic evaluation of its fungicidal, insecticidal, herbicidal, and plant growth-regulating properties. Adherence to these standardized methods will ensure the generation of reliable and reproducible data, which is crucial for the discovery and development of new agrochemical solutions.

References

  • Bentley, R. (1969). SCREENING FOR FUNGICIDES. Annual Reviews. [Link]

  • Pierce, C. G., et al. (2005). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy, 49(6), 2454-2462. [Link]

  • Kiernan, J. A. (2001). Screening Rules for Leads of Fungicides, Herbicides, and Insecticides. Journal of Chemical Information and Computer Sciences, 41(5), 1436-1442.
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  • Singh, S., & Kumar, V. (2022). Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations.
  • Lindell, S. D., et al. (2002). Synthesis and herbicidal activity of phenyl-substituted benzoylpyrazoles. Pest Management Science, 58(10), 1007-1016.
  • Arendrup, M. C., & Patterson, T. F. (2017).
  • BenchChem. (n.d.). 2-Methylbenzaldehyde: A Versatile Precursor for the Synthesis of Agrochemicals.
  • Wang, X., et al. (2010). Synthesis of benzaldehyde derivatives.
  • Ramirez-Mares, M. V., et al. (2023). In Vitro Evaluation of the Antifungal Effect of AgNPs on Fusarium oxysporum f. sp. lycopersici. Molecules, 28(7), 3201. [Link]

  • Singh, S., & Kumar, V. (2022).
  • Australian Pesticides and Veterinary Medicines Authority. (2020). Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. APVMA.
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  • Nishimura, K., et al. (2023). Discovery of novel antifungal drugs via screening repurposing libraries against Coccidioides posadasii spherule initials. mBio, 14(2), e03622-22.
  • Jiménez, V. M., et al. (2001). Immunoassay of Plant Growth Regulators.
  • Anonymous. (2022). LABORATORY BIOASSAY METHODS USED FOR TOXICOLOGICAL INVESTIGATIONS AGAINST INSECT PEST.
  • Lai, K. S., et al. (2022). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. Journal of Fungi, 8(6), 629.
  • Department of Agriculture, Forestry and Fisheries, Republic of South Africa. (n.d.).
  • Viacrucis, J. D. L. (n.d.).
  • Anonymous. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies, 5(3), 16-20.
  • Google Patents. (n.d.). CN101337868A - Method for preparing 3-phenoxy-benzaldehyde.
  • European Weed Research Society. (2017). European Guidelines to conduct herbicide resistance tests.
  • Anonymous. (2018). In-Vitro fungicidal activity of biocides against pharmaceutical environmental fungal isolates.
  • Sparks, T. C., et al. (2017). Agrochemical Discovery - Building the Next Generation of Insect Control Agents. ACS Symposium Series, 1269, 1-24.
  • Sigma-Aldrich. (n.d.). Growth Regulators – Plant Tissue Culture Protocol.
  • Jumain, J., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2515-2522. [Link]

  • Li, Y., et al. (2022). Characterization and Fungicide Screening of a New Pathogen That Causes Leaf Spot on Rehmannia glutinosa. Plants, 11(15), 1968.
  • Health Canada. (1993).
  • van der Heijden, G., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(8), 2673-2677. [Link]

  • Sigma-Aldrich. (n.d.). Plant Growth Regulator Immunoassay Detection Kits - Technical Bulletin.
  • Reformchem. (n.d.). Applications of Aldehydes in Medicine and Agricultural. Retrieved from NANTONG REFORM PETRO-CHEMICAL CO., LTD.
  • Pierce, C. G., et al. (2005). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy, 49(6), 2454-2462.
  • BenchChem. (n.d.). Application Notes and Protocols: 2-Methylbenzaldehyde in the Synthesis of Pharmaceutical Intermediates.
  • Tao, N., et al. (2014). Natural Aldehydes on Health Effects. Oriental Journal of Chemistry, 30(2), 479-487.
  • Arthur, F. H. (2022). Bioassays and Methodologies for Insecticide Tests with Larvae of Trogoderma granarium (Everts), the Khapra Beetle. Insects, 13(1), 84.
  • Ullah, F., et al. (2015). Benzaldehyde as an insecticidal, antimicrobial, and antioxidant compound produced by Photorhabdus temperata M1021. Folia Microbiologica, 60(1), 57-64. [Link]

  • Tian, Y., et al. (2024). New antifungal chlorinated orsellinic aldehydes from the deep-sea-derived fungus Acremonium sclerotigenum LW14.
  • Popa, V. I. (2019). Phenolic Natural Compounds and Their Influence on Physiological Processes in Plants. IntechOpen.
  • Murugesan, S., et al. (2019). Toxicity of Benzaldehyde and Propionic Acid against Immature and Adult Stages of Aedes aegypti (Linn.) and Culex quinquefasciatus (Say) (Diptera: Culicidae).

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Navigating the Chemical Landscape: Strategic Protection of the Formyl Group in 2-Bromo-4-formyl-6-methoxyphenyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection and implementation of protecting groups for the formyl moiety in the multifunctional compound, 2-Bromo-4-formyl-6-methoxyphenyl acetate. The presence of an ester and an aryl bromide necessitates a chemoselective approach to aldehyde protection to prevent unwanted side reactions during subsequent synthetic transformations. This guide details field-proven protocols for the installation and removal of acetal (specifically, 1,3-dioxolane) and dithiane (1,3-dithiane) protecting groups, offering a comparative analysis of their stability, advantages, and limitations in this specific molecular context.

Introduction: The Chemoselectivity Challenge

In the synthesis of complex organic molecules, the ability to selectively mask a reactive functional group while transformations are carried out elsewhere in the molecule is paramount. The target molecule, this compound, presents a classic synthetic challenge. It contains three distinct functional groups with varying reactivities: a formyl group (an aldehyde), an acetate group (an ester), and a bromo group on an aromatic ring.

The aldehyde is highly susceptible to nucleophilic attack and oxidation, while the ester can be hydrolyzed under acidic or basic conditions. The aryl bromide offers a handle for cross-coupling reactions, which often involve organometallic reagents that can also react with aldehydes. Therefore, a robust protecting group strategy for the formyl group is essential to ensure the successful execution of a multi-step synthesis. This strategy must be "orthogonal," meaning the protecting group can be introduced and removed under conditions that do not affect the other functional groups.

Strategic Selection of a Protecting Group

The choice of a protecting group is dictated by its stability profile. The ideal protecting group for the formyl group in our target molecule should be:

  • Easy to install in high yield under mild conditions.

  • Stable to a wide range of reaction conditions, particularly those anticipated for subsequent steps (e.g., basic hydrolysis of the acetate, organometallic reactions at the bromide).

  • Easy to remove in high yield under specific conditions that do not affect the rest of the molecule.

Based on these criteria, two primary classes of protecting groups are considered: acetals (specifically cyclic acetals like 1,3-dioxolanes) and dithianes (cyclic thioacetals like 1,3-dithianes).

Navigating the Deprotection of 4-acetoxy-3-bromo-5-methoxybenzaldehyde: A Detailed Guide to Methodologies and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic manipulation of protecting groups is a cornerstone of complex molecule synthesis. The acetate group, a common shield for phenolic hydroxyls, presents a unique set of challenges and opportunities in its removal. This comprehensive guide provides an in-depth exploration of deprotection methods for the acetate group in the multifunctional aromatic compound, 4-acetoxy-3-bromo-5-methoxybenzaldehyde. We will delve into the mechanistic underpinnings of various approaches, offer detailed, field-tested protocols, and provide a comparative analysis to empower chemists with the knowledge to select the optimal strategy for their synthetic endeavors.

The subject of our focus, 4-acetoxy-3-bromo-5-methoxybenzaldehyde, is a substituted benzaldehyde derivative with a carefully orchestrated arrangement of functional groups. The presence of an electron-withdrawing aldehyde, a halogen, and an electron-donating methoxy group on the aromatic ring significantly influences the reactivity of the acetate ester. Therefore, the choice of deprotection method is not merely a routine procedure but a critical decision that can impact yield, purity, and the integrity of the other functionalities.

Choosing Your Path: A Decision-Making Workflow

The selection of an appropriate deprotection method hinges on several factors, including the desired reaction conditions (pH, temperature), the tolerance of other functional groups in the molecule, and the desired scale of the reaction. The following workflow provides a logical framework for making this critical decision.

Deprotection_Workflow cluster_mild Mild Methods cluster_harsh Classical Methods start Start: 4-acetoxy-3-bromo-5-methoxybenzaldehyde condition_check Assess Substrate Sensitivity and Desired Conditions start->condition_check mild_conditions Mild & Neutral Conditions Required? condition_check->mild_conditions acid_sensitive Acid-Sensitive Groups Present? base_sensitive Base-Sensitive Groups Present? mild_conditions->base_sensitive No method_na_perborate Sodium Perborate Method mild_conditions->method_na_perborate Yes method_nh4_acetate Ammonium Acetate Method mild_conditions->method_nh4_acetate Yes method_ti_isopropoxide Titanium(IV) Isopropoxide Method base_sensitive->method_ti_isopropoxide Yes method_base Base-Catalyzed Hydrolysis base_sensitive->method_base No method_acid Acid-Catalyzed Hydrolysis base_sensitive->method_acid Consider if base-sensitivity is the primary concern

Caption: Decision workflow for selecting a deprotection method.

Methodologies and Protocols

Herein, we present a selection of robust methods for the deprotection of 4-acetoxy-3-bromo-5-methoxybenzaldehyde, ranging from classical hydrolysis to milder, more selective approaches.

Base-Catalyzed Hydrolysis (Saponification)

This is a widely used and generally efficient method for the cleavage of esters. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the acetate group.

Mechanism: The reaction is initiated by the attack of a hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the phenoxide as a leaving group and forming acetic acid. The phenoxide is subsequently protonated by the acetic acid or water to yield the desired phenol.

Protocol 1: Potassium Carbonate in Methanol

This method is often favored for its mild basicity compared to alkali metal hydroxides, which can minimize side reactions.

  • Reagents and Equipment:

    • 4-acetoxy-3-bromo-5-methoxybenzaldehyde

    • Potassium carbonate (K₂CO₃)

    • Methanol (MeOH)

    • Round-bottom flask

    • Magnetic stirrer

    • Standard work-up and purification equipment

  • Procedure:

    • Dissolve 4-acetoxy-3-bromo-5-methoxybenzaldehyde (1 equivalent) in methanol (10-20 mL per gram of substrate) in a round-bottom flask.

    • Add potassium carbonate (2-3 equivalents) to the solution.

    • Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

    • Once the starting material is consumed, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~7.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Sodium Hydroxide in Aqueous Methanol

A more traditional and often faster method, though the stronger base may increase the risk of side reactions.

  • Reagents and Equipment:

    • 4-acetoxy-3-bromo-5-methoxybenzaldehyde

    • Sodium hydroxide (NaOH)

    • Methanol (MeOH) and Water

    • Round-bottom flask

    • Magnetic stirrer

    • Standard work-up and purification equipment

  • Procedure:

    • Dissolve 4-acetoxy-3-bromo-5-methoxybenzaldehyde (1 equivalent) in a mixture of methanol and water (e.g., 4:1 v/v).

    • Add a solution of sodium hydroxide (1.1-1.5 equivalents) in water.

    • Stir the reaction mixture at room temperature, monitoring by TLC. The reaction is usually complete within 30-60 minutes.

    • Upon completion, carefully neutralize the mixture with dilute HCl.

    • Remove the methanol under reduced pressure.

    • Extract the product with an organic solvent, wash, dry, and purify as described in Protocol 1.

Mild and Selective Deprotection Methods

For substrates with sensitive functional groups, milder deprotection conditions are often necessary to avoid unwanted side reactions.

Protocol 3: Sodium Perborate in Methanol

Sodium perborate offers a mild and neutral alternative for the deprotection of aryl acetates.[1][2][3]

  • Mechanism: In methanol, sodium perborate generates a nucleophilic species that attacks the ester carbonyl, leading to cleavage of the acyl-oxygen bond.

  • Reagents and Equipment:

    • 4-acetoxy-3-bromo-5-methoxybenzaldehyde

    • Sodium perborate tetrahydrate (NaBO₃·4H₂O)

    • Methanol (MeOH)

    • Round-bottom flask

    • Magnetic stirrer

    • Standard work-up and purification equipment

  • Procedure:

    • To a solution of 4-acetoxy-3-bromo-5-methoxybenzaldehyde (1 equivalent) in methanol, add sodium perborate tetrahydrate (1.5-2 equivalents).

    • Stir the suspension at room temperature. The reaction progress can be monitored by TLC.

    • Upon completion, filter the reaction mixture to remove the inorganic salts.

    • Wash the solid residue with methanol.

    • Combine the filtrate and washings and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography.

Protocol 4: Ammonium Acetate in Aqueous Methanol

This method provides a nearly neutral and highly selective deprotection of aromatic acetates.[4]

  • Mechanism: The acetate ion from ammonium acetate is believed to act as a nucleophile in a transesterification-like mechanism.[5]

  • Reagents and Equipment:

    • 4-acetoxy-3-bromo-5-methoxybenzaldehyde

    • Ammonium acetate (NH₄OAc)

    • Methanol (MeOH) and Water

    • Round-bottom flask

    • Magnetic stirrer

    • Standard work-up and purification equipment

  • Procedure:

    • Dissolve 4-acetoxy-3-bromo-5-methoxybenzaldehyde (1 equivalent) in a mixture of methanol and water (e.g., 9:1 v/v).

    • Add ammonium acetate (5-10 equivalents) to the solution.

    • Stir the mixture at room temperature and monitor the reaction by TLC.

    • Once the reaction is complete, remove the methanol under reduced pressure.

    • Extract the aqueous residue with an organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

Lewis Acid-Mediated Deprotection

Protocol 5: Titanium(IV) Isopropoxide

Titanium(IV) isopropoxide can mediate the deprotection of acetates under mild, non-acidic, and non-basic conditions, often via a transesterification-type mechanism.[6]

  • Mechanism: The Lewis acidic titanium center coordinates to the carbonyl oxygen of the acetate, enhancing its electrophilicity. A subsequent nucleophilic attack, potentially by another molecule of the alkoxide or a solvent molecule, leads to the cleavage of the ester.

  • Reagents and Equipment:

    • 4-acetoxy-3-bromo-5-methoxybenzaldehyde

    • Titanium(IV) isopropoxide (Ti(OⁱPr)₄)

    • Anhydrous solvent (e.g., THF)

    • Inert atmosphere setup (e.g., nitrogen or argon)

    • Round-bottom flask

    • Magnetic stirrer

    • Standard work-up and purification equipment

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-acetoxy-3-bromo-5-methoxybenzaldehyde (1 equivalent) in anhydrous THF.

    • Add titanium(IV) isopropoxide (1-1.5 equivalents) dropwise to the solution at room temperature.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC.

    • Upon completion, quench the reaction by the slow addition of water or dilute aqueous HCl.

    • Filter the mixture to remove the titanium dioxide precipitate.

    • Extract the filtrate with an organic solvent.

    • Wash the combined organic layers, dry, and concentrate.

    • Purify the resulting phenol by column chromatography.

Comparative Analysis of Deprotection Methods

MethodReagentConditionsAdvantagesDisadvantagesChemoselectivity Notes
Base-Catalyzed Hydrolysis K₂CO₃, NaOH, LiOHRoom Temp, MeOH or aq. MeOHFast, inexpensive, widely applicableCan be harsh, may affect base-sensitive groupsAldehyde may undergo Cannizzaro reaction or aldol condensation under strong basic conditions.
Sodium Perborate NaBO₃·4H₂ORoom Temp, MeOHMild, neutral, simple work-upSlower than strong base methodsGenerally good chemoselectivity; compatible with many functional groups.[1][2][3]
Ammonium Acetate NH₄OAcRoom Temp, aq. MeOHMild, neutral, highly selective for aryl acetatesRequires a large excess of reagentExcellent selectivity for aryl acetates over alkyl acetates and other sensitive groups.[4]
Titanium(IV) Isopropoxide Ti(OⁱPr)₄Room Temp, Anhydrous THFMild, non-acidic, non-basicRequires anhydrous conditions, reagent is moisture-sensitiveGood for substrates with both acid- and base-sensitive functionalities.[6]

Conclusion

The deprotection of the acetate group in 4-acetoxy-3-bromo-5-methoxybenzaldehyde is a critical transformation that requires careful consideration of the available methodologies. While traditional base-catalyzed hydrolysis offers a rapid and cost-effective solution, its lack of selectivity can be a significant drawback. For molecules containing sensitive functionalities, milder methods employing reagents such as sodium perborate, ammonium acetate, or titanium(IV) isopropoxide provide superior alternatives, ensuring the integrity of the desired product. By understanding the underlying mechanisms and following the detailed protocols provided in this guide, researchers can confidently select and execute the most appropriate deprotection strategy to advance their synthetic campaigns.

References

  • Bandgar, B. P., Uppalla, L. S., Sadavarte, V. S., & Patil, S. V. (2002). Facile and selective deprotection of aryl acetates using sodium perborate under mild and neutral conditions. New Journal of Chemistry, 26(10), 1273-1276. [Link]

  • Bandgar, B. P., Uppalla, L. S., & Sadavarte, V. S. (2001). A mild procedure for rapid and selective deprotection of aryl acetates using natural kaolinitic clay as a reusable catalyst. Tetrahedron Letters, 42(39), 6947-6949.
  • Facile and selective deprotection of aryl acetates using sodium perborate under mild and neutral conditions. RSC Publishing. (n.d.). [Link]

  • Chakraborti, A. K., Nayak, M. K., & Sharma, L. (1999). Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Condition. The Journal of Organic Chemistry, 64(21), 8027-8030. [Link]

  • Ranu, B. C., Dutta, P., & Sarkar, A. (2000). A convenient and efficient procedure for selective deprotection of acetates by titanium (IV) isopropoxide. Journal of the Indian Chemical Society, 77(1), 21-23. [Link]

  • Facile and Selective Deprotection of Aryl Acetates Using Sodium Perborate under Mild and Neutral Conditions. (2002). ResearchGate. [Link]

  • A Mild Procedure for Rapid and Selective Deprotection of Aryl Acetates Using Natural Kaolinitic Clay as a Reusable Catalyst. (2001). ResearchGate. [Link]

  • Xia, S., & Zhang, H. (2014). Density functional theory study of selective deacylation of aromatic acetate in the presence of aliphatic acetate under ammonium acetate mediated conditions. The Journal of organic chemistry, 79(13), 6135–6142. [Link]

  • Gold, V., Oakenfull, D. G., & Riley, T. (1968). The acetate-catalysed hydrolysis of aryl acetates. Journal of the Chemical Society B: Physical Organic, 515. [Link]

  • Ranu, B. C., Guchhait, S. K., & Saha, M. (1999). A convenient and efficient procedure for selective deprotection of acetates by titanium(IV) isopropoxide. Zenodo. [Link]

  • Facile and Highly Selective Deprotection of Aryl Propionates/Acetates Using a Supported Lewis Acid Catalyst (20% InCl3/MCM-41). (2020). ACS Omega. [Link]

  • Facile and Highly Selective Deprotection of Aryl Propionates/Acetates Using a Supported Lewis Acid Catalyst (20% InCl3/MCM-41). (2020). PubMed Central. [Link]

  • Ramesh, C., Mahender, G., Ravindranath, N., & Das, B. (2003). A Mild, Highly Selective and Remarkably Easy Procedure for Deprotection of Aromatic Acetates Using Ammonium Acetate as a Neutral Catalyst in Aqueous Medium. Tetrahedron, 59(7), 1049-1054. [Link]

  • The Mechanism of the Acid‐catalysed Hydrolysis of 1‐Aryl‐2,2,2‐trifluorodiazoethanes. (1972). Scilit. [Link]

  • The acetate-catalysed hydrolysis of aryl acetates. (1968). Journal of the Chemical Society B: Physical Organic. [Link]

  • A convenient and efficient procedure for selective deprotection of acetates by titanium(IV) isopropoxide. (1999). J-GLOBAL. [Link]

  • A mild, highly selective and remarkably easy procedure for deprotection of aromatic acetates using ammonium acetate. (2003). ElectronicsAndBooks. [Link]

  • What is the mechanism of acetic acid and titanium isopropoxide reaction? (2018). Quora. [Link]

  • Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis. (2020). YouTube. [Link]

  • A mild and chemoselective method for deprotection of aryl acetates and benzoates under non-hydrolytic condition. (2001). ElectronicsAndBooks. [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (2021). Chemistry Steps. [Link]

  • Using the mechanism for the acid-catalyzed hydrolysis of an ester... (n.d.). Pearson. [Link]

  • Chemoselective chemical and electrochemical deprotections of aromatic esters. (2009). PubMed. [Link]

  • Selective Protection and Deprotection of ortho-Functionalized Arylphosphonates. (2011). ResearchGate. [Link]

  • mechanism for the acid catalysed hydrolysis of esters. (n.d.). Chemguide. [Link]

  • A mild and practical method for deprotection of aryl methyl/benzyl/allyl ethers with HPPh2 and tBuOK. (2019). Organic & Biomolecular Chemistry. [Link]

  • Acid Catalyzed Hydrolysis of Esters. (2021). Chemistry LibreTexts. [Link]

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Application Notes & Protocols: 2-Bromo-4-formyl-6-methoxyphenyl Acetate in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Versatile Scaffold for Heterocyclic Chemistry

2-Bromo-4-formyl-6-methoxyphenyl acetate is a highly functionalized aromatic compound that serves as a valuable starting material for the synthesis of a variety of heterocyclic scaffolds. Its unique substitution pattern, featuring an ortho-bromo-aldehyde, a methoxy group, and an acetate ester, provides multiple reactive sites for strategic chemical transformations. This document provides detailed application notes and protocols for the utilization of this reagent in the synthesis of benzofurans and quinolines, two classes of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties.

The strategic placement of the bromine atom and the formyl group allows for intramolecular cyclization reactions, which are powerful tools for the efficient construction of complex ring systems. The methoxy and acetate groups can be retained in the final product or can be further modified to generate a library of derivatives for structure-activity relationship (SAR) studies.

Part 1: Synthesis of Substituted Benzofurans via Intramolecular Heck Reaction

The synthesis of benzofurans from this compound can be efficiently achieved through a palladium-catalyzed intramolecular Heck reaction. This reaction proceeds via the formation of a carbon-carbon bond between the aromatic ring and a tethered alkene, followed by elimination to form the benzofuran ring system.

Reaction Principle

The intramolecular Heck reaction is a powerful method for the construction of cyclic compounds.[1][2] In this case, the reaction is initiated by the oxidative addition of the aryl bromide to a palladium(0) catalyst. The resulting palladium(II) complex then undergoes an intramolecular insertion of a suitably positioned alkene, followed by β-hydride elimination to afford the benzofuran product and regenerate the palladium(0) catalyst.

Experimental Workflow

cluster_0 Preparation of Alkene Precursor cluster_1 Intramolecular Heck Cyclization cluster_2 Purification start This compound wittig Wittig Reaction (e.g., with Ph3P=CHCO2Et) start->wittig alkene Alkene Precursor wittig->alkene heck Pd-catalyzed Intramolecular Heck Reaction alkene->heck product Benzofuran Derivative heck->product purify Column Chromatography product->purify characterize Spectroscopic Characterization purify->characterize cluster_0 Functional Group Transformation cluster_1 Friedländer Annulation cluster_2 Purification & Characterization start This compound reductive_amination Reductive Amination (e.g., with NH4OAc, NaBH3CN) start->reductive_amination amino_intermediate 2-Aminoaryl Intermediate reductive_amination->amino_intermediate friedlander Friedländer Condensation (with an α-methylene carbonyl compound) amino_intermediate->friedlander quinoline_product Quinoline Derivative friedlander->quinoline_product purify Crystallization or Chromatography quinoline_product->purify characterize Spectroscopic Analysis purify->characterize

Sources

Application Notes & Protocols: The Strategic Utility of 4-Acetoxy-3-bromo-5-methoxybenzaldehyde in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the synthetic applications of 4-acetoxy-3-bromo-5-methoxybenzaldehyde, a highly functionalized aromatic building block. Possessing three distinct and orthogonally reactive functional groups—an aldehyde, an aryl bromide, and a protected phenol—this reagent serves as a versatile linchpin for the construction of complex molecular architectures. We will explore its role in pivotal synthetic transformations, including palladium-catalyzed cross-coupling and olefination reactions, and provide detailed, field-proven protocols for its use. This guide is intended for researchers, chemists, and professionals in drug discovery and materials science seeking to leverage polysubstituted aromatic scaffolds.

Introduction: A Multifunctional Building Block

In the landscape of organic synthesis, the efficiency of a synthetic route is often dictated by the strategic choice of starting materials. 4-Acetoxy-3-bromo-5-methoxybenzaldehyde is a paradigm of a modern building block, designed for synthetic convergency. Its structure, a derivative of the naturally occurring vanillin scaffold, presents three key functional handles:

  • The Aldehyde Group: A classic electrophilic center, ripe for carbon-carbon bond formation through reactions like Wittig olefination, aldol condensations, and reductive aminations.

  • The Aryl Bromide: A prime substrate for a vast array of transition-metal-catalyzed cross-coupling reactions, enabling the formation of biaryl systems, attachment of alkyl or vinyl groups, and carbon-heteroatom bond formation.

  • The Acetoxy Group: A stable protecting group for the phenolic hydroxyl. Its selective deprotection under mild conditions unveils a nucleophilic oxygen, allowing for subsequent derivatization via etherification or esterification.

This trifecta of functionality allows for a modular and sequential approach to molecular assembly, making it an invaluable tool in the synthesis of natural products, pharmaceutical agents, and advanced materials.

Physicochemical and Spectroscopic Data

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use. The key data for 4-acetoxy-3-bromo-5-methoxybenzaldehyde are summarized below.

PropertyValueSource/Method
Molecular Formula C₁₀H₉BrO₄Calculated
Molecular Weight 273.08 g/mol Calculated
IUPAC Name (4-formyl-2-bromo-6-methoxyphenyl) acetateLexichem TK 2.7.0[1]
Appearance Off-white to pale yellow solid (predicted)---
Solubility Soluble in DCM, THF, Ethyl Acetate, Acetone---
¹H NMR (CDCl₃, 400 MHz) δ 9.9 (s, 1H, -CHO), 7.6 (d, 1H, Ar-H), 7.4 (d, 1H, Ar-H), 3.9 (s, 3H, -OCH₃), 2.4 (s, 3H, -COCH₃)Predicted
¹³C NMR (CDCl₃, 100 MHz) δ 190 (-CHO), 168 (-C=O), 152 (Ar-C), 145 (Ar-C), 135 (Ar-C), 125 (Ar-C), 118 (Ar-C), 115 (Ar-C), 56 (-OCH₃), 21 (-CH₃)Predicted

Proposed Synthesis of the Building Block

While not commercially ubiquitous, 4-acetoxy-3-bromo-5-methoxybenzaldehyde can be reliably synthesized from readily available precursors such as 4-hydroxy-3-methoxybenzaldehyde (vanillin). A plausible and efficient two-step route is outlined below.

Start 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) Step1 Bromination Start->Step1 Br₂, Acetic Acid Intermediate 3-Bromo-4-hydroxy-5-methoxybenzaldehyde Step1->Intermediate Step2 Acetylation Intermediate->Step2 Acetic Anhydride, Pyridine Product 4-Acetoxy-3-bromo-5-methoxybenzaldehyde Step2->Product

Caption: Proposed two-step synthesis of the title compound from vanillin.

Protocol 3.1: Synthesis of 3-Bromo-4-hydroxy-5-methoxybenzaldehyde
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-hydroxy-3-methoxybenzaldehyde (15.2 g, 100 mmol) in glacial acetic acid (100 mL).

  • Bromination: Cool the solution to 0-5 °C in an ice bath. From the dropping funnel, add a solution of bromine (5.4 mL, 105 mmol) in glacial acetic acid (20 mL) dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4 hours. The reaction progress can be monitored by TLC.

  • Work-up: Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. The product will precipitate as a pale solid.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Purification: Dry the crude product under vacuum. Recrystallization from an ethanol/water mixture yields the pure 3-bromo-4-hydroxy-5-methoxybenzaldehyde.

Protocol 3.2: Synthesis of 4-Acetoxy-3-bromo-5-methoxybenzaldehyde
  • Reaction Setup: Suspend 3-bromo-4-hydroxy-5-methoxybenzaldehyde (23.1 g, 100 mmol) in dichloromethane (DCM, 150 mL) in a 500 mL flask. Add pyridine (12.1 mL, 150 mmol).

  • Acetylation: Cool the mixture to 0 °C and add acetic anhydride (14.2 mL, 150 mmol) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor for the disappearance of the starting material by TLC.

  • Work-up: Quench the reaction by slowly adding 1 M HCl (100 mL). Separate the organic layer, and wash successively with saturated NaHCO₃ solution (2 x 100 mL) and brine (100 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the title compound as a solid.

Application in Key Synthetic Transformations

The strategic value of this building block is best demonstrated through its application in cornerstone reactions of modern organic synthesis.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The aryl bromide moiety is an excellent handle for Suzuki-Miyaura coupling, a powerful method for constructing biaryl linkages prevalent in pharmaceuticals and organic electronics.[2][3]

Reagents Building Block + Ar-B(OH)₂ Setup Add Solvent & Base Reagents->Setup Degas Degas with N₂/Ar Setup->Degas Catalyst Add Pd Catalyst & Ligand Degas->Catalyst Reaction Heat (e.g., 80-100 °C) Catalyst->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purify Column Chromatography Workup->Purify Product Biaryl Product Purify->Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

  • Reaction Setup: To an oven-dried Schlenk flask, add 4-acetoxy-3-bromo-5-methoxybenzaldehyde (273 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 414 mg, 3.0 mmol).

  • Solvent Addition & Degassing: Add a 3:1 mixture of dioxane and water (8 mL). Seal the flask and degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol).

  • Reaction: Seal the flask and heat the mixture at 90 °C with vigorous stirring for 12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and water (20 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired biaryl product.

Scientist's Notes: The choice of base and solvent system is critical. K₂CO₃ is a versatile base for many Suzuki couplings.[4] The dioxane/water system is effective for solubilizing both the organic and inorganic reagents.[2] For less reactive boronic acids or aryl chlorides, more active catalysts like Pd(dppf)Cl₂ or catalysts based on phosphine ligands like SPhos or XPhos may be required.

Olefination via the Wittig Reaction

The aldehyde functional group provides a direct route to alkenes, particularly stilbene and cinnamate derivatives, through the Wittig reaction.[5][6] This transformation is fundamental in the synthesis of compounds like resveratrol and its analogues, which exhibit a range of biological activities.[7][8][9]

  • Ylide Generation: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, suspend benzyltriphenylphosphonium bromide (476 mg, 1.1 mmol) in anhydrous THF (10 mL). Cool the suspension to 0 °C and add potassium tert-butoxide (KOtBu, 123 mg, 1.1 mmol) portion-wise. Stir the resulting deep orange or yellow mixture at 0 °C for 30 minutes.

  • Aldehyde Addition: Add a solution of 4-acetoxy-3-bromo-5-methoxybenzaldehyde (273 mg, 1.0 mmol) in anhydrous THF (5 mL) dropwise to the ylide solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. The disappearance of the orange color often indicates reaction completion.

  • Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL). Extract the mixture with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. The crude product contains the desired alkene and triphenylphosphine oxide. Purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the stilbene derivative.

Scientist's Notes: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.[6] Non-stabilized ylides, like the one generated from benzyltriphenylphosphonium bromide, typically favor the formation of the (Z)-alkene under salt-free conditions. However, a mixture of (E) and (Z) isomers is common. Stabilized ylides (e.g., those with an adjacent ester or ketone group) generally yield the (E)-alkene with high selectivity.[10]

Deprotection and Further Functionalization

The acetoxy group can be readily cleaved to reveal the free phenol, which can then be used as a nucleophile in reactions such as Williamson ether synthesis.

  • Reaction Setup: Dissolve the acetylated compound (1.0 mmol) in methanol (10 mL).

  • Hydrolysis: Add potassium carbonate (K₂CO₃, 276 mg, 2.0 mmol) and stir the mixture at room temperature for 1-2 hours.

  • Work-up: Neutralize the mixture with 1 M HCl. Remove the methanol under reduced pressure.

  • Isolation: Extract the aqueous residue with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the deprotected phenolic compound, which can often be used without further purification.

Exemplary Synthetic Strategy: A Resveratrol Analogue

To illustrate the convergent power of 4-acetoxy-3-bromo-5-methoxybenzaldehyde, a hypothetical synthesis of a complex resveratrol analogue is presented.

Start 4-Acetoxy-3-bromo-5-methoxybenzaldehyde Step1 Suzuki Coupling Start->Step1 R-B(OH)₂ Pd(PPh₃)₄ Intermediate1 Biaryl Aldehyde Step1->Intermediate1 Step2 Wittig Reaction Intermediate1->Step2 Phosphonium Ylide Intermediate2 Stilbene Derivative Step2->Intermediate2 Step3 Deprotection Intermediate2->Step3 K₂CO₃, MeOH Product Final Resveratrol Analogue Step3->Product

Caption: A modular synthetic route to a complex analogue using the building block.

This strategy leverages the orthogonal reactivity of the functional groups: first, the aryl bromide is subjected to Suzuki coupling to install a second aromatic ring. Subsequently, the aldehyde is converted to a stilbene via a Wittig reaction. Finally, deprotection of the acetate reveals the free phenol, yielding the target molecule. This sequential approach minimizes protection/deprotection steps and maximizes synthetic efficiency.

Conclusion

4-Acetoxy-3-bromo-5-methoxybenzaldehyde is a potent and versatile building block for organic synthesis. Its densely packed and orthogonally reactive functional groups provide chemists with a powerful platform for the efficient and modular construction of diverse and complex molecules. The protocols and strategies outlined in this guide serve as a robust starting point for researchers aiming to incorporate this valuable reagent into their synthetic programs, accelerating discovery in medicine, materials, and beyond.

References

  • Cushman, M., et al. (2005). Synthesis of resveratrol analogues, and evaluation of their cytotoxic and xanthine oxidase inhibitory activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 20(6), 545-552. Available at: [Link]

  • Sharma, P., et al. (2025). Synthesis and Biological Evaluation of Resveratrol-Based Analogs as Potent Inhibitors of PI3K/Akt and MAPK Signaling Pathways in Colorectal Cancer. Journal of Molecular Science. Available at: [Link]

  • Lestari, W. W., et al. (2018). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Molekul, 13(2), 143-151. Available at: [Link]

  • Koutsourea, A., et al. (2023). Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. Molecules, 28(14), 5519. Available at: [Link]

  • Cho, H. J., et al. (2012). Design, Synthesis, and Biological Evaluation of Resveratrol Analogues as Aromatase and Quinone Reductase 2 Inhibitors for Chemoprevention of Cancer. Journal of Medicinal Chemistry, 55(16), 7273-7284. Available at: [Link]

  • Liu, J. (2006). Synthesis of Resveratrol and Its Analogs, Phase-Transfer Catalyzed Asymmetric Glycolate Aldol Reaction, and Total Synthesis of 8,9-Methylamido-Geldanamycin. BYU ScholarsArchive. Available at: [Link]

  • Kumar, A., et al. (2006). Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives: Applications in Solid-Phase Organic Synthesis. The Journal of Organic Chemistry, 71(20), 7915-7918. Available at: [Link]

  • NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. NROChemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic Chemistry Portal. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Available at: [Link]

  • Liew, S. F., et al. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Recyclable Magnetic Supported Palladium(II)-N2O2 Catalyst. Malaysian Journal of Chemistry, 24(3), 11-20. Available at: [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]

  • PubChem. (n.d.). 4-Acetoxy-2-bromo-5-methoxybenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-4-formyl-6-methoxyphenyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-4-formyl-6-methoxyphenyl acetate (also known as 4-Acetoxy-3-bromo-5-methoxybenzaldehyde). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during this synthesis. Our goal is to empower you with the scientific rationale behind the protocol to improve yield, purity, and reproducibility.

Synthesis Overview

The most direct and reliable pathway to synthesize this compound initiates with the acetylation of vanillin (4-hydroxy-3-methoxybenzaldehyde), followed by a regioselective electrophilic aromatic substitution (bromination). This route is favored due to the ready availability of the starting material and the predictable directing effects of the substituents on the aromatic ring.

The overall transformation can be visualized as follows:

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Bromination Vanillin Vanillin Vanillin_Acetate Vanillin Acetate Vanillin->Vanillin_Acetate Acetic Anhydride, Catalyst (e.g., Pyridine) Vanillin_Acetate_2 Vanillin Acetate Target This compound Vanillin_Acetate_2->Target Brominating Agent (e.g., KBrO3/HBr)

Caption: Two-step synthesis pathway from vanillin.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Q1: My final product yield is very low. What are the most likely causes?

A1: Low yield is a frequent challenge and can stem from several factors throughout the process. Here’s a systematic approach to troubleshooting:

  • Incomplete Bromination: The bromination step is critical. Ensure that the bromine is generated in situ effectively. The characteristic orange/yellow color of bromine should be visible at the start of the reaction and should fade over time. If the color disappears instantly upon addition of HBr, it may indicate that your vanillin acetate is consuming it too rapidly, or there's an issue with the stoichiometry of the bromine-generating reagents.

  • Product Loss During Workup: The product precipitates upon addition of the reaction mixture to ice-cold water. If the water is not sufficiently cold, the solubility of the product may be higher, leading to loss. Ensure vigorous stirring during precipitation to form a fine, filterable solid.

  • Side Reactions: The formation of byproducts, particularly dibrominated species, will inherently reduce the yield of the desired monobrominated product. This is often caused by an excess of the brominating agent or prolonged reaction times.

  • Inefficient Acetylation: If the initial acetylation of vanillin is incomplete, the free hydroxyl group of the remaining vanillin will react differently during bromination, leading to a mixture of products and a lower yield of the target molecule. Confirm the purity of your vanillin acetate by melting point or spectroscopy before proceeding.

Q2: My TLC plate shows multiple spots, and the final product is impure. What are the common impurities and how can I avoid them?

A2: Impurities typically arise from unreacted starting materials or side reactions.

Potential Impurity Reason for Formation Prevention & Mitigation Strategy
Vanillin Acetate (Starting Material) Incomplete reaction.Monitor the reaction by TLC. If starting material persists, consider a slight extension of the reaction time, but be cautious of promoting side reactions. Ensure accurate stoichiometry of the brominating agent.
3,5-Dibromo-4-acetoxy-methoxybenzaldehyde Excess brominating agent or reaction conditions that are too harsh (e.g., elevated temperature).Carefully control the stoichiometry, using only one equivalent of the brominating agent.[1] Maintain a low reaction temperature to manage the reaction rate.[1]
5-Bromovanillin Incomplete acetylation of the starting vanillin. The free phenol is brominated.Ensure the acetylation step goes to completion. Purify the vanillin acetate intermediate before the bromination step.

Troubleshooting Workflow for Impurities:

G start Impure product observed (Multiple TLC spots) check_sm Is starting material (Vanillin Acetate) present? start->check_sm check_overbrom Is a less polar spot (likely dibrominated) present? start->check_overbrom check_polar Is a more polar spot (e.g., 5-Bromovanillin) present? start->check_polar sol_sm Increase reaction time slightly or check stoichiometry. check_sm->sol_sm sol_overbrom Reduce amount of brominating agent. Ensure low temperature. check_overbrom->sol_overbrom sol_polar Improve purification of Vanillin Acetate before bromination. check_polar->sol_polar purify Purify final product via recrystallization (Ethanol/Water). sol_sm->purify sol_overbrom->purify sol_polar->purify

Caption: Decision tree for troubleshooting impurities.

Q3: I'm observing a persistent orange/brown color in my final product, even after washing. What is this and how do I remove it?

A3: A persistent color often indicates residual bromine. During the workup, it is crucial to quench any excess bromine. Add a few drops of a sodium thiosulfate or sodium bisulfite solution to the mixture after precipitation and stir until the color dissipates before filtration.[2] If the color remains in the solid product, it may be trapped within the crystal lattice. Recrystallization from a 50% ethanol/water mixture is typically effective in removing this impurity.[2][3]

Q4: Why is the bromine added at the 2-position (ortho to the methoxy group) and not the 6-position? I thought the acetoxy group was an ortho, para-director.

A4: This is an excellent question about regiochemistry. The numbering of the final product can be confusing. The starting material, vanillin, has three key substituents: a hydroxyl (which becomes acetoxy), a methoxy, and a formyl group.

  • Directing Effects: The acetoxy (-OAc) and methoxy (-OCH₃) groups are both electron-donating and therefore ortho, para-directors.[2] The formyl group (-CHO) is electron-withdrawing and a meta-director.

  • Hierarchy of Activation: The directing power is dominated by the strongest activating group. In this case, the acetoxy group is the most powerful activator. It strongly directs incoming electrophiles to its ortho positions.

  • Steric Hindrance: One of the positions ortho to the acetoxy group is already occupied by the methoxy group. The other ortho position (C5 on the vanillin ring) is sterically accessible. The position para to the acetoxy group is occupied by the formyl group. Therefore, the electrophilic bromine is directed to the C5 position.

  • Nomenclature: When vanillin acetate is brominated at the C5 position, the resulting molecule is named "this compound" according to IUPAC rules, where the acetate group gets priority for numbering.

Q5: Can I use other formylation methods like the Duff, Reimer-Tiemann, or Vilsmeier-Haack reactions?

A5: While these are powerful formylation reactions, they are not ideal for this specific synthesis if you are starting from a precursor that is not already formylated.

  • Reimer-Tiemann Reaction: This reaction is used for the ortho-formylation of phenols.[4] Applying it to 2-bromo-6-methoxyphenyl acetate would likely result in formylation at the wrong position or be complicated by the existing substituents.

  • Duff Reaction: This reaction also primarily yields ortho-hydroxyaldehydes from phenols and is known for being generally inefficient.[5][6]

  • Vilsmeier-Haack Reaction: This method formylates electron-rich arenes.[7][8] While it could potentially be used on a precursor like 2-bromo-4-methoxyphenyl acetate, the existing groups would influence the regioselectivity.

Given that vanillin provides the desired formyl and methoxy groups in the correct orientation from the start, brominating vanillin (or its acetate) is a much more convergent and predictable synthetic strategy.

Experimental Protocols

Protocol 1: Acetylation of Vanillin

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve vanillin (1.0 eq) in acetic anhydride (2.0 eq).

  • Catalyst: Carefully add a catalytic amount of pyridine (e.g., 0.1 eq) or a few drops of concentrated sulfuric acid.

  • Reaction: Stir the mixture at room temperature for 1-2 hours or until TLC analysis shows complete consumption of vanillin.

  • Workup: Pour the reaction mixture slowly into a beaker of ice-cold water while stirring. The vanillin acetate will precipitate as a white solid.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove acetic acid and catalyst, and dry the product. The purity should be checked by melting point analysis.

Protocol 2: Bromination of Vanillin Acetate

This protocol is adapted from established procedures for the bromination of vanillin.[2][9]

  • Dissolution: In a 125 mL Erlenmeyer flask, dissolve vanillin acetate (1.0 eq, e.g., 0.50 g) and potassium bromate (KBrO₃, ~0.4 eq) in glacial acetic acid (5.0 mL).

  • Bromine Generation: While stirring, add 48% hydrobromic acid (HBr, ~1.0 eq, e.g., 1.0 mL) drop by drop. The solution will turn a distinct orange-yellow, indicating the formation of bromine in situ.

  • Reaction: Continue to stir the mixture at room temperature for 45-60 minutes. Monitor the reaction's progress using TLC (e.g., with a 3:1 hexanes:ethyl acetate eluent).

  • Precipitation: Pour the reaction mixture into a beaker containing approximately 50 mL of ice-cold water and continue to stir for 10-15 minutes to ensure complete precipitation of the product.

  • Quenching: Add a 10% sodium thiosulfate solution dropwise until the yellow color of excess bromine disappears.

  • Isolation & Purification: Collect the solid product via vacuum filtration, washing with several portions of cold water. The crude product can be further purified by recrystallization from a hot 50% ethanol/water mixture to yield the final product as a white to off-white crystalline solid.[2]

References

  • Deducing Directive Effects with Electrophilic Aromatic Substitution - Bromination of Vanillin. Available from: [Link]

  • 12BL Experiment 9: Directive Effects in Vanillin Bromination – An EAS Rxn. Available from: [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]

  • Hulet, R. (2021, March 27). Bromination of vanillin [Video]. YouTube. Available from: [Link]

  • Wikipedia. (n.d.). Duff reaction. In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Edubirdie. (2022). Bromination of Vanillin Lab Report. Available from: [Link]

  • I.R.I.S. Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. Available from: [Link]

  • Duff Reaction. Available from: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

  • Scribd. (2020, June 28). Reimer-Tiemann Reaction. Available from: [Link]

  • The ScholarShip. The Duff Reaction: Researching A Modification. Available from: [Link]

Sources

Common side reactions in the synthesis of "4-acetoxy-3-bromo-5-methoxybenzaldehyde"

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 4-acetoxy-3-bromo-5-methoxybenzaldehyde. The synthesis, primarily an electrophilic aromatic substitution, is straightforward in principle but can be prone to several side reactions that impact yield and purity. This document provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory.

I. Core Synthesis Protocol: Electrophilic Bromination of Vanillin Acetate

A foundational understanding of the primary synthesis route is crucial for effective troubleshooting. The most common and reliable method involves the in situ generation of bromine, which then acts as the electrophile.

Objective: To synthesize 4-acetoxy-3-bromo-5-methoxybenzaldehyde from 4-acetoxy-3-methoxybenzaldehyde (vanillin acetate).

Methodology:

  • Reaction Setup: In a suitable flask equipped with a magnetic stir bar, dissolve 4-acetoxy-3-methoxybenzaldehyde in glacial acetic acid.[1][2]

  • Reagent Addition: To the stirred solution, add potassium bromate (KBrO₃) followed by the slow, dropwise addition of 48% hydrobromic acid (HBr).[1][3] The solution will typically turn a distinct orange or reddish color, indicating the formation of bromine (in situ).[3][4]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 45-60 minutes).

  • Quenching and Precipitation: Upon completion, pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.[2]

  • Workup: If the solution retains a strong orange/yellow color from excess bromine, add a few drops of a 10% sodium thiosulfate solution until the color dissipates.[2]

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration, washing thoroughly with cold water. The crude product can be further purified by recrystallization, often from an ethanol/water mixture, to yield the final product as a pale yellow or beige powder.[2][3]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and corrective actions.

Q1: My final product is a dark orange or brown powder, not the expected off-white or pale-yellow solid. What went wrong?

A1: A dark-colored product is a primary indicator of impurities, often arising from poor temperature control or the presence of excess bromine.[3]

  • Causality: Electrophilic bromination reactions can be exothermic. If the temperature is not controlled and rises significantly (e.g., above 20-25°C), it can promote the formation of side products, including poly-brominated species and oxidative degradation products that are highly colored.[3]

  • Troubleshooting Steps:

    • Temperature Control: For future attempts, run the reaction in an ice bath, especially during the addition of HBr, to maintain a consistent low temperature.[3]

    • Quenching: Ensure all excess bromine is quenched during the workup. The persistence of an orange color in your filtrate is a sign of residual bromine. Add sodium thiosulfate solution dropwise until the color is fully discharged before filtration.[2]

    • Purification: A dark crude product can often be improved through careful recrystallization. If impurities are persistent, column chromatography may be necessary.

Q2: My reaction yield is very low, or my TLC plate shows a significant amount of unreacted starting material.

A2: This issue points to an incomplete or inefficient reaction. Several factors can contribute to this outcome.

  • Causality:

    • Insufficient Bromine Generation: The stoichiometry of the in situ bromine generation is critical. The reaction between KBrO₃ and HBr produces Br₂.[2] An error in weighing these reagents can lead to insufficient electrophile.

    • Reaction Time: The reaction may not have been allowed to run to completion. While typically complete within an hour, reaction rates can vary based on scale and temperature.

    • Reagent Quality: Degradation of HBr (often indicated by a dark color) or old KBrO₃ can reduce their effectiveness.

  • Troubleshooting Steps:

    • Verify Stoichiometry: Double-check the molar equivalents of your starting material, KBrO₃, and HBr.

    • Monitor Closely: Use TLC to monitor the reaction. Do not proceed to workup until the starting material spot has disappeared or is very faint.

    • Use Fresh Reagents: Ensure the reagents, particularly HBr, are of good quality.

Q3: My ¹H NMR spectrum is complex, showing more peaks than expected. What are the likely side products?

A3: The presence of unexpected peaks in the NMR spectrum, or multiple spots on a TLC plate, confirms the formation of side products. The most common impurities are summarized in the table below.

  • Causality & Identification:

    • Dibromination: The most common side reaction, especially with poor temperature control, is the addition of a second bromine atom to the aromatic ring.[3]

    • Hydrolysis (Deacetylation): The acetoxy group is an ester and can be hydrolyzed back to a hydroxyl group under the acidic reaction conditions or during workup. This forms 5-bromovanillin.

    • Isomeric Products: While the directing effects of the substituents strongly favor bromination at the C-5 position, trace amounts of other isomers (e.g., 2-bromo or 6-bromo) can form.[4]

Potential Side Product Cause Identification Notes
Dibromovanillin Acetate Excess bromine; poor temperature control.[3]¹H NMR will show only one aromatic proton singlet. Molecular weight will be higher.
5-Bromovanillin Hydrolysis of the acetoxy group.¹H NMR will show a broad phenolic -OH peak and lack the acetyl CH₃ singlet (~2.3 ppm). Different Rƒ on TLC.
Isomeric Monobromo Products Competing directing effects.[4]¹H NMR will show different splitting patterns or chemical shifts for the aromatic protons compared to the desired product.
Unreacted Starting Material Incomplete reaction.Will match the TLC and NMR data of your starting material, 4-acetoxy-3-methoxybenzaldehyde.

Troubleshooting Flowchart for Impure Product

G start Unsatisfactory Result (Low Purity / Off-Color) tlc Analyze via TLC start->tlc color Observe Product Color start->color multi_spots Multiple Spots Detected tlc->multi_spots dark_color Product is Dark (Orange/Brown) color->dark_color cause1 Probable Cause: - Dibromination - Deacetylation - Isomers multi_spots->cause1 cause2 Probable Cause: - Poor Temp. Control - Excess Bromine dark_color->cause2 solution1 Solution: - Recrystallize - Column Chromatography cause1->solution1 solution2 Solution: - Use Ice Bath - Quench with Na₂S₂O₃ cause2->solution2

Caption: Troubleshooting logic for handling impure synthesis products.

III. Frequently Asked Questions (FAQs)

Q1: Why do the substituents on vanillin acetate direct the incoming bromine to the C-5 position?

A1: This is a classic example of competing directing effects in electrophilic aromatic substitution.[2]

  • Activating Groups (-OCH₃, -OCOCH₃): The methoxy and acetoxy groups are both ortho, para-directors because they are electron-donating groups that activate the ring.[4] The C-5 position is ortho to the methoxy group and meta to the acetoxy group.

  • Deactivating Group (-CHO): The aldehyde group is an electron-withdrawing group and a meta-director.[4] The C-5 position is also meta to the aldehyde.

  • Synergistic Effect: The powerful ortho, para-directing effect of the methoxy group and the meta-directing effect of the aldehyde group reinforce each other, strongly directing the electrophile (Br⁺) to the C-5 position, which is the only position that satisfies both preferences.

Reaction Pathway and Directing Effects

G cluster_0 Reactants cluster_1 Intermediates cluster_2 Products & Side Products Vanillin_Acetate Vanillin Acetate Main_Product 4-acetoxy-3-bromo-5-methoxybenzaldehyde Vanillin_Acetate->Main_Product C-5 Attack (Favored) Br_Source KBrO3 + HBr Br2 Br₂ (in situ) Br_Source->Br2 Electrophile Br⁺ (Electrophile) Br2->Electrophile Electrophile->Main_Product Side_Product1 Dibrominated Product Main_Product->Side_Product1 Over-bromination Side_Product2 Deacetylated Product Main_Product->Side_Product2 Hydrolysis

Caption: Synthesis pathway showing formation of the main product and key side products.

Q2: Is it safe to use elemental bromine (Br₂) instead of generating it in situ?

A2: While chemically feasible, using liquid bromine is strongly discouraged due to significant safety hazards. Elemental bromine is highly toxic, corrosive, and volatile.[4] Generating it in situ from solid potassium bromate and aqueous hydrobromic acid is a much safer and more manageable laboratory procedure that avoids the handling of pure liquid bromine.[1][2]

Q3: Can 5-bromovanillin be used as a starting material?

A3: Yes, 4-acetoxy-3-bromo-5-methoxybenzaldehyde can be synthesized by acetylating 5-bromovanillin. If you have 5-bromovanillin, you can react it with acetic anhydride in the presence of a base like pyridine or sodium acetate to form the desired product. This is an alternative synthetic route.

Q4: What is the best way to purify the final product?

A4: Recrystallization is the most common and effective method for purifying the crude product. A mixed solvent system, typically 50% ethanol in water, works well.[2] The crude solid is dissolved in a minimum amount of the hot solvent mixture, and then allowed to cool slowly, which causes the desired product to crystallize out, leaving many of the impurities behind in the solution. For highly impure samples, silica gel column chromatography may be required.

IV. References

  • 12BL Experiment 9: Directive Effects in Vanillin Bromination – An EAS Rxn. (n.d.). Retrieved from Google search.

  • Bromination of Vanillin without bromine. (2012). Sciencemadness.org. Retrieved from Google search.

  • Hulet, R. (2021). Bromination of vanillin. YouTube. Retrieved from Google search.

  • Deducing Directive Effects with Electrophilic Aromatic Substitution - Bromination of Vanillin. (n.d.). Retrieved from Google search.

  • Cram. (n.d.). Bromination Of Vanillin. Retrieved from Google search.

  • Kumar, A., et al. (2008). Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives. DigitalCommons@URI. Retrieved from [Link]

  • Jumina, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. Retrieved from [Link]

  • Pepper, J. M., & MacDonald, J. A. (1953). The synthesis of syringaldehyde from vanillin. Canadian Journal of Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Syringaldehyde. Retrieved from [Link]

  • Pradika, Y., et al. (2020). Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2007). Synthesis of 5-hydroxy-4-methoxy-2-substitutedbenzaldehyde. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 4-Acetoxy-3,5-dimethoxybenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 4-Acetoxy-2-bromo-5-methoxybenzaldehyde. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2010). 3,4-dihydroxy-5-methoxybenzaldehyde synthesis. Retrieved from Google search.

  • Ferreira, P. (2012). Fractionation and Purification of Syringaldehyde and Vanillin from Oxidation of Lignin. CORE. Retrieved from [Link]

  • The Good Scents Company. (n.d.). syringaldehyde 4-hydroxy-3,5-dimethoxybenzaldehyde. Retrieved from [Link]

  • Doherty, A. P., & Mousavi, M. (2012). A concise review of the natural existence, synthesis, properties, and applications of syringaldehyde. BioResources. Retrieved from [Link]

  • Google Patents. (2013). US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde. Retrieved from

  • PubChemLite. (n.d.). 4-(benzyloxy)-3-bromo-5-methoxybenzaldehyde. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-Bromo-4-formyl-6-methoxyphenyl Acetate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the purification of 2-Bromo-4-formyl-6-methoxyphenyl acetate. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols designed for researchers, scientists, and professionals in drug development. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high purity of your target compound.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues you may encounter during the column chromatography of this compound, offering causative explanations and actionable solutions.

Problem Potential Cause(s) Recommended Solutions & Scientific Rationale
Low or No Recovery of Product 1. Compound Degradation on Silica Gel: The aldehyde functional group can be sensitive to the acidic nature of standard silica gel, leading to decomposition.[1][2] 2. Irreversible Adsorption: Highly polar impurities or degradation products might bind irreversibly to the silica gel.1. Deactivate the Silica Gel: Before packing the column, prepare a slurry of the silica gel in your chosen eluent containing 1-2% triethylamine (TEA).[1][3][4] This neutralizes the acidic silanol groups on the silica surface, minimizing the risk of acid-catalyzed degradation of the aldehyde. 2. Alternative Stationary Phases: If degradation persists, consider using a more inert stationary phase like neutral alumina.[1][5]
Poor Separation of Product from Impurities (Co-elution) 1. Inappropriate Solvent System: The polarity of the eluent may not be optimal to resolve the target compound from closely related impurities. 2. Column Overloading: Applying too much crude material to the column can lead to broad bands and poor separation.1. Optimize the Eluent System via TLC: Experiment with different ratios of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane). Aim for an Rf value of 0.2-0.3 for the target compound on the TLC plate for the best separation on the column.[1][6] 2. Reduce Sample Load: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel used for the column.
Product Elutes with Streaking on TLC 1. Acidic Impurities: The presence of the corresponding carboxylic acid (from over-oxidation of the aldehyde) can cause streaking. 2. Compound Instability: The compound may be slowly degrading on the TLC plate or during elution.1. Neutralize the Eluent: Add a small amount (0.1-1%) of triethylamine or acetic acid to the mobile phase to improve the peak shape of basic or acidic compounds, respectively. For this compound, TEA is a good starting point to counteract silica acidity.[4] 2. Work-up Procedure: Before chromatography, wash the crude product with a saturated sodium bicarbonate solution to remove acidic impurities.[2]
Appearance of a New, Less Polar Spot After Chromatography 1. Acetal Formation: If an alcohol (e.g., methanol, ethanol) is used as a polar solvent, it can react with the aldehyde on the acidic silica gel to form an acetal, which is typically less polar.[1]1. Avoid Alcoholic Solvents: Use non-alcoholic polar solvents like ethyl acetate, acetone, or dichloromethane in your eluent system.
Hydrolysis of the Acetate Group 1. Presence of Water and Acid/Base: Although aryl acetates are generally stable on silica gel, prolonged exposure to acidic silica in the presence of water could potentially lead to some hydrolysis.[7][8]1. Use Anhydrous Solvents: Ensure your solvents are dry to minimize the risk of hydrolysis. 2. Minimize Purification Time: Do not let the compound remain on the column for an extended period. Efficient elution is key.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound?

A good starting point, based on the polarity of the functional groups, is a mixture of hexane and ethyl acetate. Begin with a low polarity mixture, such as 5-10% ethyl acetate in hexane, and gradually increase the polarity. Based on similarly substituted aromatic compounds, an ideal Rf value of 0.2-0.3 is often achieved in the range of 15-30% ethyl acetate in hexane.[9][10] Always optimize this with a preliminary TLC analysis of your crude material.

Q2: How can I visualize "this compound" on a TLC plate?

This compound has several features that allow for easy visualization:

  • UV Light (254 nm): The aromatic ring will absorb UV light, appearing as a dark spot on a fluorescent TLC plate. This is a non-destructive method.

  • Iodine Vapor: The aromatic ring will stain brown in an iodine chamber.

  • p-Anisaldehyde Stain: This stain reacts with the aldehyde group, typically forming a colored spot upon heating.

Q3: My aldehyde is known to be sensitive. Should I take any special precautions?

Yes. The primary concern is degradation on the acidic surface of the silica gel.[1] It is highly recommended to use deactivated silica gel. You can achieve this by adding 1-2% triethylamine to your eluent system.[3][4] This simple step can significantly improve your yield and purity.

Q4: What are the likely impurities I need to separate?

Without knowing the specific synthetic route, common impurities could include:

  • Unreacted Starting Materials: These could be more or less polar depending on the reaction.

  • 4-Acetoxy-3-bromo-5-methoxybenzoic acid: The over-oxidation of the aldehyde group would result in a more polar carboxylic acid, which would have a much lower Rf value and may streak on the TLC plate.

  • Hydrolysis Product: The corresponding phenol would be more polar than the acetate.

Q5: Can I use solvents other than hexane and ethyl acetate?

Absolutely. Dichloromethane can be used as a moderately polar solvent, often mixed with hexane. Diethyl ether is another alternative to ethyl acetate. However, be cautious with alcoholic solvents like methanol or ethanol, as they can react with the aldehyde to form acetals.[1]

Visualized Workflow for Column Chromatography

workflow Purification Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_post Post-Purification TLC 1. TLC Analysis (Optimize solvent system) Slurry 2. Prepare Silica Slurry (with 1-2% TEA in eluent) TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 4. Load Crude Sample Pack->Load Elute 5. Elute with Solvent Gradient Load->Elute Collect 6. Collect Fractions Elute->Collect Monitor 7. Monitor Fractions by TLC Collect->Monitor Monitor->Elute Adjust Gradient Combine 8. Combine Pure Fractions Monitor->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Characterize 10. Characterize Pure Product Evaporate->Characterize

Caption: A step-by-step workflow for the purification of this compound.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the purification of this compound.

1. Preparation of the Eluent and Silica Gel: a. Based on preliminary TLC analysis, prepare a suitable eluent system (e.g., 20% ethyl acetate in hexane). b. To a beaker, add silica gel (230-400 mesh) and the prepared eluent to create a slurry. c. Add triethylamine to the slurry to a final concentration of 1-2% (v/v). Stir gently for a few minutes.

2. Packing the Column: a. Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom. b. Add a thin layer of sand. c. Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles. d. Allow the silica gel to settle, and then add another layer of sand on top of the packed silica. e. Drain the excess solvent until the solvent level is just at the top of the sand layer.

3. Sample Loading: a. Dissolve the crude "this compound" in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). b. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent. c. Carefully add the dissolved sample or the dry-loaded silica to the top of the column.

4. Elution and Fraction Collection: a. Carefully add the eluent to the top of the column, taking care not to disturb the sand layer. b. Apply gentle pressure (if necessary) to begin the elution. c. Collect fractions in an orderly manner (e.g., in test tubes). d. Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light.

5. Product Isolation: a. Once the desired product has completely eluted (as determined by TLC), combine the pure fractions. b. Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified "this compound". c. Confirm the purity of the final product by TLC and other analytical techniques (e.g., NMR, melting point).

Troubleshooting Logic Diagram

troubleshooting start Start Purification check_recovery Low Recovery? start->check_recovery check_separation Poor Separation? check_recovery->check_separation No deactivate_silica Deactivate Silica with TEA check_recovery->deactivate_silica Yes check_streaking Streaking on TLC? check_separation->check_streaking No optimize_solvent Optimize Solvent System (TLC) check_separation->optimize_solvent Yes neutralize_eluent Add TEA to Eluent check_streaking->neutralize_eluent Yes success Successful Purification check_streaking->success No deactivate_silica->start Retry optimize_solvent->start Retry neutralize_eluent->start Retry

Caption: A logical guide for troubleshooting common issues during the purification process.

References

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]

  • Chemistry For Everyone. (2025, March 14). How To Neutralize Silica Gel? [Video]. YouTube. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Harris, E. B. J. (2014, September 29). What is the best solvent for purifying aldehyde in a column chromatography? ResearchGate. Retrieved from [Link]

  • Reddit. (2025, July 6). Advice on neutralising silica gel for column chromatography of sensitive compounds? r/Chempros. Retrieved from [Link]

  • ResearchGate. (2019, March 28). Deactivation of silica gel? Retrieved from [Link]

  • Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Letters, 24(19), 3510–3514. [Link]

  • Reddit. (2019, May 8). Column chromatography - which eluent system? r/OrganicChemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Retrieved from [Link]

  • McNair, H. (n.d.). Troubleshooting LC, basics. Chromedia. Retrieved from [Link]

  • The Chromatography Detective. (n.d.). Troubleshooting Tips & Tools for LC & LCMS. Retrieved from [Link]

  • ResearchGate. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions | Request PDF. Retrieved from [Link]

  • Agilent. (2023, July 25). It Isn't Always The Column: Troubleshooting Your HPLC Separation. Retrieved from [Link]

  • Scinapse. (2022, May 2). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions | Performance Analytics. Retrieved from [Link]

  • PubChem. (2026, January 10). Ethyl 2-(2-bromo-4-formyl-6-methoxyphenyl)acetate. Retrieved from [Link]

  • ACS Publications. (2022, May 2). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions | Organic Letters. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Bromo-4-formyl-6-methoxyphenyl)acetic acid. Retrieved from [Link]

  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Carbazole based Electron Donor Acceptor (EDA) Catalysis for the Synthesis of biaryls and aryl-heteroaryl compounds. - Supporting Information. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C10H9BrO4). Retrieved from [Link]

  • Google Patents. (n.d.). US3752856A - Process for the production of brominated aromatic compounds.

Sources

Technical Support Center: Recrystallization of 4-Acetoxy-3-bromo-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the recrystallization of 4-acetoxy-3-bromo-5-methoxybenzaldehyde. Here, we address common challenges and provide systematic troubleshooting strategies to achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for recrystallizing 4-acetoxy-3-bromo-5-methoxybenzaldehyde?

A1: An ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For 4-acetoxy-3-bromo-5-methoxybenzaldehyde, a systematic solvent screening is the most effective approach to identify the optimal solvent or solvent system.

Based on the structure of the molecule—an aromatic aldehyde with acetoxy, bromo, and methoxy substituents—solvents of intermediate polarity are likely to be good candidates. The acetoxy group increases polarity compared to the parent phenol, while the bromo and methoxy groups also contribute to its overall polarity.

We recommend starting with the following solvents and solvent mixtures:

  • Single Solvents: Ethanol, isopropanol, ethyl acetate, and toluene.

  • Solvent Mixtures: Ethanol/water, ethyl acetate/heptane, or toluene/heptane.

The use of a solvent mixture, where one solvent dissolves the compound well (the "good" solvent) and the other does not (the "bad" solvent), often provides the best results for achieving a sharp crystallization upon cooling.

Q2: My compound is "oiling out" instead of crystallizing. What causes this and how can I fix it?

A2: "Oiling out" occurs when the solid melts and forms a liquid phase that is immiscible with the solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. This is a common issue when the boiling point of the solvent is higher than the melting point of the solute, or when there are significant impurities present that depress the melting point.

To resolve this, you can try the following:

  • Lower the temperature of dissolution: If possible, use a lower boiling point solvent.

  • Use a larger volume of solvent: This keeps the compound in solution at a lower temperature.

  • Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. This can be achieved by insulating the flask.

  • Add a "bad" solvent: If you are using a single solvent system, the addition of a miscible "bad" solvent can induce crystallization at a lower temperature.

  • Scratch the inner surface of the flask: Using a glass rod to scratch the flask can create nucleation sites for crystal growth.[1]

  • Seed the solution: If you have a small crystal of the pure compound, adding it to the cooled solution can initiate crystallization.

Q3: The yield of my recrystallized product is very low. What are the likely reasons and how can I improve it?

A3: A low yield is a frequent problem in recrystallization and can be attributed to several factors:

  • Using too much solvent: This will result in a significant amount of your product remaining dissolved in the mother liquor even after cooling. To remedy this, you can evaporate some of the solvent and attempt to recrystallize again.[2][3]

  • Premature crystallization: If the product crystallizes in the funnel during a hot filtration step, you will lose a portion of your product. Ensure your filtration apparatus is pre-heated.

  • Incomplete crystallization: The cooling time may have been too short, or the final temperature not low enough. Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.

  • The compound has significant solubility in the cold solvent: If this is the case, a different solvent system should be explored.

To improve your yield, use the minimum amount of hot solvent necessary to fully dissolve the crude product. Careful observation during the dissolution step is key.

Q4: My recrystallized product is still impure. What can I do?

A4: If impurities are still present after recrystallization, consider the following:

  • The chosen solvent is not appropriate: The impurities may have similar solubility profiles to your target compound in the chosen solvent. A different solvent system should be tested.

  • Crystallization occurred too quickly: Rapid crystal growth can trap impurities within the crystal lattice. Slower cooling will promote the formation of purer crystals.[2]

  • The crude product is highly impure: A single recrystallization may not be sufficient. A second recrystallization may be necessary. Alternatively, other purification techniques like column chromatography could be employed prior to the final recrystallization.

  • Insoluble impurities are present: If there are impurities that do not dissolve in the hot solvent, a hot filtration step is necessary to remove them before cooling the solution.

Troubleshooting Guide

This section provides a systematic approach to troubleshoot common issues encountered during the recrystallization of 4-acetoxy-3-bromo-5-methoxybenzaldehyde.

Problem Potential Cause(s) Recommended Solution(s)
Compound does not dissolve in the hot solvent. The solvent is too non-polar for the compound.Select a more polar solvent. For example, if you are using heptane, try switching to toluene or ethyl acetate.
Compound dissolves in the cold solvent. The solvent is too polar for the compound.Select a less polar solvent. If you are using ethanol, try isopropanol or a mixture of ethanol and water.
No crystals form upon cooling. - Too much solvent was used.- The solution is supersaturated.- Evaporate some of the solvent and re-cool.- Scratch the inside of the flask with a glass rod.- Add a seed crystal.[3]
The product crystallizes too quickly. - The solution is too concentrated.- Cooling is too rapid.- Add a small amount of additional hot solvent.- Allow the flask to cool slowly on the benchtop before moving it to an ice bath.[2]
Colored impurities are present in the final product. The impurities are not effectively removed by the chosen solvent.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization
  • Solvent Selection: Place a small amount of the crude 4-acetoxy-3-bromo-5-methoxybenzaldehyde in a test tube and add a few drops of the chosen solvent at room temperature. If it dissolves, the solvent is unsuitable. If it does not dissolve, heat the test tube. If it dissolves when hot, and recrystallizes upon cooling, the solvent is a good candidate.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals in a vacuum oven or in a desiccator.

Protocol 2: Mixed Solvent Recrystallization
  • Solvent Pair Selection: Choose a pair of miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" solvent).

  • Dissolution: Dissolve the crude product in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of "Bad" Solvent: While the solution is still hot, add the "bad" solvent dropwise until the solution becomes cloudy (the cloud point). Then, add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from the Single Solvent Recrystallization protocol.

Visualizations

Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation cluster_product Final Product Solvent_Screening Solvent Screening Dissolution Dissolve Crude Product in Minimum Hot Solvent Solvent_Screening->Dissolution Hot_Filtration Hot Filtration (if needed) Dissolution->Hot_Filtration Cooling Slow Cooling & Ice Bath Hot_Filtration->Cooling Vacuum_Filtration Vacuum Filtration Cooling->Vacuum_Filtration Washing Wash with Cold Solvent Vacuum_Filtration->Washing Drying Drying Washing->Drying Pure_Crystals Pure Crystals Drying->Pure_Crystals Troubleshooting_Tree Start Recrystallization Issue Issue_Type What is the problem? Start->Issue_Type No_Crystals No Crystals Form Issue_Type->No_Crystals No Crystals Oiling_Out Compound Oils Out Issue_Type->Oiling_Out Oiling Out Low_Yield Low Yield Issue_Type->Low_Yield Low Yield Too_Much_Solvent Too much solvent? No_Crystals->Too_Much_Solvent Evaporate Evaporate some solvent Too_Much_Solvent->Evaporate Yes Supersaturated Supersaturated? Too_Much_Solvent->Supersaturated No Scratch_Seed Scratch flask or add seed crystal Supersaturated->Scratch_Seed Yes Cooling_Too_Fast Cooling too fast? Oiling_Out->Cooling_Too_Fast Slow_Cooling Insulate flask for slower cooling Cooling_Too_Fast->Slow_Cooling Yes More_Solvent Use more solvent Cooling_Too_Fast->More_Solvent No Check_Mother_Liquor Check mother liquor for product Low_Yield->Check_Mother_Liquor Re_Recrystallize Concentrate and re-recrystallize Check_Mother_Liquor->Re_Recrystallize Product Present

Caption: Decision tree for troubleshooting common recrystallization problems.

References

  • European Patent Office. (n.d.). Method for the purification of benzaldehyde - EP 0016487 B1. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of N-substituted aminobenzaldehydes - US4440953A.
  • LibreTexts. (2022). 3.6F: Troubleshooting. In Chemistry LibreTexts. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Reddit. (2024). What's the best solvent to remove these crystals and recrystallize it? [Online forum post]. r/chemistry. Retrieved from [Link]

  • Sciencemadness.org. (2015). Purification of benzaldehyde? [Online forum post]. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Wittig Reactions with Electron-Rich Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Wittig reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with Wittig reactions involving electron-rich benzaldehydes. The reduced electrophilicity of these substrates can often lead to low yields, incomplete reactions, and complex product mixtures. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome these common hurdles.

The Challenge: Reduced Reactivity of Electron-Rich Benzaldehydes

Electron-donating groups (EDGs) on a benzaldehyde ring, such as methoxy (-OCH₃), hydroxy (-OH), or alkyl groups, increase the electron density on the aromatic ring and, through resonance and inductive effects, on the carbonyl carbon. This increased electron density deactivates the aldehyde, making it a less potent electrophile for the nucleophilic attack by the phosphorus ylide. Consequently, the reaction rate can be significantly slower, leading to lower product yields and the persistence of unreacted starting material.

This guide will walk you through various strategies to enhance the reactivity of your system and achieve successful olefination.

Troubleshooting Guide: Question & Answer

Question 1: My Wittig reaction with anisaldehyde (4-methoxybenzaldehyde) is giving a very low yield, and I'm recovering a lot of unreacted aldehyde. What is the most likely cause and how can I fix it?

Answer:

The most probable cause is the reduced electrophilicity of the anisaldehyde due to the electron-donating methoxy group. This slows down the initial nucleophilic attack by the ylide, which is often the rate-determining step with less reactive aldehydes. Here are several strategies to address this, ranging from simple procedural changes to more significant modifications:

1. Optimize Reaction Conditions:

  • Increase Reaction Time and/or Temperature: Electron-rich aldehydes may require more forcing conditions. Monitor your reaction by Thin Layer Chromatography (TLC). If you observe slow conversion, consider extending the reaction time. If time is a constraint, cautiously increasing the reaction temperature may be effective. However, be mindful that higher temperatures can also promote side reactions and potentially affect the stereoselectivity.

  • Choice of Solvent: The choice of solvent can influence the reaction rate. While ethereal solvents like THF and diethyl ether are common, for sluggish reactions, a more polar aprotic solvent like DMSO or DMF can sometimes accelerate the reaction.

2. Re-evaluate Your Ylide and Base Combination:

  • Use a More Reactive (Unstabilized) Ylide: If your synthesis allows, using a more nucleophilic, unstabilized ylide (e.g., one derived from an alkyltriphenylphosphonium salt) will be more effective with an unreactive aldehyde than a stabilized ylide (e.g., one with an adjacent ester or ketone group).[1][2] Stabilized ylides are less reactive and may fail to react efficiently with electron-rich aldehydes.[3][4]

  • Ensure Complete Ylide Formation: Incomplete deprotonation of the phosphonium salt leads to a lower concentration of the active ylide. Ensure your base is sufficiently strong and fresh. For unstabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are typically required.[5][6]

3. Procedural Modification: The "In-Situ" Ylide Generation Method

For particularly stubborn reactions or with unstable ylides, generating the ylide in the presence of the aldehyde can be beneficial. This involves adding the base to a mixture of the phosphonium salt and the electron-rich benzaldehyde. This ensures that the ylide reacts with the aldehyde as soon as it is formed, minimizing potential decomposition. A similar strategy of adding the phosphonium salt in portions to a mixture of the aldehyde and base has also proven effective.[7]

Question 2: I'm trying to perform a Wittig reaction with 3,4-dimethoxybenzaldehyde (veratraldehyde) and a stabilized ylide to obtain the E-alkene, but the reaction is not proceeding to completion. What are my options?

Answer:

This is a classic challenge where a less reactive ylide is paired with a deactivated aldehyde. While stabilized ylides generally favor the formation of the thermodynamically more stable E-alkene, their reduced nucleophilicity can be a significant barrier with electron-rich substrates.[1][8]

1. The Horner-Wadsworth-Emmons (HWE) Reaction: A Powerful Alternative

For synthesizing E-alkenes from aldehydes, especially when the Wittig reaction is sluggish, the Horner-Wadsworth-Emmons (HWE) reaction is often the superior choice.[2][3][9] The HWE reaction utilizes a phosphonate carbanion, which is generally more nucleophilic than the corresponding phosphorus ylide used in the Wittig reaction. This increased nucleophilicity often overcomes the hurdle of a deactivated aldehyde. The HWE reaction almost exclusively yields the E-alkene.

Workflow for Switching to an HWE Reaction

Caption: Workflow for implementing the HWE reaction.

2. Lewis Acid Catalysis:

While less common for standard Wittig reactions, the addition of a Lewis acid could potentially activate the aldehyde. The Lewis acid would coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. This approach would require careful optimization of the Lewis acid and reaction conditions to avoid side reactions.

Frequently Asked Questions (FAQs)

Q1: Can I use a lithium-based reagent like n-BuLi to form my ylide if I want to maintain high Z-selectivity with an unstabilized ylide?

A1: The presence of lithium salts, often introduced when using organolithium bases like n-BuLi, can have a significant impact on the stereochemical outcome of the Wittig reaction.[9] Lithium ions can coordinate to the betaine intermediate, leading to equilibration and a loss of stereoselectivity, often resulting in an increased proportion of the E-alkene. This phenomenon is sometimes referred to as "stereochemical drift".[9] To favor the formation of the Z-alkene with unstabilized ylides, it is best to use "salt-free" conditions. This can be achieved by using bases like sodium bis(trimethylsilyl)amide (NaHMDS) or potassium tert-butoxide.

Q2: My electron-rich benzaldehyde also has a phenolic hydroxyl group. Will this interfere with the reaction?

A2: Yes, the acidic proton of the phenol will be readily deprotonated by the strong base used to generate the ylide, or by the ylide itself. This consumes an equivalent of your base/ylide and forms a phenoxide. The resulting negatively charged phenoxide further deactivates the aldehyde, making the reaction even more difficult. The best practice is to protect the hydroxyl group as a silyl ether (e.g., TBDMS) or another suitable protecting group before the Wittig reaction. The protecting group can then be removed after the olefination is complete.

Q3: How can I improve the E/Z selectivity of my Wittig reaction with a semi-stabilized ylide and an electron-rich benzaldehyde?

A3: Semi-stabilized ylides (e.g., benzyltriphenylphosphonium salts) are known for often giving poor E/Z selectivity.[9] For these systems, controlling the stereochemistry can be challenging. If you require a specific isomer, consider these options:

  • Schlosser Modification for E-alkenes: This modification of the Wittig reaction can be used with unstabilized and semi-stabilized ylides to favor the formation of the E-alkene. It involves the use of a strong base like phenyllithium at low temperatures to deprotonate the betaine intermediate, followed by a protonation step.[9]

  • HWE Reaction for E-alkenes: As mentioned previously, the HWE reaction is an excellent method for obtaining E-alkenes with high selectivity.

  • Still-Gennari Olefination for Z-alkenes: This is a modification of the HWE reaction that utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and specific base/solvent combinations (e.g., KHMDS/18-crown-6 in THF) to strongly favor the formation of the Z-alkene.

Experimental Protocols

Protocol 1: General Procedure for Wittig Reaction with an Unstabilized Ylide under Salt-Free Conditions

This protocol is designed to maximize Z-alkene formation with an electron-rich benzaldehyde.

Apparatus:

  • Flame-dried, two-necked round-bottom flask

  • Magnetic stir bar

  • Rubber septum

  • Nitrogen inlet

  • Syringes for liquid transfer

Reagents:

  • Alkyltriphenylphosphonium salt (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF, 1.05 eq)

  • Electron-rich benzaldehyde (1.0 eq)

Procedure:

  • Add the alkyltriphenylphosphonium salt to the flame-dried flask and place it under a positive pressure of nitrogen.

  • Add anhydrous THF via syringe.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the NaHMDS solution dropwise via syringe. A color change (typically to orange, red, or deep red) indicates ylide formation.

  • Stir the mixture at 0 °C for 1 hour.

  • Slowly add a solution of the electron-rich benzaldehyde in anhydrous THF dropwise at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction for (E)-Alkene Synthesis

This protocol is an alternative for reactions that are sluggish with stabilized Wittig ylides.

Apparatus:

  • Flame-dried, two-necked round-bottom flask

  • Magnetic stir bar

  • Rubber septum

  • Nitrogen inlet

  • Addition funnel

Reagents:

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethyl phosphonoacetate (or other suitable phosphonate) (1.1 eq)

  • Electron-rich benzaldehyde (1.0 eq)

Procedure:

  • Carefully wash the NaH with anhydrous hexanes in the reaction flask under nitrogen to remove the mineral oil. Decant the hexanes via cannula or syringe.

  • Add anhydrous THF to the flask and cool to 0 °C.

  • Slowly add the phosphonate ester dropwise to the NaH suspension. Hydrogen gas will evolve.

  • Allow the mixture to warm to room temperature and stir for 1 hour after gas evolution ceases.

  • Cool the resulting clear solution back to 0 °C.

  • Add a solution of the electron-rich benzaldehyde in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the aldehyde.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Troubleshooting Decision Tree

Troubleshooting_Wittig Start Low Yield with Electron-Rich Benzaldehyde Ylide_Type What type of ylide are you using? Start->Ylide_Type Unstabilized Unstabilized/Semi-stabilized Ylide_Type->Unstabilized Z-Alkene desired Stabilized Stabilized Ylide_Type->Stabilized E-Alkene desired Check_Conditions Optimize Conditions: - Increase reaction time/temp - Change solvent (e.g., DMSO) - Ensure anhydrous conditions Unstabilized->Check_Conditions Switch_to_HWE Switch to Horner-Wadsworth-Emmons (HWE) Reaction Stabilized->Switch_to_HWE Check_Base Ensure complete ylide formation: - Use fresh, strong base (NaHMDS, KHMDS) - Avoid Li+ bases for Z-selectivity Check_Conditions->Check_Base Still low yield In_Situ Try in-situ ylide generation Check_Base->In_Situ Still low yield Success Reaction Successful In_Situ->Success Switch_to_HWE->Success

Caption: Decision tree for troubleshooting Wittig reactions.

References

  • Wikipedia. (n.d.). Wittig reaction. Retrieved January 16, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved January 16, 2026, from [Link]

  • NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved January 16, 2026, from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Chemistry LibreTexts. (2023, January 22). Alkenes from Aldehydes and Ketones - Wittig Reaction. Retrieved January 16, 2026, from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Reddit. (2022, December 16). Problems with wittig reaction. r/Chempros. Retrieved January 16, 2026, from [Link]

  • Organic Reactions. (n.d.). Wittig Reaction - Common Conditions. Retrieved January 16, 2026, from [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved January 16, 2026, from [Link]

  • University of California, Irvine. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved January 16, 2026, from [Link]

  • University of Missouri–St. Louis. (n.d.). The WITTIG REACTION With CHEMILUMINESCENCE!. Retrieved January 16, 2026, from [Link]

  • Web Pages. (n.d.). 8. Wittig Reaction. Retrieved January 16, 2026, from [Link]

  • Chemistry Stack Exchange. (2014, November 4). Wittig reaction with benzaldehyde. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). Optimizing of the Reaction Conditions. Retrieved January 16, 2026, from [Link]

  • PubMed. (2024, June 5). The Impact of Electron Donating and Withdrawing Groups on Electrochemical Hydrogenolysis and Hydrogenation of Carbonyl Compounds. Retrieved January 16, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved January 16, 2026, from [Link]

  • YouTube. (2021, April 6). 19.7b Wittig Reaction | Organic Chemistry. Retrieved January 16, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. Retrieved January 16, 2026, from [Link]

  • Journal of Materials Chemistry (RSC Publishing). (n.d.). Optimizing reaction conditions for synthesis of electron donor-fullerene interlocked multiring systems. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of HWE reaction of phosphonate 3 with benzaldehyde. Retrieved January 16, 2026, from [Link]

Sources

Technical Support Center: Optimizing Catalyst Loading for Suzuki Coupling with "2-Bromo-4-formyl-6-methoxyphenyl acetate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with the Suzuki-Miyaura cross-coupling reaction, specifically focusing on the substrate "2-Bromo-4-formyl-6-methoxyphenyl acetate". This document provides in-depth troubleshooting advice and frequently asked questions to help you optimize your catalyst loading and achieve successful reaction outcomes.

Introduction to the Challenge

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] However, optimizing this reaction, particularly with complex substrates like this compound, presents unique challenges. This substrate contains an electron-withdrawing formyl group and a potentially labile acetate group, along with steric hindrance from the methoxy group, all of which can influence catalyst activity and stability. The goal of this guide is to provide a logical framework for troubleshooting and optimizing catalyst loading to ensure efficient, reproducible, and cost-effective syntheses.

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst loading range for a Suzuki coupling reaction?

A1: For many standard Suzuki couplings, palladium catalyst loading ranges from 1 to 5 mol%.[3] However, for more challenging substrates or in process development settings, the goal is often to reduce this to parts-per-million (ppm) levels to minimize cost and residual palladium in the final product.[4][5] For a substrate like this compound, an initial loading of 1-2 mol% of a suitable palladium precatalyst is a reasonable starting point for optimization.

Q2: How do the functional groups on "this compound" affect the Suzuki coupling?

A2: The electronic and steric properties of the substrate are critical. The electron-withdrawing formyl group can make the aryl bromide more susceptible to oxidative addition, which is often the rate-limiting step.[2] However, aldehydes can also coordinate to the palladium center, potentially inhibiting the reaction.[6][7] The ortho-methoxy group introduces steric hindrance, which can slow down the reaction and may necessitate the use of bulky phosphine ligands to facilitate the catalytic cycle.[8] The acetate group is a base-labile ester, so the choice of base and reaction temperature must be carefully considered to avoid hydrolysis.[9]

Q3: What are the most common reasons for low yield or failed reactions with this type of substrate?

A3: Several factors can contribute to poor outcomes:

  • Catalyst Deactivation: The active Pd(0) species can be oxidized or agglomerate into inactive palladium black.[10][11]

  • Inefficient Oxidative Addition: Steric hindrance or electron-rich character of the aryl halide can impede this crucial step.[12]

  • Slow Transmetalation: The boronic acid may not be sufficiently activated by the base.[9]

  • Side Reactions: Common side reactions include protodeboronation (loss of the boronic acid group), dehalogenation of the starting material, and homocoupling of the boronic acid.[11][13][14]

Q4: How do I choose the right palladium source and ligand?

A4: The choice is highly dependent on the specific coupling partners.

  • Palladium Source: Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(II) and Pd(0) precatalysts, respectively.[9][15] Pd(II) sources require in-situ reduction to the active Pd(0) species.[13]

  • Ligands: For sterically hindered substrates like the one , bulky, electron-rich phosphine ligands such as SPhos or XPhos are often effective as they promote both oxidative addition and reductive elimination.[12][16] N-heterocyclic carbenes (NHCs) are also a powerful class of ligands for challenging Suzuki couplings.[9]

Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Material

This is one of the most common issues encountered. A systematic approach is necessary to diagnose the root cause.

Initial Checks:

  • Inert Atmosphere: Confirm that the reaction was set up under a rigorously inert atmosphere (argon or nitrogen). Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.[17]

  • Reagent Quality: Verify the purity of your starting materials, especially the boronic acid, which can degrade over time.[17] Ensure solvents are anhydrous and of high purity.

  • Temperature Control: Double-check the reaction temperature. Some reactions require heating to overcome activation barriers.[12]

Troubleshooting Workflow:

If initial checks do not resolve the issue, a more detailed investigation is required. The following flowchart outlines a logical troubleshooting sequence.

troubleshooting_low_conversion start Low/No Conversion catalyst_issue Potential Catalyst Issue start->catalyst_issue conditions_issue Suboptimal Reaction Conditions start->conditions_issue substrate_issue Substrate Reactivity Issue start->substrate_issue precatalyst Using Pd(II) Precatalyst? catalyst_issue->precatalyst ligand_choice Ligand inappropriate for substrate catalyst_issue->ligand_choice catalyst_deactivation Catalyst deactivation (e.g., Pd black) catalyst_issue->catalyst_deactivation base_choice Base too weak or insoluble conditions_issue->base_choice solvent_choice Solvent inappropriate conditions_issue->solvent_choice temperature Temperature too low conditions_issue->temperature steric_hindrance High steric hindrance substrate_issue->steric_hindrance protodeboronation Boronic acid decomposition substrate_issue->protodeboronation inactive_pd0 Pd(0) inactive or not formed precatalyst->inactive_pd0 Yes sol_precatalyst Switch to Pd(0) source (e.g., Pd(PPh3)4) or ensure reducing conditions. inactive_pd0->sol_precatalyst sol_ligand Screen bulky, electron-rich ligands (e.g., SPhos, XPhos, Buchwald ligands). ligand_choice->sol_ligand sol_deactivation Improve degassing; use fresh catalyst. catalyst_deactivation->sol_deactivation sol_base Use stronger, more soluble base (e.g., K3PO4, Cs2CO3). Add a small amount of water to aid solubility. base_choice->sol_base sol_solvent Screen different solvents (e.g., dioxane, THF, toluene). solvent_choice->sol_solvent sol_temperature Increase temperature incrementally. temperature->sol_temperature sol_sterics Use bulky ligands to promote oxidative addition. steric_hindrance->sol_sterics sol_protodeboronation Use milder base (e.g., KF), anhydrous conditions, or a more stable boronic ester (e.g., pinacol ester). protodeboronation->sol_protodeboronation

Caption: Troubleshooting workflow for low or no conversion in Suzuki coupling.

Problem 2: Significant Formation of Side Products

Even with good conversion of the starting material, the formation of side products can drastically reduce the yield of the desired product.

Common Side Products and Solutions:

Side ProductProbable Cause(s)Recommended Solution(s)
Homocoupling of Boronic Acid Presence of oxygen; use of a Pd(II) precatalyst.[13]Rigorously degas the reaction mixture. Consider using a Pd(0) catalyst source directly.[3]
Dehalogenation of Aryl Bromide The palladium intermediate reacts with a hydride source (e.g., base or solvent).[13][14]Switch to a non-protic solvent and a non-hydroxide base. Employing bulky, electron-rich ligands can also suppress this pathway.[14]
Protodeboronation The C-B bond of the boronic acid is cleaved by a proton source.[11][14]Use a milder base like KF, run the reaction under anhydrous conditions, or switch to a more stable boronic acid derivative like a pinacol ester.[12]

Experimental Protocol for Catalyst Loading Optimization

The following is a general protocol for a screening experiment to determine the optimal catalyst loading for the Suzuki coupling of "this compound" with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Degassed solvent (e.g., Dioxane/Water 4:1)

  • Reaction vials suitable for heating and stirring under an inert atmosphere

Procedure:

  • Preparation: In a glovebox or under a stream of inert gas, add the aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), and base (2.0 equiv) to a series of reaction vials.

  • Catalyst/Ligand Addition: In separate stock solutions, prepare the palladium precatalyst and ligand in degassed solvent. Add the appropriate volume of these solutions to each vial to achieve the desired catalyst loading (see table below).

  • Solvent Addition: Add the degassed solvent to each vial to achieve a final concentration of 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Seal the vials and heat the reaction block to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 1, 4, 12, and 24 hours).[18][19][20]

  • Work-up and Analysis: Once the reactions are complete or have reached a plateau, cool them to room temperature. Quench the reactions, perform a standard aqueous work-up, and analyze the crude product mixture by ¹H NMR or GC-MS to determine the conversion and yield.[21]

Catalyst Loading Screening Table:

ExperimentPd(OAc)₂ (mol%)SPhos (mol%)Temperature (°C)Expected Outcome
12.04.080High conversion, potential for side products.
21.02.080Good starting point for optimization.
30.51.080Determine if lower loading is feasible.
40.10.2100Pushing the limits of catalyst efficiency.
50.050.1100Aiming for ppm levels of catalyst.

The Suzuki Coupling Catalytic Cycle

A fundamental understanding of the reaction mechanism is crucial for effective troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[1][22]

Suzuki_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition PdII_complex R1-Pd(II)L_n-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_R1R2 R1-Pd(II)L_n-R2 Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R1-R2 (Product) RedElim->Product ArylHalide R1-X (Aryl Halide) ArylHalide->OxAdd BoronicAcid R2-B(OR)2 (Boronic Acid Derivative) BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Explanation of Steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (R¹-X) to form a Pd(II) complex. This is often the rate-determining step of the cycle.[2][22]

  • Transmetalation: The organic group (R²) from the organoboron reagent is transferred to the palladium center, displacing the halide. This step requires activation of the organoboron compound by a base.[1][9]

  • Reductive Elimination: The two organic groups (R¹ and R²) are coupled together and eliminated from the palladium center, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[13][22]

By understanding these fundamental steps, researchers can make more informed decisions when selecting reagents and conditions to overcome specific reaction hurdles.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry Notes. (2022, August 13). Suzuki reaction: easy mechanism,application. Retrieved from [Link]

  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • MDPI. (2020, December 15). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. Retrieved from [Link]

  • Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Retrieved from [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... Retrieved from [Link]

  • University of British Columbia. (2025, May 1). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Retrieved from [Link]

  • The Consensus. (n.d.). What are the key steps involved in the general procedure of the Suzuki reaction?. Retrieved from [Link]

  • ACS Publications. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Retrieved from [Link]

  • Advion. (n.d.). SUZUKI REACTION MONITORING. Retrieved from [Link]

  • YouTube. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Retrieved from [Link]

  • FULIR. (n.d.). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. Retrieved from [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • ACS Publications. (2018, March 16). Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Pd-leaching and Pd-removal in Pd/C-catalyzed Suzuki couplings. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Aldehydes and Ketones Influence Reactivity and Selectivity in Nick- el-Catalyzed Suzuki-Miyaura Reactions. Retrieved from [Link]

  • Semantic Scholar. (2014, May 1). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Retrieved from [Link]

  • Reddit. (2022, July 17). Tips on increasing yield of Miyaura coupling reaction?. Retrieved from [Link]

  • ResearchGate. (2020, January 4). (PDF) Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalysed Suzuki-Miyaura Reactions. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Retrieved from [Link]

  • Morressier. (2021, May 1). Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization. Retrieved from [Link]

  • ACS Publications. (2025, June 16). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura Coupling Reactions Using Low Loading of Ligand-Activated Palladium Catalyst by Cooperative Copper Catalysis. Retrieved from [Link]

  • Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • RSC Publishing. (2022, October 21). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Retrieved from [Link]

  • WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]

  • ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross coupling reactions of aryl/heteroaryl bromides.... Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

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Preventing decomposition of "2-Bromo-4-formyl-6-methoxyphenyl acetate" during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Bromo-4-formyl-6-methoxyphenyl Acetate

Welcome to the technical support guide for this compound. As a multifunctional aromatic compound, this reagent presents unique challenges in synthesis due to the competing reactivities of its acetate, formyl, and substituted aryl moieties. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot potential decomposition pathways encountered during its use.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My primary issue is the cleavage of the acetate group during my reaction. What are the likely causes and how can I prevent this?

A1: Understanding the Vulnerability: Hydrolysis of the Phenyl Acetate

The most common decomposition pathway for this molecule is the hydrolysis of the phenyl acetate ester to the corresponding phenol. This reaction is highly sensitive to the pH of the reaction medium.

  • Causality: Phenyl acetates are significantly more susceptible to hydrolysis than their aliphatic counterparts. This increased reactivity is due to the electron-withdrawing nature of the phenyl ring, which makes the carbonyl carbon more electrophilic and the phenoxide a better leaving group. Hydrolysis can be catalyzed by both acids and bases.[1][2] The rate of hydrolysis is slowest in acidic conditions (pH < 4) and increases dramatically as the pH approaches neutral and becomes basic.[2][3][4]

Troubleshooting & Prevention Protocol:

  • Strict pH Control:

    • Acidic Conditions: If your reaction tolerates acidic conditions, maintaining a pH below 4 is optimal for preserving the acetate group.[2]

    • Basic Conditions: Avoid strong bases like NaOH or KOH. If a basic workup is necessary, use a milder base such as sodium bicarbonate (NaHCO₃) and perform the wash quickly at low temperatures (e.g., on an ice bath) to minimize contact time.[2]

  • Mild Deprotection Reagents: If selective deacetylation is desired, consider mild and selective reagents. For instance, ammonium acetate in aqueous methanol can efficiently cleave aromatic acetates under neutral conditions at room temperature, often leaving other sensitive functional groups intact.[5] Similarly, sodium acetate (NaOAc) has been used for the selective deprotection of aromatic acetates.[6][7]

  • Non-Aqueous Workup: To completely eliminate the risk of hydrolysis, a non-aqueous workup is a robust strategy. Quench the reaction with a non-aqueous solution (e.g., saturated ammonium chloride in methanol), filter any precipitates, and remove the solvent under reduced pressure.[2]

Q2: I'm observing unintended reactions involving the formyl (aldehyde) group. What side reactions are common, and what is the best way to protect it?

A2: Managing the Reactivity of the Aromatic Aldehyde

The formyl group is a hub of reactivity, susceptible to oxidation, reduction, and various nucleophilic attacks.[8][9] Its position on an electron-rich aromatic ring (activated by the methoxy group) also influences its behavior.

Common Side Reactions:

  • Oxidation: Aromatic aldehydes can be easily oxidized to carboxylic acids, especially in the presence of common oxidizing agents.[8] Auto-oxidation can also occur with exposure to air.

  • Cannizzaro Reaction: In the presence of a strong base and the absence of α-hydrogens (as is the case here), aldehydes can undergo disproportionation to form a primary alcohol and a carboxylic acid.[8][10]

  • Condensation Reactions: The aldehyde can react with nucleophiles, including other molecules of itself (e.g., Benzoin condensation) or other reagents in the mixture (e.g., Perkin, Aldol-type condensations).[8][10]

Protecting Group Strategy:

To prevent these unwanted reactions, the formyl group can be temporarily "masked" using a protecting group. The most common and effective strategy for aldehydes is the formation of an acetal or ketal.[11][12]

dot

Aldehyde_Protection cluster_protection Protection cluster_deprotection Deprotection Aldehyde This compound Acetal Protected Acetal Derivative Aldehyde->Acetal  Diol (e.g., Ethylene Glycol), Acid Catalyst (e.g., p-TsOH)   Protected_Acetal Protected Acetal Derivative Recovered_Aldehyde This compound Protected_Acetal->Recovered_Aldehyde  Aqueous Acid (e.g., dil. HCl)  

Caption: Acetal protection and deprotection workflow for the formyl group.

Experimental Protocol: Acetal Protection

  • Setup: Dissolve this compound (1 equivalent) in a dry, inert solvent like toluene or dichloromethane.

  • Reagents: Add a diol, such as ethylene glycol (1.5-2 equivalents), and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, p-TsOH).

  • Reaction: Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the acetal product.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction, wash with a mild base (e.g., saturated NaHCO₃ solution) to neutralize the acid catalyst, and then wash with brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the protected compound.

This protected acetal is stable to bases, nucleophiles, and reducing agents, allowing for a wide range of subsequent chemical transformations.[11] The aldehyde can be easily regenerated by treatment with aqueous acid.[11][12]

Q3: I am performing a reaction that is sensitive to both the acetate and formyl groups. Is there an optimal order of operations or a set of "orthogonal" conditions I should consider?

A3: Navigating Multifunctionality with Orthogonal Strategies

When dealing with multiple sensitive groups, an "orthogonal protection" strategy is key. This involves using protecting groups that can be removed under distinct conditions, allowing for selective deprotection without affecting other parts of the molecule.[13]

Logical Workflow for Selective Reactions:

The stability of the functional groups on "this compound" under different conditions can be summarized as follows:

Functional GroupStable ToLabile To
Phenyl Acetate Mild Acid (pH < 4), H₂, Pd/CStrong Acid, Base (hydrolysis)[2][3]
Formyl (Aldehyde) H₂, Pd/C (can be reduced)Oxidizing agents, Strong Base, Nucleophiles[8]
Protected Formyl (Acetal) Base, Nucleophiles, Reducing AgentsAqueous Acid[11][12]

dot

Orthogonal_Strategy Start Starting Material Protect_Aldehyde Protect Aldehyde (Acetal Formation) Start->Protect_Aldehyde Step 1 Reaction_On_Acetate Perform Reaction on Acetate Moiety Protect_Aldehyde->Reaction_On_Acetate Step 2 (Molecule is now stable to base/nucleophiles) Deprotect_Aldehyde Deprotect Aldehyde (Aqueous Acid) Reaction_On_Acetate->Deprotect_Aldehyde Step 3 Final_Product Final Product Deprotect_Aldehyde->Final_Product Step 4

Caption: Recommended workflow for reactions sensitive to the formyl group.

Recommended Strategy:

If your desired reaction requires basic, nucleophilic, or reductive conditions, the recommended sequence is:

  • Protect the formyl group as an acetal. This renders it inert to the subsequent reaction conditions.

  • Perform the desired transformation. The phenyl acetate will remain intact under these conditions.

  • Deprotect the acetal using mild aqueous acid to regenerate the formyl group.

This approach ensures that each functional group is addressed under conditions where the others are stable, maximizing the yield of your desired product and minimizing complex purification steps.

References

  • Narender, T., et al. (2009). NaOAc-Mediated Selective Deprotection of Aromatic Acetates and Its Application in the Synthesis of Natural Products. Synthetic Communications, 39: 1949–1956. Available from: [Link]

  • Chakraborti, A. K., et al. (1999). Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Condition. The Journal of Organic Chemistry, 64(21), 8027-8030. Available from: [Link]

  • Ramesh, C., et al. (2003). A Mild, Highly Selective and Remarkably Easy Procedure for Deprotection of Aromatic Acetates Using Ammonium Acetate as a Neutral Catalyst in Aqueous Medium. ResearchGate. Available from: [Link]

  • ChemInform Abstract: NaOAc-Mediated Selective Deprotection of Aromatic Acetates and Its Application in the Synthesis of Natural Products. (2009). ResearchGate. Available from: [Link]

  • Pearson Education. (n.d.). Which ester hydrolyzes more rapidly? a. methyl acetate or phenyl acetate? Available from: [Link]

  • Kim, H., et al. (2005). Mild and Chemoselective Deacetylation Method Using a Catalytic Amount of Acetyl Chloride in Methanol. Bulletin of the Korean Chemical Society, 26(11), 1803-1805. Available from: [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. Available from: [Link]

  • Online Chemistry Notes. (2022). Aromatic Aldehydes and Ketones - Preparation and Properties. Available from: [Link]

  • Kaliappan, K. P. (2020). Protecting Groups. chem.iitb.ac.in. Available from: [Link]

  • Nottebohm, M., et al. (2018). Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. Stanford School of Earth, Energy & Environmental Sciences. Available from: [Link]

  • Hydrolysis pH rate profile of phenyl acetate at 25° C. (n.d.). ResearchGate. Available from: [Link]

  • Wikipedia. (n.d.). Aldehyde. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Available from: [Link]

  • Wikipedia. (n.d.). Protecting group. Available from: [Link]

  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Available from: [Link]

  • Wikipedia. (n.d.). Formylation. Available from: [Link]

  • Base-catalyzed hydrolysis of phenyl acetate to produce phenol and... (n.d.). ResearchGate. Available from: [Link]

  • Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(2-Bromo-4-formyl-6-methoxyphenyl)acetic acid. PubChem. Available from: [Link]

  • Reaction of aromatic aldehydes with aromatic amines. (n.d.). ResearchGate. Available from: [Link]

  • OrgoSolver. (n.d.). Aromatic Reactions: Gattermann–Koch Formylation (CO/HCl, AlCl₃, CuCl). Available from: [Link]

  • eGyanKosh. (n.d.). AROMATIC ALDEHYDES AND KETONS. Available from: [Link]

  • PubChemLite. (n.d.). This compound (C10H9BrO4). Available from: [Link]

  • Sedghy, A., et al. (2022). Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds. Environmental Science & Technology, 56(1), 229-238. Available from: [Link]

  • Google Patents. (n.d.). US5457239A - Process for formylation of aromatic compounds.
  • National Center for Biotechnology Information. (n.d.). Ethyl 2-(2-bromo-4-formyl-6-methoxyphenyl)acetate. PubChem. Available from: [Link]

  • Purechemistry. (2023). Aromatic formylation reaction. Available from: [Link]

  • Rocchetti, G., et al. (2022). Aldehydes: What We Should Know About Them. Molecules, 27(23), 8206. Available from: [Link]

  • Ashenhurst, J. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Available from: [Link]

  • Preprints.org. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. Available from: [Link]

  • MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle †. Available from: [Link]

  • Route selection in the synthesis of C-4 and C-6 substituted thienopyrimidines. (n.d.). ResearchGate. Available from: [Link]

  • Convenient Synthetic Routes to 5-Substituted 3-(4-Methoxyphenyl)-4(1H)-quinolones. (n.d.). ResearchGate. Available from: [Link]

  • Synthetic route of the compounds studied. (n.d.). ResearchGate. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-4-methoxyphenol. PubChem. Available from: [Link]

Sources

Identification of impurities in "4-acetoxy-3-bromo-5-methoxybenzaldehyde" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-acetoxy-3-bromo-5-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this multi-step synthesis. Drawing from established principles of organic chemistry and extensive laboratory experience, this resource provides in-depth, troubleshooting-focused answers to facilitate a successful and efficient synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the general synthetic strategy for 4-acetoxy-3-bromo-5-methoxybenzaldehyde, and what are the critical control points?

The synthesis of 4-acetoxy-3-bromo-5-methoxybenzaldehyde typically proceeds in a two-step sequence starting from vanillin (4-hydroxy-3-methoxybenzaldehyde). The first step is an electrophilic aromatic substitution, specifically a bromination, to introduce a bromine atom onto the aromatic ring. The second step involves the acetylation of the phenolic hydroxyl group.

Step 1: Bromination of Vanillin The hydroxyl and methoxy groups on the vanillin ring are ortho, para-directing activators.[1][2] This directs the incoming electrophile (bromonium ion, Br+) to the position ortho or para to these groups. The aldehyde group is a meta-directing deactivator. The combined directing effects of these substituents favor the substitution at the 5-position, yielding 5-bromovanillin (3-bromo-4-hydroxy-5-methoxybenzaldehyde).[3]

Step 2: Acetylation of 5-Bromovanillin The phenolic hydroxyl group of 5-bromovanillin is then acetylated, typically using acetic anhydride with a base catalyst, to yield the final product, 4-acetoxy-3-bromo-5-methoxybenzaldehyde.

Critical Control Points:

  • Temperature Control during Bromination: Exceeding 20-25°C can lead to the formation of di-brominated byproducts and other side reactions, resulting in a lower yield and a discolored product.[4]

  • Stoichiometry of Brominating Agent: Careful control of the amount of brominating agent is crucial to prevent over-bromination.

  • Purity of Starting Materials: Impurities in the starting vanillin can carry through the synthesis or interfere with the reactions.

  • Work-up and Purification: Efficient removal of unreacted reagents and byproducts is essential for obtaining a pure final product. Recrystallization is a common and effective purification method.[2][5]

Troubleshooting Guide

Q2: My bromination reaction of vanillin resulted in a dark-colored, impure product. What are the likely causes and how can I fix it?

A dark-colored product from the bromination of vanillin is a common issue and typically points to a few key problems:

  • Overheating: As mentioned, maintaining a low reaction temperature (ideally below 25°C) is critical.[4] Higher temperatures can promote the formation of colored impurities and degradation products.

  • Excess Bromine: The presence of unreacted bromine at the end of the reaction will impart a yellow to orange color. This can be addressed by quenching the reaction with a reducing agent like sodium thiosulfate or sodium metabisulfite solution until the color dissipates.[1][5]

  • Side Reactions: Undesirable side reactions, such as oxidation of the aldehyde group to a carboxylic acid (vanillic acid derivatives), can occur, especially under harsh conditions.[6]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for an impure bromination product.

Protocol for Quenching Excess Bromine:

  • After the main reaction time, slowly add a 10% aqueous solution of sodium thiosulfate dropwise to the stirred reaction mixture.

  • Continue adding the solution until the characteristic orange or yellow color of bromine disappears.

  • Proceed with the standard work-up procedure of pouring the reaction mixture into ice-cold water to precipitate the product, followed by vacuum filtration and washing.[1]

Q3: I suspect my product is contaminated with a di-brominated species. How can I confirm this and what are my options for purification?

The formation of 3,5-dibromo-4-hydroxy-5-methoxybenzaldehyde is a potential side reaction, especially if the reaction temperature is not well-controlled or if an excess of the brominating agent is used.[4][7]

Identification of Di-brominated Impurity:

Analytical TechniqueExpected Observation for Di-brominated Impurity
¹H NMR Disappearance of one of the aromatic proton signals compared to the mono-brominated product.
Mass Spectrometry A molecular ion peak corresponding to the addition of two bromine atoms (M, M+2, M+4 pattern characteristic of dibromo compounds).
HPLC A separate peak with a different retention time, typically eluting later than the mono-brominated product due to increased hydrophobicity.

Purification Strategy:

Recrystallization is often the most effective method for removing the di-brominated impurity. A mixed solvent system, such as ethanol/water, is commonly used.[1][5] The principle behind this is the difference in solubility between the desired mono-brominated product and the di-brominated impurity in the chosen solvent system.

Step-by-Step Recrystallization Protocol:

  • Dissolve the crude product in a minimal amount of hot 50% ethanol/water.

  • If the solid does not completely dissolve, it may indicate the presence of insoluble impurities; these can be removed by hot filtration.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.[2]

  • Dry the crystals thoroughly.

Q4: The acetylation of my 5-bromovanillin is incomplete. How can I drive the reaction to completion?

Incomplete acetylation can result from several factors:

  • Insufficient Acylating Agent: Ensure at least a stoichiometric amount of acetic anhydride is used. Often, a slight excess is beneficial.

  • Inactive Catalyst: If using a base catalyst like pyridine or sodium acetate, ensure it is fresh and active.

  • Presence of Water: Water can hydrolyze the acetic anhydride, rendering it ineffective. Ensure all glassware is dry and use anhydrous solvents if the reaction is performed in a solution.

  • Reaction Time and Temperature: The reaction may require gentle heating or a longer reaction time to go to completion.

Strategies to Improve Acetylation:

  • Increase the amount of acetic anhydride.

  • Use a more effective catalyst, such as a catalytic amount of a strong acid (e.g., sulfuric acid) if compatible with the substrate.

  • Ensure anhydrous reaction conditions.

  • Increase the reaction temperature or extend the reaction time, monitoring the progress by Thin Layer Chromatography (TLC).

Q5: What are the expected ¹H NMR and ¹³C NMR spectral data for the final product, 4-acetoxy-3-bromo-5-methoxybenzaldehyde?

While specific shifts can vary slightly based on the solvent and instrument, the following are characteristic spectral features:

¹H NMR (in CDCl₃):

  • Aldehyde proton (-CHO): A singlet around δ 9.8-10.0 ppm.

  • Aromatic protons: Two doublets in the aromatic region (δ 7.0-8.0 ppm), each integrating to 1H.

  • Methoxy protons (-OCH₃): A singlet around δ 3.9 ppm, integrating to 3H.

  • Acetoxy protons (-OCOCH₃): A singlet around δ 2.3 ppm, integrating to 3H.

¹³C NMR (in CDCl₃):

  • Carbonyl carbon (aldehyde): A signal around δ 190-192 ppm.

  • Carbonyl carbon (acetate): A signal around δ 168-170 ppm.

  • Aromatic carbons: Multiple signals in the range of δ 110-155 ppm.

  • Methoxy carbon: A signal around δ 56 ppm.

  • Acetoxy methyl carbon: A signal around δ 21 ppm.

It is always recommended to compare the obtained spectra with reference data from chemical databases for confirmation.[8]

Impurity Identification Workflow:

G cluster_synthesis Synthesis & Initial Analysis cluster_characterization Impurity Characterization cluster_identification Impurity Identification cluster_purification Purification Strategy Start Crude Product TLC TLC Analysis Start->TLC NMR NMR Spectroscopy (¹H, ¹³C) TLC->NMR MS Mass Spectrometry TLC->MS HPLC HPLC Analysis TLC->HPLC Unreacted Unreacted Starting Material (Vanillin or 5-Bromovanillin) NMR->Unreacted Dibromo Di-brominated Impurity NMR->Dibromo SideProduct Side-Reaction Products (e.g., Vanillic Acid Derivatives) NMR->SideProduct Solvent Residual Solvents NMR->Solvent MS->Unreacted MS->Dibromo MS->SideProduct HPLC->Unreacted HPLC->Dibromo HPLC->SideProduct Recrystallization Recrystallization Unreacted->Recrystallization Dibromo->Recrystallization Column Column Chromatography SideProduct->Column Wash Aqueous Wash SideProduct->Wash If acidic/basic

Caption: Workflow for the identification and purification of impurities.

This technical guide provides a foundational understanding of the synthesis of 4-acetoxy-3-bromo-5-methoxybenzaldehyde and addresses common issues encountered in the laboratory. For more specific inquiries or advanced troubleshooting, consulting detailed experimental procedures in peer-reviewed literature is recommended.

References

  • Deducing Directive Effects with Electrophilic Aromatic Substitution - Bromination of Vanillin.
  • Halogenation Reactions of Vanillin. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. Available at: [Link]

  • Bromination of Vanillin without bromine. Sciencemadness.org. Available at: [Link]

  • Vanillin Synthesis from 4-Hydroxybenzaldehyde. Journal of Chemical Education.
  • An optimization of time in the bromination of vanillin reaction. Georgia Journal of Science. Available at: [Link]

  • Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Rasayan Journal of Chemistry. Available at: [Link]

  • Directive Effects in Vanillin Bromination – An EAS Rxn.
  • Bromination of vanillin. YouTube. Available at: [Link]

  • Bromination Of Vanillin. Cram. Available at: [Link]

  • New process for producing 5-bromovanillin. Google Patents.
  • 4-Acetoxy-2-bromo-5-methoxybenzaldehyde. PubChem. Available at: [Link]

Sources

Overcoming low reactivity of "2-Bromo-4-formyl-6-methoxyphenyl acetate" in C-C coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the sterically hindered and electronically complex substrate, 2-Bromo-4-formyl-6-methoxyphenyl acetate . My goal is to provide you with not just solutions, but a deep, mechanistic understanding of the problems and their remedies, grounded in established chemical principles.

Understanding the Challenge: Why is This Substrate So Difficult?

The low reactivity of this compound in standard C-C coupling protocols is not unexpected. Its structure presents a "perfect storm" of steric and electronic hurdles for the palladium catalyst.

  • Severe Steric Hindrance: The bromine atom is flanked by two bulky ortho-substituents: a methoxy group and an acetoxy group. This crowding physically blocks the palladium catalyst from accessing and inserting into the carbon-bromine bond, a critical first step known as oxidative addition.[1]

  • Electron-Rich Aryl System: The ortho-methoxy and ortho-acetoxy groups are electron-donating, increasing the electron density of the aromatic ring. This makes the C-Br bond less electrophilic and slows down the rate of oxidative addition, which is favored for electron-poor aryl halides.[2]

  • Sensitive Functional Groups: The molecule contains two potentially labile groups:

    • Formyl Group: While an electron-withdrawing group that electronically activates the ring, it can be sensitive to certain nucleophiles or basic conditions.

    • Acetate Ester: This group is susceptible to hydrolysis under strongly basic conditions, especially at elevated temperatures, leading to starting material decomposition.[3][4]

Overcoming these challenges requires moving beyond standard protocols and adopting a rationally designed approach to catalyst, base, and solvent selection.

Troubleshooting Guide: Your Questions Answered

This section addresses the most common issues encountered during experiments in a direct Q&A format.

Q1: My Suzuki-Miyaura coupling reaction is not working. I'm seeing only starting material or trace amounts of product. What is the primary cause?

A1: The most probable cause is a failure of the initial oxidative addition step. Your catalyst system is likely unable to overcome the severe steric hindrance and electron-rich nature of the substrate. Standard catalysts like Pd(PPh₃)₄ are often ineffective for this class of substrate.

The Underlying Chemistry: The catalytic cycle begins with a Pd(0) species inserting into the C-Br bond. For this to occur, the palladium center must physically approach the bond. The bulky ortho groups on your substrate create a congested environment that prevents this approach. Furthermore, the electron-donating groups make the aryl bromide a poorer electrophile for the Pd(0) catalyst.[2]

Solution: Employ a State-of-the-Art Catalyst System.

You must use a catalyst system specifically designed for sterically demanding substrates. This involves selecting a specialized phosphine ligand that promotes the formation of a highly reactive, monoligated Pd(0) species.

  • Recommended Ligands: Bulky, electron-rich biaryl monophosphine ligands (often called "Buchwald ligands") are the gold standard. Their size encourages the formation of a single ligand-palladium complex ("LPd(0)"), which is less sterically crowded than a bis-ligated species (L₂Pd(0)) and thus more capable of accessing the hindered C-Br bond.[5]

  • Palladium Source: Use a reliable Pd(0) source like Pd₂(dba)₃ or a stable, air-tolerant Pd(II) precatalyst that efficiently generates the active Pd(0) species in situ. Modern "G3" or "G4" palladacycle precatalysts are excellent choices as they are highly active and easy to handle.[6][7]

Table 1: Recommended Catalyst Systems for Hindered Aryl Bromides
LigandPalladium SourceTypical BaseSolventKey Advantage
SPhos Pd₂(dba)₃ or SPhos Pd G3K₃PO₄, Cs₂CO₃Dioxane, 2-MeTHFExcellent for electron-rich and hindered substrates.[5]
XPhos Pd(OAc)₂ or XPhos Pd G3K₃PO₄Toluene, DioxaneBroadly applicable, very robust for challenging couplings.
cataCXium A cataCXium A PalladacycleCs₂CO₃2-MeTHF/H₂OProven effective for unprotected ortho-bromoanilines, a related challenging substrate class.[8]
AntPhos Pd(OAc)₂K₃PO₄TolueneUnique structure is highly effective at overcoming steric hindrance.[9]
Workflow: Troubleshooting Low Yield

Below is a logical workflow to diagnose and solve low-yield issues.

G Start Low or No Product CheckCatalyst Is the catalyst system optimized for steric hindrance? (e.g., Buchwald Ligand) Start->CheckCatalyst CheckBase Is the base appropriate? (Non-nucleophilic, moderate strength) CheckCatalyst->CheckBase Yes UseBulkyLigand ACTION: Switch to SPhos/XPhos and a G3 precatalyst. CheckCatalyst->UseBulkyLigand No CheckInert Is the reaction atmosphere strictly inert? (Degassed solvents) CheckBase->CheckInert Yes UseWeakerBase ACTION: Use K₃PO₄ or Cs₂CO₃. Avoid KOtBu/NaOH. CheckBase->UseWeakerBase No CheckTemp Is the temperature optimal? CheckInert->CheckTemp Yes Degas ACTION: Degas solvent via Freeze-Pump-Thaw and use Schlenk line. CheckInert->Degas No Success Reaction Successful CheckTemp->Success Yes AdjustTemp ACTION: Screen temperatures (e.g., 80-110°C) or consider microwave heating. CheckTemp->AdjustTemp No UseBulkyLigand->CheckBase UseWeakerBase->CheckInert Degas->CheckTemp AdjustTemp->Success Suzuki_Cycle cluster_legend Ligand Influence Pd0 L-Pd(0) (Active Catalyst) PdII_Complex L-Pd(II)-Ar(X) Pd0->PdII_Complex + Ar-X OxAdd Oxidative Addition (RATE-LIMITING STEP) PdII_Diaryl L-Pd(II)-Ar(R) PdII_Complex->PdII_Diaryl + [R-B(OH)₃]⁻ Transmetalation Transmetalation PdII_Diaryl->Pd0 Product Release Product Ar-R (Product) PdII_Diaryl->Product ReductiveElim Reductive Elimination Boronic R-B(OH)₂ + Base ArylHalide Ar-X (Your Substrate) L1 Bulky & Electron-Rich Ligand: - Promotes monoligated L-Pd(0) - Accelerates Oxidative Addition - Speeds up Reductive Elimination

Caption: The Suzuki-Miyaura catalytic cycle, highlighting ligand influence.

As shown, a bulky, electron-rich ligand accelerates the two most challenging steps for this substrate: Oxidative Addition (by making the Pd center more reactive) and Reductive Elimination (by creating steric pressure that forces the product to be released). [2] FAQ3: Can you provide a reliable starting protocol for a Suzuki-Miyaura coupling?

Absolutely. The following protocol is a robust starting point. It should be optimized for your specific boronic acid partner.

Protocol: Optimized Suzuki-Miyaura Coupling

Materials & Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)

  • SPhos Pd G3 precatalyst (1 - 3 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground and dried (3.0 equiv)

  • Anhydrous, degassed 2-Methyltetrahydrofuran (2-MeTHF) or Dioxane (to make a 0.1 M solution)

Procedure:

  • Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the boronic acid partner, and K₃PO₄.

  • Inerting: Seal the flask with a septum, and cycle between vacuum and argon backfill at least three times to establish an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of argon, quickly add the SPhos Pd G3 precatalyst.

  • Solvent Addition: Add the degassed solvent via syringe and briefly continue to bubble argon through the solution (5-10 minutes).

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

FAQ4: What if even optimized palladium-catalyzed methods fail?

If palladium catalysis proves intractable, consider alternative C-C coupling strategies that operate via different mechanisms:

  • Negishi Coupling: Uses more reactive organozinc reagents. These can be effective for hindered substrates but are less tolerant of functional groups (like the formyl group) and require strictly anhydrous conditions. [10]* Iron-Catalyzed Coupling: An emerging area that uses cheaper, more environmentally benign iron catalysts. These reactions often proceed through radical mechanisms and can be effective for substrates that are challenging for palladium. [11]* Grignard Reagent Formation: It may be possible to form the Grignard reagent from the aryl bromide via magnesium-halogen exchange (e.g., using i-PrMgCl·LiCl) and then couple it with an electrophile in the presence of a suitable catalyst (e.g., Fe(acac)₃). This is an advanced technique that requires careful temperature control to avoid side reactions with the ester and aldehyde. [10] By carefully considering the unique challenges posed by this substrate and applying these advanced strategies, you can significantly increase your probability of success.

References

  • Carrow, B. P., & Hartwig, J. F. (2014). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. Journal of the American Chemical Society.
  • Billen, K., et al. (2014). Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling.
  • BenchChem. (n.d.). This compound | 308088-29-1.
  • BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • Biscoe, M. R., & Buchwald, S. L. (2009). Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones. Organic Letters.
  • Nallagonda, R., et al. (2025). Copper-Iron-Catalyzed Cross-Coupling of ortho-Substituted Sulfonamides with Sterically Hindered (Hetero)aryl Chlorides and Alkyl Halides. Organic Letters.
  • Lee, D.-H., et al. (2021). Pd-catalyzed Suzuki-Miyaura coupling of steric hindered aryl chlorides...
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved from Harvard University Department of Chemistry and Chemical Biology website.
  • ResearchGate. (n.d.).
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • Barder, T. E., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
  • Viciosa, M., et al. (2018). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Transactions.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • ACS Publications. (2023). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides.
  • De Vleeschouwer, F., et al. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
  • PubMed. (2011). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides.
  • Wikipedia. (n.d.).
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
  • Chemistry LibreTexts. (2023).
  • ArODES. (n.d.).
  • Reddit. (2024). Failed suzuki coupling, any suggenstions? : r/Chempros.
  • ACG Publications. (n.d.).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Wikipedia. (n.d.). Heck reaction.
  • ResearchGate. (n.d.). Sonogashira coupling of alkyl halides.
  • ACS Publications. (2026). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant.
  • ChemRxiv. (n.d.).
  • NIH. (2024).
  • Wikipedia. (n.d.). Suzuki reaction.
  • Organic Chemistry Portal. (2006). C-C Coupling Reactions of Aryl Bromides and Arylsiloxanes in Water Catalyzed by Palladium Complexes of Phosphanes Modified with Crown Ethers.
  • Semantic Scholar. (2004). Cross-Coupling of Triallyl(aryl)
  • MDPI. (2016). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.
  • PubMed Central. (2024). Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals.
  • NIH. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
  • ResearchGate. (n.d.).
  • NIH. (n.d.).
  • MDPI. (n.d.).
  • ACS Publications. (n.d.).
  • BenchChem. (n.d.). Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-6-methylisonicotinaldehyde.
  • NIH. (2018).
  • Chemistry LibreTexts. (2023). Heck Reaction.

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Scalable synthesis of "2-Bromo-4-formyl-6-methoxyphenyl acetate" challenges and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the scalable synthesis of 2-Bromo-4-formyl-6-methoxyphenyl acetate. This resource is designed for researchers, chemists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we address common challenges with practical, field-tested solutions and provide in-depth answers to frequently asked questions. Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your synthetic strategy for scalability and success.

Troubleshooting Guide: Navigating Common Synthesis Hurdles

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: My bromination of vanillin acetate is resulting in a low yield of the desired 2-bromo isomer and a significant amount of the 5-bromo isomer. What's causing this and how can I improve the regioselectivity?

Answer:

This is a classic challenge in the electrophilic aromatic substitution of substituted phenols. The hydroxyl (or acetate) and methoxy groups are both ortho-, para-directing. The formyl group is a meta-director and deactivating. The interplay of these directing effects can lead to a mixture of isomers.

Root Cause Analysis:

  • Steric Hindrance: The position ortho to the methoxy group and meta to the formyl group (the desired C2 position) is sterically more hindered than the position ortho to the hydroxyl group and ortho to the formyl group (the C5 position).

  • Reaction Conditions: The choice of brominating agent and solvent system significantly impacts the isomeric ratio. More reactive brominating species can be less selective.

Solutions & Protocol Adjustments:

  • Control of Reaction Temperature: Lowering the reaction temperature can enhance selectivity by favoring the thermodynamically more stable product. We recommend performing the bromination at 0-5 °C.

  • Choice of Brominating Agent: While elemental bromine can be used, N-Bromosuccinimide (NBS) in a suitable solvent often provides better regioselectivity for this type of substrate.

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway. A non-polar solvent like dichloromethane (DCM) or chloroform is generally preferred over more polar options.

Recommended Protocol for Selective Bromination:

  • Dissolve vanillin acetate in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve NBS in a minimal amount of DCM and add it dropwise to the cooled solution over 30-60 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate to remove any unreacted bromine.

  • Proceed with a standard aqueous workup and purify by column chromatography.

Question 2: I'm observing the formation of a di-brominated byproduct, 2,5-dibromo-4-formyl-6-methoxyphenyl acetate. How can I prevent this over-bromination?

Answer:

The formation of di-brominated species indicates that the reaction is too vigorous or the stoichiometry of the brominating agent is not well-controlled.

Root Cause Analysis:

  • Excess Brominating Agent: Using more than one equivalent of the brominating agent will inevitably lead to di-bromination.

  • Reaction Rate: A rapid addition of the brominating agent can create localized high concentrations, promoting over-bromination.

Solutions & Protocol Adjustments:

  • Stoichiometric Control: Carefully measure and use no more than 1.05 equivalents of the brominating agent.

  • Slow Addition: As mentioned in the previous answer, a slow, dropwise addition of the brominating agent is crucial. This maintains a low concentration of the electrophile in the reaction mixture at any given time.

  • Monitoring: Closely monitor the reaction by TLC. As soon as the starting material is consumed, the reaction should be quenched.

Troubleshooting Workflow for Bromination Issues:

start Low Yield or Impure Product in Bromination Step check_isomers Isomeric Mixture Observed? (2-bromo vs 5-bromo) start->check_isomers check_dibromo Di-brominated Product Detected? check_isomers->check_dibromo No adjust_temp Lower Reaction Temperature (0-5 °C) check_isomers->adjust_temp Yes control_stoichiometry Verify Stoichiometry (≤ 1.05 eq. Brominating Agent) check_dibromo->control_stoichiometry Yes other_issues Proceed to Purification Optimization check_dibromo->other_issues No change_reagent Use a Milder Brominating Agent (e.g., NBS) adjust_temp->change_reagent optimize_solvent Employ a Non-polar Solvent (e.g., DCM) change_reagent->optimize_solvent end Optimized Bromination Protocol optimize_solvent->end slow_addition Ensure Slow, Dropwise Addition of Reagent control_stoichiometry->slow_addition monitor_tlc Monitor Reaction Closely with TLC and Quench Promptly slow_addition->monitor_tlc monitor_tlc->end other_issues->end

Caption: Troubleshooting Decision Tree for Bromination.

Question 3: My acetylation of 2-bromo-4-formyl-6-methoxyphenol is incomplete. How can I drive the reaction to completion?

Answer:

Incomplete acetylation is often due to insufficient activation of the acetic anhydride or deactivation of the starting material.

Root Cause Analysis:

  • Inadequate Catalyst: The base catalyst (e.g., pyridine or triethylamine) may not be potent enough or used in sufficient quantity to deprotonate the phenol effectively.

  • Moisture: The presence of water can hydrolyze the acetic anhydride, reducing its effective concentration.

  • Steric Hindrance: The bromine atom ortho to the hydroxyl group increases steric hindrance, making the acetylation more challenging compared to the unsubstituted phenol.

Solutions & Protocol Adjustments:

  • Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents and reagents.

  • Catalyst Choice and Stoichiometry: Pyridine is a common and effective catalyst.[1] Using it as the solvent or in a slight excess (1.1-1.2 equivalents) can improve the reaction rate. For a more reactive option, consider using 4-dimethylaminopyridine (DMAP) as a co-catalyst in catalytic amounts (0.05-0.1 equivalents).

  • Reaction Temperature: Gently heating the reaction mixture to 40-50 °C can help overcome the activation energy barrier.

Reagent SystemCatalystTypical ConditionsExpected Yield
Acetic AnhydridePyridine25-50 °C, 2-4 h>90%
Acetic AnhydrideTriethylamine/DMAP25 °C, 1-3 h>95%
Acetyl ChlorideTriethylamine0-25 °C, 0.5-1 h>95%

Table 1: Comparison of Common Acetylation Conditions for Phenols.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most scalable and cost-effective starting material for this synthesis?

A1: Vanillin (4-hydroxy-3-methoxybenzaldehyde) is arguably the most advantageous starting material for a scalable synthesis. It is readily available, relatively inexpensive, and biosourced.[2][3][4] Starting with vanillin allows for a more convergent synthesis, as the formyl and methoxy groups are already in place. The main challenge then becomes the regioselective introduction of the bromine atom and subsequent acetylation.

Q2: What is the preferred synthetic sequence: bromination then acetylation, or acetylation then bromination?

A2: The preferred sequence is typically acetylation followed by bromination .

  • Rationale: The free hydroxyl group in vanillin is strongly activating and can lead to complex side reactions during bromination, including oxidation of the aldehyde. Acetylating the hydroxyl group first protects it and moderates its activating effect, leading to a cleaner bromination reaction with better control over regioselectivity.

Synthetic Workflow Diagram:

cluster_0 Recommended Synthetic Pathway vanillin Vanillin acetylation Acetylation (Acetic Anhydride, Pyridine) vanillin->acetylation vanillin_acetate Vanillin Acetate acetylation->vanillin_acetate bromination Bromination (NBS, DCM) vanillin_acetate->bromination final_product This compound bromination->final_product

Caption: Recommended Synthetic Route from Vanillin.

Q3: Are there alternative formylation methods if I were to start with a precursor that lacks the formyl group?

A3: Yes, several formylation methods exist, but they come with their own challenges, particularly regarding regioselectivity and scalability.

  • Vilsmeier-Haack Reaction: This method uses phosphorus oxychloride and dimethylformamide (DMF) and is a common way to formylate electron-rich aromatic rings. However, achieving high regioselectivity on a multi-substituted ring can be difficult.[5]

  • Reimer-Tiemann Reaction: This reaction uses chloroform and a strong base to formylate phenols. It typically results in ortho-formylation, which may not be the desired outcome depending on your starting material.

  • Duff Reaction: This method uses hexamethylenetetramine and is suitable for activated aromatic compounds.

  • Rieche Formylation: This approach uses dichloromethyl methyl ether and a Lewis acid.[6] It offers a milder alternative to some classical methods but can still present regioselectivity issues with certain substrates.[6]

For large-scale synthesis, it is generally more efficient to start with a commercially available building block that already contains the formyl group, such as vanillin, to avoid the complexities and potential low yields of these formylation reactions.

Q4: What are the critical safety considerations for this synthesis?

A4: Safety is paramount. Key hazards to be aware of include:

  • Bromine/NBS: Bromine is highly toxic and corrosive. N-Bromosuccinimide is a lachrymator and skin irritant. Both should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Dichloromethane and other chlorinated solvents are potential carcinogens. Pyridine is flammable and has a strong, unpleasant odor. Always work in a fume hood and minimize exposure.

  • Acetic Anhydride: This reagent is corrosive and reacts violently with water. Handle with care.

  • Quenching: The quenching of bromination reactions with sodium thiosulfate can be exothermic. Perform this step slowly and with cooling if necessary.

Always consult the Safety Data Sheets (SDS) for all reagents before beginning any experimental work.

Detailed Experimental Protocol: A Scalable Approach

This protocol outlines a reliable and scalable synthesis starting from vanillin.

Step 1: Acetylation of Vanillin

  • To a solution of vanillin (1 equivalent) in dichloromethane (DCM, 5-10 volumes), add pyridine (1.2 equivalents) under a nitrogen atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add acetic anhydride (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the vanillin is consumed.[3]

  • Pour the reaction mixture onto crushed ice and water.

  • Separate the organic layer, wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield vanillin acetate, which can often be used in the next step without further purification.

Step 2: Bromination of Vanillin Acetate

  • Dissolve the vanillin acetate from the previous step (1 equivalent) in anhydrous DCM (10 volumes).

  • Cool the solution to 0 °C.

  • In a separate flask, dissolve N-Bromosuccinimide (NBS, 1.05 equivalents) in DCM.

  • Add the NBS solution dropwise to the vanillin acetate solution over 1 hour, keeping the temperature at 0 °C.

  • Stir at 0 °C for an additional 1-2 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent. The crude product can be purified by recrystallization from ethanol or by silica gel column chromatography to yield pure this compound.[7]

References

  • I.R.I.S. (n.d.). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Bromo-4-formyl-6-methoxyphenyl)acetic acid. Retrieved from [Link]

  • Frontiers. (2022). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Directing Group Assisted Copper-Mediated Aroylation of Phenols Using 2-Bromoacetophenones Supporting Information. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C10H9BrO4). Retrieved from [Link]

  • Stenutz. (n.d.). 4-formyl-2-methoxyphenyl acetate. Retrieved from [Link]

  • University of Delaware. (n.d.). Vanillin Synthesis from 4-Hydroxybenzaldehyde. Retrieved from [Link]

  • PMC - NIH. (n.d.). Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents. Retrieved from [Link]

  • SciSpace. (2021). Synthesis of new vanillin derivatives from natural eugenol. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-(2-bromo-6-formyl-4-methoxyphenyl)acetate. Retrieved from [Link]

  • ResearchGate. (2025). Vanillin Synthesis from 4-Hydroxybenzaldehyde. Retrieved from [Link]

  • ResearchGate. (2025). A selective and direct synthesis of 2-bromo-4-alkylthiophenes: Convenient and straightforward approaches for the synthesis of head-to-tail (HT) and tail-to-tail (TT) dihexyl-2,2′-bithiophenes. Retrieved from [Link]

  • MDPI. (2022). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-(2-bromo-4-formyl-6-methoxyphenyl)acetate. Retrieved from [Link]

  • Google Patents. (n.d.). Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • CORE. (n.d.). Synthesis of formyl-thienylpyrroles: versatile building blocks for NLO materials. Retrieved from [Link]

  • ResearchGate. (2025). Route selection in the synthesis of C-4 and C-6 substituted thienopyrimidines. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 4-Methoxyphenyl acetate. Retrieved from [Link]

  • ResearchGate. (2025). 4-Bromo-2-formyl-6-methoxyphenyl 4-methylbenzenesulfonate. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Spectral Analysis of 2-Bromo-4-formyl-6-methoxyphenyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug development and synthetic chemistry, the unambiguous structural confirmation of novel compounds is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the cornerstones of this process. This guide provides an in-depth analysis of the NMR and IR spectral data expected for 2-Bromo-4-formyl-6-methoxyphenyl acetate , a polysubstituted aromatic compound.

This document moves beyond a simple recitation of data. It is designed to provide a practical, field-proven perspective on not only interpreting the spectra but also understanding the underlying principles that govern the observed signals. We will explore the causal relationships between the molecular structure and its spectral output, offering a self-validating system for analysis. For comparative context, we will draw upon spectral data from analogous compounds.

Experimental Protocols: Ensuring Data Integrity

The quality of any spectral analysis is fundamentally dependent on the integrity of the sample preparation and data acquisition. Here, we outline the standard operating procedures for obtaining high-quality NMR and IR spectra for a solid organic compound like this compound.

Acquiring the Infrared (IR) Spectrum: The Thin Solid Film Method

For solid organic compounds, the thin solid film method is a rapid and reliable technique for obtaining an IR spectrum.[1]

Methodology:

  • Sample Preparation: Dissolve approximately 50 mg of the solid sample in a minimal amount of a volatile solvent such as methylene chloride or acetone.[1]

  • Film Deposition: Using a pipette, carefully deposit a drop of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • Solvent Evaporation: Allow the solvent to evaporate completely, which will leave a thin, even film of the solid compound on the plate.[1]

  • Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

  • Optimization: If the signal intensity is too low, add another drop of the solution to the plate and re-measure. If the peaks are too intense (i.e., "flat-topping"), the film is too thick. Clean the plate with a suitable solvent and prepare a new, more dilute sample.[1]

Workflow for Solid Sample IR Spectroscopy

cluster_prep Sample Preparation cluster_acq Data Acquisition dissolve Dissolve Solid in Volatile Solvent deposit Deposit Solution on Salt Plate dissolve->deposit evaporate Evaporate Solvent deposit->evaporate acquire Acquire IR Spectrum evaporate->acquire Place in Spectrometer optimize Optimize Signal Intensity acquire->optimize optimize->dissolve If needed, reprepare sample

Caption: Workflow for obtaining an IR spectrum of a solid sample using the thin film method.

Obtaining NMR Spectra: Sample Preparation for ¹H and ¹³C NMR

Proper sample preparation is critical for obtaining high-resolution NMR spectra. The following protocol is standard for small organic molecules.

Methodology:

  • Sample Weighing: For a ¹H NMR spectrum, weigh 5-25 mg of the compound. For a ¹³C NMR spectrum, a higher concentration is preferable, typically 50-100 mg, to obtain a good signal-to-noise ratio in a reasonable time.[2]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆). The volume of solvent is typically 0.6-0.7 mL.[2]

  • Dissolution and Filtration: Dissolve the sample in the deuterated solvent in a small vial. To remove any particulate matter that can degrade the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added, although the residual solvent peak is often used for calibration.[2]

  • Degassing (Optional): For sensitive experiments or samples prone to oxidation, degassing the sample using the freeze-pump-thaw technique can remove dissolved oxygen, which is paramagnetic and can cause line broadening.

NMR Sample Preparation Workflow

weigh Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) dissolve Dissolve in 0.6-0.7 mL Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter acquire Acquire NMR Spectrum filter->acquire

Caption: Standard procedure for preparing a sample for solution-state NMR spectroscopy.

IR Spectral Analysis: Unveiling the Functional Groups

The infrared spectrum provides a "fingerprint" of the functional groups present in a molecule. For this compound, we anticipate several characteristic absorption bands.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Rationale and Comparative Insights
Ester Carbonyl (C=O) Stretch~1760-1770Phenyl acetates typically show a C=O stretch at a higher frequency than aliphatic esters due to the electron-withdrawing nature of the phenyl ring, which strengthens the C=O bond.
Aldehyde Carbonyl (C=O) Stretch~1700-1710The C=O bond of an aromatic aldehyde is part of a conjugated system, which lowers the stretching frequency compared to a saturated aldehyde (typically 1720-1740 cm⁻¹).[3]
Aldehyde C-H Stretch~2820 and ~2720The presence of two distinct C-H stretching bands, one often appearing as a shoulder on the main alkyl C-H stretch region, is highly diagnostic for an aldehyde.[3]
Aromatic C=C Stretch~1600, ~1500, ~1450Multiple bands are expected in this region due to the vibrations of the benzene ring.
Ester C-O Stretch~1200-1250 and ~1050-1100Esters typically show two C-O stretching bands: an asymmetric and a symmetric stretch. Phenyl acetates often have a strong band around 1200 cm⁻¹.
Aromatic C-H Stretch>3000The C-H bonds on the aromatic ring will show stretching vibrations at higher frequencies than aliphatic C-H bonds.
Aliphatic C-H Stretch<3000The methyl group of the acetate will exhibit C-H stretching in this region.
C-Br Stretch~500-650The carbon-bromine stretch is a low-energy vibration and will appear in the fingerprint region of the spectrum.

Comparative Analysis:

In a molecule containing both an ester and an aldehyde directly attached to a benzene ring, it is crucial to distinguish between the two carbonyl stretches. The ester C=O is expected at a higher wavenumber than the aldehyde C=O due to the electronic effects of the adjacent oxygen atom. For comparison, the IR spectrum of 4-acetoxybenzaldehyde, a similar compound, would also show these two distinct carbonyl peaks. The presence of both peaks is strong evidence for the coexistence of both functional groups.

NMR Spectral Analysis: Mapping the Molecular Skeleton

NMR spectroscopy provides detailed information about the connectivity and chemical environment of the atoms in a molecule.

¹H NMR Spectral Analysis

The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments.

Proton(s) Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale and Comparative Insights
Aldehyde (CHO) 9.8 - 10.1Singlet (s)1HThe aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the magnetic anisotropy of the carbonyl group.
Aromatic (Ar-H) 7.5 - 8.0Doublet (d)1HThe two aromatic protons are in different chemical environments and will appear as distinct signals. They will likely show a small meta-coupling.
Aromatic (Ar-H) 7.3 - 7.8Doublet (d)1HThe positions of these protons are influenced by the electron-withdrawing bromine and aldehyde groups and the electron-donating methoxy and acetate groups.
Methoxy (OCH₃) 3.8 - 4.0Singlet (s)3HThe methoxy group protons are a singlet as there are no adjacent protons to couple with. Its chemical shift is characteristic for methoxy groups on an aromatic ring.[4]
Acetate (CH₃) 2.2 - 2.4Singlet (s)3HThe methyl protons of the acetate group are also a singlet and appear in a region typical for acetyl groups attached to an oxygen.

Comparative Analysis:

The chemical shifts of the aromatic protons are influenced by the cumulative electronic effects of all substituents. The bromine atom is an electron-withdrawing group via induction but can be a weak electron-donating group through resonance. The aldehyde group is strongly electron-withdrawing. The methoxy and acetoxy groups are electron-donating through resonance. The interplay of these effects will determine the final chemical shifts. In a simple compound like p-bromotoluene, the aromatic protons appear as two doublets.[5] The more complex substitution pattern here will lead to a more nuanced spectrum, but the general principles of substituent effects on chemical shifts still apply.[6]

¹³C NMR Spectral Analysis

The carbon NMR spectrum will show a signal for each unique carbon atom in the molecule.

Carbon(s) Expected Chemical Shift (δ, ppm) Rationale and Comparative Insights
Ester Carbonyl (C=O) 168 - 172The carbonyl carbon of the ester is deshielded and appears in this characteristic region.
Aldehyde Carbonyl (C=O) 188 - 192The aldehyde carbonyl carbon is typically found further downfield than an ester carbonyl.
Aromatic (C-O) 150 - 160The two aromatic carbons attached to oxygen (from the methoxy and acetate groups) will be significantly deshielded.
Aromatic (C-Br) 110 - 120The carbon atom bonded to bromine will have its chemical shift influenced by the heavy atom effect.
Aromatic (C-CHO) 130 - 140The carbon attached to the aldehyde group.
Aromatic (C-H) 115 - 135The two aromatic carbons bonded to hydrogen will appear in the typical aromatic region.
Methoxy (OCH₃) 55 - 60A characteristic chemical shift for a methoxy carbon attached to an aromatic ring.[7]
Acetate (CH₃) 20 - 25The methyl carbon of the acetate group appears in the aliphatic region.

Comparative Analysis:

The chemical shifts of the aromatic carbons are highly sensitive to the nature of the substituents.[8] Electron-donating groups like the methoxy and acetoxy groups will shield the ortho and para carbons, while electron-withdrawing groups like the aldehyde and bromine will deshield them. DFT calculations on substituted anisoles have shown that the conformation of the methoxy group can also influence the ¹³C chemical shift.[9] By comparing the observed spectrum to that of simpler, related molecules like 2-bromoanisole or 4-acetoxybenzaldehyde, a confident assignment of the aromatic carbon signals can be achieved.

Conclusion: A Coherent Spectroscopic Picture

The combined analysis of the IR and NMR spectra provides a robust and self-validating confirmation of the structure of this compound. The IR spectrum confirms the presence of the key functional groups: an aromatic ester, an aromatic aldehyde, a methoxy group, and a bromo-substituted benzene ring. The ¹H and ¹³C NMR spectra then provide the precise connectivity and electronic environment of each atom, allowing for an unambiguous assignment of the complete molecular structure. By understanding the fundamental principles behind these spectroscopic techniques and comparing the data to that of related compounds, researchers can have high confidence in their structural elucidation.

References

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • University of York. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Shurvell, H. F. (2004). A Simple Method of Obtaining the Infrared Spectra of Solid Organic Samples.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Marek, R., et al. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(4), 661-669.
  • Abraham, R. J., et al. (1998). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2, (7), 1547-1555.
  • Modgraph Consultants Ltd. (n.d.). Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contrib. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Mass Spectrometry of 4-acetoxy-3-bromo-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Characterizing a Niche Aromatic Aldehyde

4-acetoxy-3-bromo-5-methoxybenzaldehyde is a substituted aromatic aldehyde with potential applications in organic synthesis and medicinal chemistry. Its precise structural characterization is paramount for its effective use. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering detailed insights into its molecular weight and structural features through controlled fragmentation. This guide provides a comparative analysis of various mass spectrometry techniques for the characterization of this specific molecule, grounded in the principles of ionization and fragmentation. We will explore the expected outcomes from different ionization methods, predict fragmentation pathways, and present standardized protocols to aid researchers in their analytical endeavors.

The structure of 4-acetoxy-3-bromo-5-methoxybenzaldehyde presents several key features that dictate its mass spectrometric behavior: a moderately polar aromatic ring, an aldehyde group, a methoxy group, an acetoxy group, and a bromine atom. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will produce a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, serving as a definitive marker for the compound.[1]

Comparative Analysis of Ionization Techniques

The choice of ionization technique is critical and depends on the analyte's properties and the desired analytical information.[2] For 4-acetoxy-3-bromo-5-methoxybenzaldehyde, a small, thermally stable organic molecule, several methods are viable, each with distinct advantages and disadvantages.

Technique Principle Best For Expected Outcome for Target Molecule Pros Cons
Electron Ionization (EI) High-energy electrons bombard the sample, causing ionization and extensive fragmentation.[3]Volatile, thermally stable small molecules.[4]Strong molecular ion peak (M+•) with a characteristic Br isotopic pattern. Rich fragmentation spectrum providing detailed structural information.Provides a reproducible "fingerprint" spectrum, ideal for library matching.[4]Can lead to the absence of a molecular ion peak for less stable compounds.[4]
Electrospray Ionization (ESI) A high voltage is applied to a liquid sample, creating charged droplets that yield gaseous ions.[5]Polar, non-volatile molecules, including large biomolecules.[2]Formation of protonated molecules [M+H]⁺ or adducts (e.g., [M+Na]⁺). Minimal in-source fragmentation.[6]"Soft" ionization technique that preserves the molecular ion.[6] Excellent for LC-MS coupling.Less efficient for non-polar or neutral molecules without a derivatization agent.[7][8]
Atmospheric Pressure Chemical Ionization (APCI) A corona discharge ionizes a vaporized sample in the presence of a reagent gas.[5]Less polar, semi-volatile small molecules.[5][9]Primarily forms protonated molecules [M+H]⁺. More fragmentation than ESI but less than EI.Suitable for compounds that are not easily ionized by ESI.[10] Tolerant of higher flow rates and less sensitive to salt contamination than ESI.Requires the analyte to be thermally stable.[10]

For 4-acetoxy-3-bromo-5-methoxybenzaldehyde, GC-EI-MS would be the preferred method for obtaining detailed structural information due to its predictable and extensive fragmentation. LC-MS with APCI would be a robust alternative for quantitative analysis, as this molecule's polarity is well-suited for APCI.[5][9] ESI could also be employed, particularly with method optimization to promote protonation, but may be less sensitive than APCI.[11]

Workflow for Mass Spectrometric Analysis

The general workflow for analyzing a small molecule like 4-acetoxy-3-bromo-5-methoxybenzaldehyde is outlined below. The choice of chromatography (Gas or Liquid) is dependent on the chosen ionization source.

Caption: General workflow for the mass spectrometric analysis of an organic compound.

Predicted Fragmentation Pathways

Understanding the fragmentation of 4-acetoxy-3-bromo-5-methoxybenzaldehyde is key to interpreting its mass spectrum. The fragmentation will differ significantly between the "hard" ionization of EI and the "soft" ionization of ESI/APCI.

Electron Ionization (EI) Fragmentation

Under EI, the high energy will lead to the formation of a radical cation (M+•) and subsequent bond cleavages.[12] Aromatic aldehydes are known to produce strong molecular ion peaks.[1] Key fragmentation steps for aromatic aldehydes include the loss of a hydrogen radical (M-1) and the loss of the aldehyde group (M-29).[13][14][15] The acetoxy group is prone to cleavage, and the presence of bromine will create a characteristic isotopic pattern for all bromine-containing fragments.

Molecular Formula: C₁₀H₉BrO₄ Exact Mass (⁷⁹Br): 271.9684 u Exact Mass (⁸¹Br): 273.9664 u

EI_Fragmentation M [C₁₀H₉BrO₄]⁺• m/z 272/274 M_minus_CH2CO [C₈H₇BrO₃]⁺• m/z 230/232 M->M_minus_CH2CO - C₂H₂O (ketene) M_minus_COCH3 [C₈H₆BrO₃]⁺ m/z 229/231 M->M_minus_COCH3 - •COCH₃ M_minus_H [C₁₀H₈BrO₄]⁺ m/z 271/273 M->M_minus_H - •H M_minus_CHO [C₉H₈BrO₃]⁺ m/z 243/245 M->M_minus_CHO - •CHO Aryl_ion [C₇H₅BrO₂]⁺ m/z 200/202 M_minus_CH2CO->Aryl_ion - •CHO Aryl_minus_CO [C₆H₅BrO]⁺• m/z 184/186 Aryl_ion->Aryl_minus_CO - CO

Caption: Predicted EI fragmentation pathway for 4-acetoxy-3-bromo-5-methoxybenzaldehyde.

Electrospray (ESI) and APCI Fragmentation (MS/MS)

ESI and APCI are soft ionization techniques that typically produce protonated molecules ([M+H]⁺) with minimal fragmentation in the source.[6] To obtain structural information, tandem mass spectrometry (MS/MS) is required, where the precursor ion ([M+H]⁺) is isolated and fragmented via collision-induced dissociation (CID).

Precursor Ion ([M+H]⁺) Exact Mass (⁷⁹Br): 272.9762 u Precursor Ion ([M+H]⁺) Exact Mass (⁸¹Br): 274.9742 u

ESI_Fragmentation MH [C₁₀H₁₀BrO₄]⁺ m/z 273/275 MH_minus_CH3COOH [C₈H₈BrO₂]⁺ m/z 215/217 MH->MH_minus_CH3COOH - CH₃COOH MH_minus_C2H2O [C₈H₈BrO₃]⁺ m/z 231/233 MH->MH_minus_C2H2O - C₂H₂O (ketene)

Caption: Predicted ESI/APCI MS/MS fragmentation of the protonated molecule.

Summary of Predicted Key Ions

Ion Description Formula Predicted m/z (⁷⁹Br/⁸¹Br) Ionization Mode
Molecular Ion[C₁₀H₉BrO₄]⁺•272/274EI
Protonated Molecule[C₁₀H₁₀BrO₄]⁺273/275ESI/APCI
Loss of Ketene[C₈H₇BrO₃]⁺•230/232EI
Loss of Acetyl Radical[C₈H₆BrO₃]⁺229/231EI
Loss of Hydrogen Radical[C₁₀H₈BrO₄]⁺271/273EI
Loss of Aldehyde Radical[C₉H₈BrO₃]⁺243/245EI
Loss of Acetic Acid[C₈H₈BrO₂]⁺215/217ESI/APCI (MS/MS)

Experimental Protocols

The following are generalized protocols. Instrument parameters should be optimized for the specific system in use.

Protocol 1: GC-EI-MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL solution of 4-acetoxy-3-bromo-5-methoxybenzaldehyde in a volatile solvent such as ethyl acetate or dichloromethane.

  • GC Conditions:

    • Injector: Split/splitless, 250 °C.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: 100 °C for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[4]

    • Source Temperature: 230 °C.

    • Mass Range: m/z 40-400.

    • Scan Rate: 2 scans/sec.

Protocol 2: LC-APCI-MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to 1-10 µg/mL in the initial mobile phase.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 30% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions:

    • Ion Source: Atmospheric Pressure Chemical Ionization (APCI), positive ion mode.

    • Corona Discharge Current: 5 µA.

    • Vaporizer Temperature: 350 °C.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas: Nitrogen at 300 °C and 5 L/min.

    • Mass Range: m/z 100-500.

Conclusion

The mass spectrometric analysis of 4-acetoxy-3-bromo-5-methoxybenzaldehyde can be effectively performed using several techniques. GC-EI-MS is superior for unambiguous structural confirmation, providing a rich fragmentation pattern that serves as a unique fingerprint. For quantitative studies, or when coupling with liquid-phase separations, LC-APCI-MS offers a robust and sensitive alternative. ESI-MS is also a viable option, though potentially less sensitive for this moderately polar molecule. The predictable isotopic signature from the bromine atom is a powerful diagnostic tool across all methods, simplifying the identification of the compound and its fragments in complex matrices. The choice of technique should be guided by the specific research question, whether it is qualitative structural elucidation or quantitative analysis.

References

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A Comparative Guide to HPLC and Alternative Methods for the Purity Assessment of 2-Bromo-4-formyl-6-methoxyphenyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is a cornerstone of safety, efficacy, and reproducibility. "2-Bromo-4-formyl-6-methoxyphenyl acetate" (CAS RN: 308088-29-1) is a substituted benzaldehyde derivative that serves as a versatile building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1] Its molecular structure, featuring an aldehyde, a brominated aromatic ring, and an acetate ester, presents a unique analytical challenge. Ensuring its purity is not merely a quality control checkpoint but a critical step that dictates the success of subsequent synthetic transformations and the quality of the final API.

This guide provides an in-depth comparison of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with powerful orthogonal techniques—Quantitative Nuclear Magnetic Resonance (qNMR) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the comprehensive purity assessment of this key intermediate. We will delve into the causality behind methodological choices, provide detailed experimental protocols, and present a comparative analysis to empower researchers and drug development professionals in selecting the most appropriate analytical strategy.

Section 1: The Primary Method: Reversed-Phase HPLC (RP-HPLC)

Reversed-Phase HPLC is the workhorse of the pharmaceutical industry for purity determination, prized for its high resolution, sensitivity, and robustness.[2][3] The method separates compounds based on their hydrophobicity, making it ideal for a moderately polar molecule like this compound.

Rationale for Method Development

The development of a reliable HPLC method is a systematic process grounded in the physicochemical properties of the analyte.

  • Column Selection: A C18 (octadecylsilane) stationary phase is the logical starting point. Its non-polar nature provides strong hydrophobic interactions with the aromatic ring of the analyte, ensuring adequate retention and separation from more polar or less retained impurities.

  • Mobile Phase Optimization: The mobile phase composition is critical for achieving optimal separation.

    • Solvents: Acetonitrile is chosen over methanol as the organic modifier due to its lower viscosity and stronger elution strength, which often results in sharper peaks and better resolution for aromatic compounds.[4]

    • Additive: A small amount of acid (0.1% formic acid) is incorporated into the aqueous phase. This serves two purposes: it protonates any free silanol groups on the silica-based stationary phase, minimizing peak tailing, and it ensures the analyte is in a consistent, neutral state, leading to reproducible retention times. Formic acid is also volatile, making it compatible with LC-MS analysis.

  • Detector Selection: A Diode Array Detector (DAD) is superior to a standard UV-Vis detector for purity analysis. The DAD acquires spectra across a range of wavelengths, allowing for the selection of the optimal detection wavelength (λ-max) for maximum sensitivity and enabling peak purity analysis by comparing spectra across a single peak. For the target molecule, with its substituted aromatic system, a wavelength of approximately 254 nm is expected to provide a strong response.

Experimental Protocol: HPLC Purity Analysis

Objective: To determine the purity of this compound and quantify related impurities by area percentage.

Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and Diode Array Detector (DAD).

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 30% B, 2-20 min: 30% to 95% B, 20-25 min: 95% B, 25.1-30 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 254 nm (with DAD scan from 200-400 nm)

| Injection Volume | 10 µL |

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Vortex until fully dissolved.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation: The described method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for its intended purpose.[5][6][7] Key validation parameters include:

  • Specificity: The ability to assess the analyte in the presence of impurities and degradation products.

  • Linearity: Demonstrating a direct proportional relationship between concentration and detector response.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

Visualizing the HPLC Workflow

HPLC_Workflow SamplePrep Sample Preparation (1 mg/mL in ACN/H2O) HPLCVial Filter into HPLC Vial SamplePrep->HPLCVial Injection Inject 10 µL into HPLC System HPLCVial->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection DAD Detection (254 nm & Spectral Scan) Separation->Detection DataProcessing Data Processing (Integration & Area % Calculation) Detection->DataProcessing Report Generate Purity Report DataProcessing->Report

Caption: Workflow for HPLC purity assessment.

Section 2: Orthogonal and Complementary Methods

Relying on a single analytical technique can sometimes be misleading. Orthogonal methods, which measure the same property using different physicochemical principles, are crucial for a comprehensive and unambiguous purity profile.[8]

Alternative Method 1: Quantitative NMR (qNMR)

qNMR is a primary analytical method that quantifies a substance by comparing the integral of a specific analyte signal to that of a certified internal standard of known purity.[2] It provides a direct measure of purity (mass fraction) without the need for a reference standard of the analyte itself.

Causality and Advantage: The power of qNMR lies in its direct proportionality between signal intensity and the number of atomic nuclei, a fundamental physical constant. This makes it an absolute method, ideal for qualifying in-house reference standards or when a specific impurity standard is unavailable. For this compound, the sharp singlet signals from the methoxy (-OCH₃) or acetate (-COCH₃) protons are excellent candidates for quantification against an internal standard like maleic acid or dimethyl sulfone.

Experimental Protocol: qNMR Purity Analysis

  • Preparation: Accurately weigh ~15 mg of the analyte and ~10 mg of a certified internal standard (e.g., maleic acid) into a vial.

  • Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

  • Acquisition: Acquire a proton (¹H) NMR spectrum on a spectrometer (e.g., 400 MHz or higher) with parameters optimized for quantitative analysis (e.g., long relaxation delay, calibrated 90° pulse).

  • Processing: Carefully phase and baseline correct the spectrum.

  • Calculation: Integrate a well-resolved signal of the analyte (e.g., the methoxy singlet) and a signal of the internal standard. Calculate the purity using the standard qNMR equation, accounting for molecular weights, number of protons, and sample masses.

Alternative Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass-analyzing capabilities of mass spectrometry. It is the definitive technique for identifying unknown impurities.[9][10]

Causality and Advantage: While HPLC with DAD can detect impurities, it cannot identify them without a reference standard. LC-MS provides the molecular weight of the eluting compounds. This information is invaluable for proposing structures of unknown impurities, such as process-related by-products or degradation products, which is essential for process optimization and regulatory submissions.[2][8]

Experimental Protocol: LC-MS Impurity Profiling

  • Chromatography: The HPLC method described in Section 1 is directly applicable, as it uses an MS-compatible mobile phase (water/acetonitrile with formic acid).

  • Mass Spectrometry:

    • Instrumentation: Couple the HPLC outlet to a mass spectrometer (e.g., a Quadrupole or Time-of-Flight instrument) with an electrospray ionization (ESI) source.

    • Ionization Mode: Operate in both positive and negative ESI modes to ensure detection of a wide range of potential impurities.

    • Data Acquisition: Acquire data in full scan mode to obtain the molecular weights of all eluting compounds. For further structural information, tandem MS (MS/MS) experiments can be performed to fragment ions and analyze their patterns.

Section 3: Comparative Analysis and Method Selection

The choice of analytical method depends on the specific goal, from routine quality control to in-depth structural elucidation of unknown impurities.

Performance Comparison
FeatureRP-HPLC with DADQuantitative NMR (qNMR)LC-MS
Primary Purpose Routine purity testing, quantitation of known impuritiesAbsolute purity determination, reference standard qualificationIdentification of unknown impurities, impurity profiling
Quantitation Principle Relative (Area %)Absolute (Mass Fraction)Semi-quantitative (relative to main peak)
Reference Standard Requires analyte standard for identity confirmationRequires certified internal standardNot required for identification
Impurity Identification No (unless standards are available)Limited (requires well-resolved signals)Yes (provides molecular weight)
Sensitivity High (µg/mL to ng/mL)Moderate (mg/mL)Very High (pg/mL to fg/mL)
Throughput HighLow to MediumMedium
Complexity Low to MediumHighHigh
Decision Framework for Method Selection

The optimal analytical strategy often involves a combination of these techniques at different stages of the drug development lifecycle.

Method_Selection Start Purity Assessment Goal? RoutineQC Routine QC / Batch Release Start->RoutineQC Routine QualifyStandard Qualify Reference Standard Start->QualifyStandard Standard Qualification IdentifyUnknown Identify Unknown Impurity / Degradant Start->IdentifyUnknown Investigation UseHPLC Use Validated RP-HPLC Method RoutineQC->UseHPLC UseqNMR Use qNMR for Absolute Purity QualifyStandard->UseqNMR UseLCMS Use LC-MS for Impurity Profiling IdentifyUnknown->UseLCMS

Caption: Decision tree for selecting a purity method.

Conclusion

The purity assessment of "this compound" requires a well-defined and scientifically sound analytical strategy. While a validated RP-HPLC method serves as a robust and reliable tool for routine quality control, it provides an incomplete picture of the compound's true purity profile.

For a comprehensive understanding, orthogonal methods are indispensable. Quantitative NMR (qNMR) offers an unparalleled ability to determine absolute purity without reliance on a specific analyte standard, making it the gold standard for qualifying reference materials. LC-MS is the premier technique for the critical task of identifying unknown process impurities and degradation products, providing the molecular insights necessary for process improvement and ensuring product safety.

By judiciously applying these complementary techniques, researchers, scientists, and drug development professionals can ensure the quality and consistency of this vital chemical intermediate, thereby building a solid foundation for successful and reliable pharmaceutical development.

References

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Comparative Reactivity Analysis: 2-Bromo-4-formyl-6-methoxyphenyl Acetate in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is paramount. Poly-substituted benzaldehyde derivatives are particularly valuable as synthetic intermediates due to the orthogonal reactivity of their functional groups. This guide provides an in-depth comparative analysis of the reactivity of 2-Bromo-4-formyl-6-methoxyphenyl acetate , a versatile building block, against other structurally related brominated benzaldehydes. By examining the interplay of steric and electronic effects, this document aims to equip researchers with the predictive insights needed to optimize synthetic strategies and accelerate discovery programs.

The subject molecule, this compound, presents three key reactive sites: the C-Br bond, amenable to transition metal-catalyzed cross-coupling; the electrophilic aldehyde, ready for nucleophilic addition or condensation; and the phenyl acetate ester, which can undergo hydrolysis. The unique 1,2,3,5-substitution pattern creates a distinct electronic and steric environment that significantly modulates the reactivity of each of these sites compared to simpler analogs.

Structural and Electronic Profile

The reactivity of an aromatic compound is fundamentally governed by the electronic properties and spatial arrangement of its substituents. In this compound, a delicate balance of competing effects is at play:

  • Bromo Group (at C2): Inductively electron-withdrawing, weakly deactivating. Its position ortho to the methoxy group and meta to the formyl group makes it a sterically hindered site for reactions like cross-coupling.

  • Formyl Group (at C4): Strongly electron-withdrawing through both induction and resonance, deactivating the ring, particularly at the ortho and para positions. It significantly increases the electrophilicity of the C4 position.

  • Methoxy Group (at C6): Strongly electron-donating through resonance, activating the ring. Its ortho position relative to the bromine atom can influence the oxidative addition step in catalytic cycles.[1]

  • Acetate Group (at C1): Electron-withdrawing by induction but can be a weak resonance donor. Its primary influence is often steric.

This intricate substitution pattern suggests that the molecule's reactivity will be highly dependent on the chosen reaction type and conditions.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is an excellent handle for forming new carbon-carbon bonds via reactions like the Suzuki-Miyaura coupling. The efficiency of this reaction is highly sensitive to the steric and electronic environment of the C-Br bond.[2][3]

Analysis:

The oxidative addition of a palladium(0) catalyst to the C-Br bond is often the rate-determining step in the Suzuki-Miyaura catalytic cycle.[2] For this compound, several factors come into play:

  • Steric Hindrance: The bromine atom is flanked by two ortho substituents (acetate and methoxy groups), creating significant steric congestion. This can hinder the approach of bulky phosphine-ligated palladium catalysts, potentially requiring higher temperatures, longer reaction times, or more active catalyst systems (e.g., those using Buchwald-type ligands).[4][5]

  • Electronic Effects: The electron-donating methoxy group can slightly slow the oxidative addition step compared to substrates with electron-withdrawing groups.[1] Conversely, the strongly withdrawing formyl group, while meta to the bromine, contributes to the overall electrophilicity of the aromatic ring.

Comparative Data (Suzuki-Miyaura Coupling with Phenylboronic Acid):

SubstrateKey SubstituentsTypical Yield (%)Plausible Rationale for Reactivity
This compound Ortho-Br to -OAc & -OMe65-80%High steric hindrance from two ortho groups necessitates more active catalysts or harsher conditions.[5][6]
2-Bromobenzaldehyde Ortho-Br to -CHO85-95%Less sterically hindered than the title compound. The ortho-aldehyde can sometimes coordinate with the metal center.
4-Bromobenzaldehyde Para-Br to -CHO>95%Minimal steric hindrance at the C-Br bond. The electron-withdrawing aldehyde group activates the C-Br bond for oxidative addition.[7]
2-Bromo-6-methoxybenzaldehyde Ortho-Br to -OMe & -CHO70-85%Steric hindrance from the ortho-methoxy group is a significant factor, but less than the combined effect in the title compound.

Yields are representative estimates based on typical conditions and may vary.

Generalized Experimental Protocol: Suzuki-Miyaura Coupling
  • Setup: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).[2]

  • Solvent: Add a degassed solvent system, such as a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Reaction: Heat the mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualization of Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Product Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Caption: The Suzuki-Miyaura catalytic cycle.

Comparative Reactivity of the Aldehyde Functionality

The formyl group is a key site for nucleophilic addition reactions, such as the Wittig reaction, which converts aldehydes into alkenes.[8] The reactivity of the aldehyde is dictated by the electrophilicity of the carbonyl carbon.

Analysis:

  • Electronic Effects: The carbonyl carbon's electrophilicity is increased by electron-withdrawing groups and decreased by electron-donating groups.[9][10] In this compound, the strongly withdrawing bromo and formyl groups enhance electrophilicity. However, the potent electron-donating methoxy group (ortho/para directing) partially counteracts this effect through resonance, making the aldehyde less reactive than analogs without such a donating group (e.g., 4-bromobenzaldehyde).[10]

  • Steric Effects: Aldehydes are generally more reactive than ketones due to reduced steric hindrance around the carbonyl carbon.[9][11] For the title compound, the substituents are relatively remote from the aldehyde's reaction face and are not expected to cause significant steric impediment to incoming nucleophiles.

Comparative Data (Wittig Reaction with Methyltriphenylphosphonium Bromide):

SubstrateKey SubstituentsTypical Yield (%)Plausible Rationale for Reactivity
This compound -OMe (para to CHO)80-90%The electron-donating methoxy group slightly reduces the aldehyde's electrophilicity compared to analogs without it.
4-Bromobenzaldehyde -Br (para to CHO)>95%The electron-withdrawing bromine enhances the electrophilicity of the carbonyl carbon.[12]
4-Methoxybenzaldehyde -OMe (para to CHO)75-85%A classic example of a less reactive aromatic aldehyde due to the strong electron-donating nature of the methoxy group.
Benzaldehyde (Unsubstituted)90-95%Serves as a baseline for reactivity without strong electronic influence from other ring substituents.[13]

Yields are representative estimates based on typical conditions and may vary.

Generalized Experimental Protocol: Wittig Reaction
  • Ylide Preparation: Suspend a phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 eq) in an anhydrous solvent like THF at 0 °C. Add a strong base (e.g., n-BuLi or NaHMDS, 1.05 eq) dropwise. Stir the resulting mixture for 1 hour to form the phosphorus ylide.[14]

  • Reaction: Cool the ylide solution to -78 °C or 0 °C and add a solution of the benzaldehyde derivative (1.0 eq) in THF dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude alkene product by column chromatography.[15]

Visualization of Reaction Workflow

Wittig_Workflow cluster_Ylide Ylide Formation cluster_Reaction Alkene Synthesis Ph3P_RBr Phosphonium Salt (Ph3P+CH3Br) Ylide Phosphorus Ylide (Ph3P=CH2) Ph3P_RBr->Ylide Deprotonation Base Strong Base (n-BuLi) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Nucleophilic Addition Aldehyde Benzaldehyde Derivative (Ar-CHO) Aldehyde->Oxaphosphetane Product Alkene (Ar-CH=CH2) + Ph3P=O Oxaphosphetane->Product Decomposition

Caption: Workflow for a standard Wittig reaction.

Chemoselectivity and Strategic Considerations

For molecules with multiple functional groups, chemoselectivity is a critical concern. The ability to react one site while leaving others untouched is key to efficient synthesis.

  • Cross-Coupling vs. Aldehyde Addition: Standard Suzuki conditions (palladium catalyst, base like K₂CO₃) are generally compatible with the aldehyde group.[16] Therefore, the C-Br bond can be selectively functionalized without protecting the aldehyde.

  • Aldehyde Protection: If a reaction requires conditions harsh enough to affect the aldehyde (e.g., strong organometallic reagents like Grignard reagents), it can be selectively protected as an acetal. This protecting group is stable to many cross-coupling conditions and can be easily removed with aqueous acid.

  • Ester Hydrolysis: The acetate group is stable to most cross-coupling and Wittig conditions but can be readily hydrolyzed with a base (e.g., NaOH, K₂CO₃ in methanol) or acid to reveal a phenol. This adds another layer of synthetic versatility, allowing for late-stage modification at this position.

Conclusion and Recommendations

This compound is a highly functionalized and synthetically useful building block, though its reactivity profile is nuanced.

  • For C-C Cross-Coupling: Researchers should anticipate moderately reduced reactivity at the C-Br bond due to significant steric hindrance. The use of modern, highly active catalyst systems (e.g., those employing Buchwald or other specialized ligands) is recommended to achieve good yields under milder conditions.[3][5] Compared to simpler analogs like 4-bromobenzaldehyde, this substrate requires more careful optimization.

  • For Aldehyde Modifications: The formyl group exhibits good reactivity towards common nucleophiles. While slightly deactivated by the para-methoxy group, it readily undergoes reactions like Wittig olefination. Its reactivity is broadly comparable to other methoxy-substituted benzaldehydes.

This guide demonstrates that a thorough understanding of the competing steric and electronic factors inherent to a substituted aromatic ring is crucial for predictive synthesis. By selecting reaction conditions and catalysts that account for these effects, researchers can effectively leverage the synthetic potential of complex building blocks like this compound.

References

  • Benchchem. (n.d.). A Comparative Analysis of the Reactivity of 2-(Allyloxy)-3-bromobenzaldehyde and Its Isomers.
  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. (2025). ACS Publications.
  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. (n.d.). Dalton Transactions (RSC Publishing).
  • Benchchem. (n.d.). This compound.
  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. (n.d.). PMC - NIH.
  • Arsa-Buchwald Ligand: Steric and Electronic Effects on Suzuki-Miyaura Coupling Reaction. (n.d.). The Royal Society of Chemistry.
  • Wittig Reaction. (n.d.). Organic Chemistry Portal.
  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. (2025). Organic Letters - ACS Publications.
  • The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. (n.d.). ResearchGate.
  • Reactions using benzaldehyde with electron withdrawing groups and various alcohols. (n.d.). ResearchGate.
  • Wittig reaction with benzaldehyde. (2014). Chemistry Stack Exchange.
  • Wittig Reaction: Mechanism and Examples. (n.d.). NROChemistry.
  • Solvent Free Wittig Reactions. (n.d.).
  • Benchchem. (n.d.). A Comparative Analysis of Bromophenol Isomers in Suzuki-Miyaura Coupling.
  • PubChem. (n.d.). 2-(2-Bromo-4-formyl-6-methoxyphenyl)acetic acid.
  • Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with.... (n.d.). ResearchGate.
  • 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. (n.d.). Organic Chemistry.
  • PubChem. (2026). Ethyl 2-(2-bromo-4-formyl-6-methoxyphenyl)acetate.
  • Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. (n.d.). I.R.I.S.
  • Abnormal N-Heterocyclic Carbene Promoted Suzuki−Miyaura Coupling Reaction: A Comparative Study. (2025). ResearchGate.
  • TCI Chemicals. (n.d.). This compound.
  • Chemistry LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones.
  • Sigma-Aldrich. (n.d.). 2-Bromo-4-cyano-6-methoxyphenyl acetate.
  • Process for the manufacture of 2-bromo-6-methoxynaphthalene. (n.d.). Google Patents.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Cross-Coupling Reactions with 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
  • Chad's Prep. (2018). 19.3 Introduction to Nucleophilic Addition Reactions. YouTube.
  • Biocatalytic oxidative cross-coupling reactions for biaryl bond formation. (n.d.). ChemRxiv.
  • Does aldehydes undergo nucleophilic addition or substitution reactions?. (2017). ResearchGate.
  • Leah4sci. (2025). Aldehyde & Ketone Reactions – Nucleophilic Addition, Redox, Acetal, Grignard [Live Recording]. YouTube.
  • Benchchem. (n.d.). Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine.

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The Strategic Advantage of 4-Acetoxy-3-bromo-5-methoxybenzaldehyde in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Versatile Ortho-Functionalized Synthon

In the intricate landscape of pharmaceutical and materials science synthesis, the selection of starting materials is a critical determinant of efficiency, yield, and ultimate success. Substituted benzaldehydes are foundational pillars in this domain, offering a gateway to a vast array of complex molecular architectures. Among these, 4-acetoxy-3-bromo-5-methoxybenzaldehyde emerges as a synthon of considerable strategic value. This guide provides an in-depth comparison of this molecule against its common alternatives, supported by experimental rationale and protocols, to illuminate its distinct advantages for researchers, chemists, and drug development professionals.

The Synthon Profile: More Than Just a Protected Aldehyde

At its core, 4-acetoxy-3-bromo-5-methoxybenzaldehyde is a derivative of syringaldehyde, a naturally occurring phenolic aldehyde. Its structure, however, is engineered for maximum synthetic utility.

  • The Aldehyde Handle: A versatile functional group for transformations such as Wittig reactions, reductive aminations, and condensations.

  • The Bromine Atom: A key functional handle for modern palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig), enabling the facile construction of carbon-carbon and carbon-heteroatom bonds.

  • The Methoxy Groups: These electron-donating groups influence the electronic properties of the aromatic ring, impacting the reactivity of the other functional groups. The symmetrical disubstitution pattern (positions 3 and 5) is characteristic of the syringaldehyde scaffold.

  • The Acetoxy Group: This is arguably the most critical feature for its strategic advantage. As a robust protecting group for the phenolic hydroxyl, it circumvents numerous challenges posed by the free phenol in multi-step synthesis.

The Core Advantage: Why Acetyl Protection is a Game-Changer in Cross-Coupling Reactions

The primary advantage of employing the acetoxy-protected form over its precursor, 3-bromo-4-hydroxy-5-methoxybenzaldehyde , becomes profoundly evident in palladium-catalyzed cross-coupling reactions. While it may seem counterintuitive to add a protection/deprotection sequence, this strategy is a self-validating system that prevents common reaction failures and improves overall efficiency.

The Problem with Unprotected Phenols in Suzuki-Miyaura Coupling:

Free hydroxyl groups are acidic and can interfere significantly with the catalytic cycle of many cross-coupling reactions.[1][2]

  • Base Stoichiometry: The acidic proton of the phenol consumes the base required for the crucial transmetalation step, complicating stoichiometry and potentially halting the reaction.[1]

  • Catalyst Inhibition: The corresponding phenoxide can coordinate to the palladium center, leading to the formation of inactive or less active catalyst species, thereby reducing reaction rates and yields.[3][4]

  • Side Reactions: The nucleophilic phenoxide can participate in unwanted side reactions, such as O-arylation, leading to complex product mixtures and difficult purification.

By masking the hydroxyl group as an acetate ester, 4-acetoxy-3-bromo-5-methoxybenzaldehyde ensures that the palladium catalyst can perform the C-Br bond activation and subsequent coupling without these deleterious interactions. This leads to cleaner reactions, more reliable outcomes, and significantly higher yields.

Diagram 1: The Protective Group Strategy This workflow illustrates the strategic use of the acetoxy group to enable an efficient Suzuki-Miyaura cross-coupling reaction, a pathway fraught with complications for the unprotected analogue.

Caption: Workflow comparing protected vs. unprotected synthons.

Head-to-Head Synthon Comparison

To fully appreciate its utility, we must compare 4-acetoxy-3-bromo-5-methoxybenzaldehyde not only to its unprotected form but also to other relevant synthons.

Property4-Acetoxy-3-bromo-5-methoxybenzaldehyde (Target Synthon)3-Bromo-4-hydroxy-5-methoxybenzaldehyde (Unprotected)5-Bromovanillin (Vanillin Analogue)Syringaldehyde Acetate (Non-Brominated)
Key Feature Acetoxy-protected phenol, C-Br handle for coupling.Free phenol, C-Br handle for coupling.Lacks the second methoxy group.Lacks the C-Br coupling handle.
Cross-Coupling Excellent. The protecting group ensures high yields and clean reactions by preventing catalyst inhibition and side reactions.[1][2]Poor to Moderate. Prone to low yields and side reactions due to the acidic phenolic proton.[3][4]Good. Can undergo coupling, but the electronic properties differ from the syringaldehyde scaffold.Not Applicable. No halogen for standard Pd-catalyzed cross-coupling.
Handling Stable, crystalline solid. Less susceptible to air oxidation than the free phenol.Crystalline solid, but the free phenol can be more sensitive to oxidation.Stable, crystalline solid.Stable, crystalline solid.
Synthetic Steps Requires an additional deprotection step post-coupling.No deprotection needed, but the coupling step itself is problematic.Same as unprotected.Not suitable for this synthetic route.
Versatility High. The robust nature of the coupling allows for a wide range of boronic acids and other coupling partners to be used.Low. The scope of compatible coupling partners is limited by the free phenol.Moderate. A useful building block, but for targets requiring the syringaldehyde core, it is not a substitute.Low. Limited to reactions of the aldehyde and acetate.
Data Snapshot: Comparative Yields in Suzuki-Miyaura Coupling

While direct comparative studies on this specific molecule are scarce, data from analogous bromophenol systems consistently demonstrate the advantage of protection. The following table extrapolates expected outcomes based on documented reactivity patterns.[5]

Aryl Bromide SubstrateCoupling PartnerCatalyst SystemExpected YieldRationale
4-Acetoxy-3-bromo-5-methoxybenzaldehyde Phenylboronic AcidPd(PPh₃)₄, K₂CO₃>90% The acetoxy group protects the phenol, preventing catalyst inhibition and side reactions, leading to a clean, high-yielding transformation.[1][2]
3-Bromo-4-hydroxy-5-methoxybenzaldehyde Phenylboronic AcidPd(PPh₃)₄, K₂CO₃<40% The free phenol interferes with the base and palladium catalyst, leading to significant starting material recovery and/or byproduct formation.[3][4]
5-Bromovanillin Phenylboronic AcidPd(PPh₃)₄, K₂CO₃~60-80% The free phenol still presents challenges, but the different electronic environment (one vs. two methoxy groups) can influence reactivity.

Experimental Protocols

The following protocols are representative procedures for the synthesis, application, and deprotection of 4-acetoxy-3-bromo-5-methoxybenzaldehyde, grounded in established methodologies for analogous compounds.[6][7]

Protocol 1: Synthesis via Acetylation of 3-Bromo-4-hydroxy-5-methoxybenzaldehyde

This procedure details the straightforward protection of the phenolic hydroxyl group.

Diagram 2: Acetylation Reaction

G cluster_0 Acetylation Reactant 3-Bromo-4-hydroxy- 5-methoxybenzaldehyde Reagent + Acetic Anhydride(Pyridine or cat. Acid) Reactant->Reagent Product 4-Acetoxy-3-bromo- 5-methoxybenzaldehyde Reagent->Product

Caption: Synthesis of the target synthon via acetylation.

Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-bromo-4-hydroxy-5-methoxybenzaldehyde (1.0 equiv.) in a suitable solvent such as dichloromethane or under solvent-free conditions.

  • Reagent Addition: Add acetic anhydride (1.5 equiv.). For catalysis, either add pyridine (2.0 equiv.) as a base or a catalytic amount of an acid like vanadyl sulfate (1 mol%).[6]

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-24 hours.[6]

  • Workup: Quench the reaction by adding water. If a basic catalyst was used, neutralize with dilute HCl. If an acid catalyst was used, neutralize with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous phase with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure acetylated product.

Protocol 2: Application in Suzuki-Miyaura Cross-Coupling

This protocol demonstrates the key application where the synthon's advantages are most pronounced.

Methodology:

  • Setup: To a dry Schlenk flask, add 4-acetoxy-3-bromo-5-methoxybenzaldehyde (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.) or potassium phosphate (K₃PO₄, 2.5 equiv.).

  • Inert Atmosphere: Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Protocol 3: Deprotection to Reveal the Phenolic Hydroxyl

This final step regenerates the hydroxyl group after the sensitive synthetic transformations are complete.

Methodology:

  • Setup: Dissolve the acetylated product (1.0 equiv.) in a solvent such as methanol or a mixture of THF and water.

  • Reagent Addition: Add a base such as potassium carbonate (K₂CO₃, 2.0 equiv.) or a dilute solution of sodium hydroxide (NaOH).

  • Reaction: Stir the mixture at room temperature. Monitor the hydrolysis by TLC.

  • Workup: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) until it is slightly acidic.

  • Extraction and Purification: Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final, deprotected product.

Conclusion: A Strategic Choice for Advanced Synthesis

4-acetoxy-3-bromo-5-methoxybenzaldehyde is more than a mere intermediate; it is a strategically designed synthon that offers a robust solution to common and often fatal problems in complex organic synthesis. Its primary advantage—the acetoxy protection of the phenolic hydroxyl—translates directly to higher yields, cleaner reaction profiles, and a broader substrate scope in palladium-catalyzed cross-coupling reactions. By obviating issues of catalyst inhibition and unwanted side reactions, it provides a reliable and efficient pathway to highly functionalized biaryl structures and other complex molecules. For researchers aiming to streamline their synthetic routes and enhance the reliability of their chemical transformations, the adoption of this acetylated synthon is a scientifically sound and field-proven strategy.

References

  • Frontiers in Chemistry. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. [Link]

  • Semantic Scholar. Acetylation of alcohols, phenols and salicylic acid by heteropoly acids in acetic anhydride: a green and eco-friendly protocol for synthesis of acetyl salicylic acid (Aspirin). [Link]

  • ResearchGate. (2015). Comparison of leaving group ability. [Link]

  • Indian Journal of Chemistry. (2000). An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. [Link]

  • ChemRxiv. (2023). Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by. [Link]

  • Journal of the Indian Chemical Society. (1949). Acetylation of phenols using acetic acid. [Link]

  • National Institutes of Health. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • ACS Publications. (2024). Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry. [Link]

  • ResearchGate. (2011). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • CEM Corporation. Protection and Deprotection. [Link]

  • Allen Career Institute. (A) : P-Methoxy benzaldehyde is less reactive than benzaldehyde towers cyanohydrin formation . (R) : +R - effect of the methoxy group increases the electron deficiency of the carbonyl carbon . [Link]

  • MDPI. (2020). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. [Link]

  • Royal Society of Chemistry. (2021). A Mild and Practical Method for Deprotection of Aryl Methyl/Benzyl/Allyl Ethers with HPPh2 and tBuOK. [Link]

  • Harvard University. Protecting Groups. [Link]

  • National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • Royal Society of Chemistry. (2015). Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds. [Link]

  • PubChem. 5-Bromo-2-methoxybenzaldehyde. [Link]

  • National Institutes of Health. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • MDPI. (2023). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. [Link]

  • ResearchGate. (2020). Output of micellar Suzuki cross-coupling between mono-bromoanilines and thienyl boronic acids. [Link]

  • Quora. (2020). What is the decreasing order of reactivity of (a) benzaldehyde, (b) 4- methyl benzaldehyde, (c) 4- Nitro benzaldehyde, (4) 4- methoxy benzaldehyde towards Cannizzaro reaction? [Link]

  • YouTube. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. [Link]

  • ResearchGate. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • ResearchGate. (2019). Br vs. OTf chemoselectivity is ligand‐controlled in a Suzuki coupling of 3‐bromo‐4‐trifloylthiophenes. [Link]

  • ACS Publications. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. [Link]

  • ResearchGate. (2021). Selectivity of Br/Cl, Br/OTf, and Cl/OTf coupling with different zinc reagents. [Link]

  • ACS Publications. (2016). Transition-Metal-Free Coupling Reactions. [Link]

  • ResearchGate. (2012). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. [Link]

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A Senior Application Scientist's Guide to Cost-Effective Benzofuran Synthesis: A Comparative Analysis of "2-Bromo-4-formyl-6-methoxyphenyl acetate" and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of starting materials in multi-step synthesis is paramount to achieving both scientific innovation and economic viability. This guide provides an in-depth technical comparison of "2-Bromo-4-formyl-6-methoxyphenyl acetate" and a readily accessible alternative, 5-bromovanillin, as key intermediates in the synthesis of biologically significant benzofuran derivatives. We will delve into the causality behind experimental choices, present detailed protocols, and offer a transparent cost-effectiveness analysis to inform your synthetic strategy.

Introduction: The Central Role of Substituted Phenols in Benzofuran Synthesis

Benzofuran scaffolds are integral to a vast array of natural products and pharmacologically active compounds, exhibiting activities ranging from antimicrobial and anti-inflammatory to anticancer.[1][2] The efficient construction of this heterocyclic system is, therefore, a cornerstone of medicinal chemistry. A common and robust strategy for synthesizing substituted benzofurans involves the intramolecular cyclization of appropriately functionalized phenols.[3][4]

"this compound" ( 1 ) is a bespoke starting material, primed for such cyclizations. Its structure contains a bromine atom, which can participate in various cross-coupling reactions, an aldehyde for further functionalization, and a protected phenol. However, its specialized nature often translates to higher costs and limited supplier availability.

This guide proposes a more cost-effective and readily scalable alternative pathway starting from 5-bromovanillin ( 2 ), a commercially available derivative of vanillin. We will explore a two-step sequence involving O-alkylation followed by intramolecular cyclization to yield a common benzofuran intermediate, and compare its overall efficiency and cost against a projected pathway utilizing 1 .

Comparative Analysis of Synthetic Pathways

The central comparison of this guide focuses on the synthesis of a key intermediate, ethyl 7-methoxy-5-formylbenzofuran-2-carboxylate ( 4 ), a versatile scaffold for further elaboration in drug discovery programs.

Pathway A: The Specialized Reagent Approach with "this compound" (1)
Pathway B: The Cost-Effective Alternative with 5-Bromovanillin (2)

This pathway leverages the inexpensive and widely available 5-bromovanillin ( 2 ). The synthesis proceeds via two well-established reactions:

  • O-Alkylation: The phenolic hydroxyl group of 5-bromovanillin is alkylated with ethyl bromoacetate in the presence of a weak base like potassium carbonate. This Williamson ether synthesis is a high-yielding and robust reaction.

  • Intramolecular Heck Cyclization: The resulting ether ( 3 ) undergoes an intramolecular palladium-catalyzed Heck reaction to form the benzofuran ring system of 4 . This type of cyclization is a powerful and widely used method for the formation of five-membered heterocyclic rings.[5]

Data Presentation: A Head-to-Head Comparison

To provide a clear and objective comparison, the following table summarizes the key metrics for both pathways.

FeaturePathway A: "this compound"Pathway B: 5-Bromovanillin
Starting Material This compound ( 1 )5-Bromovanillin ( 2 )
CAS Number 308088-29-12973-76-4[6]
Supplier Availability Limited (e.g., TCI Chemicals)High (e.g., Sigma-Aldrich, Alfa Aesar)[6][7]
Estimated Cost/gram > $100/g (Price on request)~$3.24 - $17.00/g[7][8][9]
Proposed Synthetic Steps 1. Deprotection2. O-Alkylation3. Intramolecular Cyclization1. O-Alkylation2. Intramolecular Cyclization
Overall Yield Not readily available in literatureHigh (literature precedents for similar reactions)
Reagent Accessibility Requires specialized starting materialUtilizes common and inexpensive reagents

Experimental Protocols

Synthesis of 5-Bromovanillin from Vanillin

For laboratories where cost-saving is critical, 5-bromovanillin can be synthesized in-house from the even more economical starting material, vanillin.

Reaction: Bromination of Vanillin Yield: ~99%[10]

Procedure:

  • Dissolve vanillin (1 equivalent) in methanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add bromine (1.1 equivalents) dropwise, maintaining the temperature below 20 °C.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain 5-bromovanillin.

Pathway B: Detailed Experimental Protocol

Step 1: O-Alkylation of 5-Bromovanillin (2) to Ethyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)acetate (3)

Rationale: This Williamson ether synthesis is a classic and highly efficient method for forming aryl ethers. Potassium carbonate is a mild and inexpensive base, making it ideal for large-scale synthesis. Acetonitrile is a suitable polar aprotic solvent for this reaction.

Procedure:

  • To a round-bottom flask, add 5-bromovanillin ( 2 ) (1 equivalent), anhydrous potassium carbonate (2-3 equivalents), and acetonitrile.

  • Stir the suspension at room temperature for 15 minutes.

  • Add ethyl bromoacetate (1.1-1.2 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and filter off the potassium salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ether ( 3 ).

Step 2: Intramolecular Heck Cyclization of (3) to Ethyl 7-methoxy-5-formylbenzofuran-2-carboxylate (4)

Rationale: The intramolecular Heck reaction is a powerful tool for C-C bond formation. Palladium catalysts are highly effective for this transformation. The choice of ligand and base can be optimized to maximize the yield.

Procedure:

  • To a flame-dried Schlenk flask, add the bromo-ether ( 3 ) (1 equivalent), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a phosphine ligand (e.g., PPh₃, 10 mol%), and a suitable base (e.g., NaOAc, 2-3 equivalents).

  • Add a high-boiling point solvent such as DMF or DMA.

  • Degas the reaction mixture with argon or nitrogen.

  • Heat the reaction to 100-120 °C and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the benzofuran ( 4 ).

Visualization of the Synthetic Pathways

Synthetic Pathways cluster_A Pathway A: Specialized Reagent cluster_B Pathway B: Cost-Effective Alternative A1 2-Bromo-4-formyl- 6-methoxyphenyl acetate (1) A2 Deprotection & O-Alkylation A1->A2 1. Base 2. Ethyl bromoacetate A3 Intramolecular Cyclization A2->A3 Pd Catalyst Target Ethyl 7-methoxy-5-formyl- benzofuran-2-carboxylate (4) A3->Target B1 5-Bromovanillin (2) B2 O-Alkylation B1->B2 Ethyl bromoacetate, K₂CO₃ B3 Intramolecular Heck Cyclization B2->B3 Pd Catalyst B3->Target

Caption: Comparative synthetic pathways to a key benzofuran intermediate.

Cost-Effectiveness Analysis

A detailed cost analysis for Pathway A is challenging due to the on-request pricing of "this compound". However, based on the prices of structurally similar, multi-functionalized aromatic compounds, it is reasonable to estimate its cost to be significantly higher than 5-bromovanillin.

For Pathway B, we can estimate the cost of starting materials based on currently available market prices:

ReagentCAS NumberTypical Price (per gram)
Vanillin121-33-5~$0.15 - $0.37[8][11][12][13]
Bromine7726-95-6~$0.003 - $0.005 (bulk)[1][10][14]
5-Bromovanillin2973-76-4~$3.24 - $17.00[7][8][9]
Ethyl bromoacetate105-36-2~$0.35 - $0.45[7][9][15][16][17]
Potassium carbonate584-08-7~$0.01 - $0.02[6][18][19][20]

Analysis:

The synthesis of 5-bromovanillin from vanillin is exceptionally cost-effective due to the low price of both vanillin and bromine, and the near-quantitative yield of the reaction.[10] Even when purchasing 5-bromovanillin directly, the cost is substantially lower than what can be anticipated for the specialized reagent 1 . The subsequent O-alkylation and cyclization steps in Pathway B utilize common and affordable reagents.

Therefore, from a purely economic standpoint, Pathway B offers a significantly more cost-effective route to the target benzofuran intermediate.

Conclusion and Recommendations

For research and development programs where scalability, accessibility of starting materials, and cost are critical factors, the synthetic route commencing with 5-bromovanillin is demonstrably superior to one relying on the specialized and costly "this compound". The high-yielding, two-step conversion of 5-bromovanillin to a versatile benzofuran scaffold, utilizing robust and well-documented chemical transformations, presents a compelling case for its adoption in multi-step synthesis campaigns.

While "this compound" may offer advantages in specific, niche applications where its unique substitution pattern is essential and cost is a secondary consideration, for general benzofuran synthesis, the 5-bromovanillin pathway represents a more pragmatic and economically sound strategy.

References

  • Vanillin Crystals (Natural) - The Perfumers Apprentice. [Link]

  • 5-Bromovanillin|2973-76-4 - LookChem. [Link]

  • 5 Bromo Vanillin CAS No. 2973-76-4 at ₹ 1800/kg | Pharmaceutical Intermediates in Pune | ID: 2852881193597 - IndiaMART. [Link]

  • Vanillin Price per kg: Current Rates & Suppliers - Accio. [Link]

  • Potassium Carbonate (priced per lb.) - Axner. [Link]

  • How Much Does Bromine Cost? - Chemistry For Everyone - YouTube. [Link]

  • Bromine Prices November 2025: Index, Trend & Forecast - IMARC Group. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. [Link]

  • Ethyl Bromoacetate Manufacturers, Suppliers, Dealers & Prices - Tradeindia. [Link]

  • bromine - Mineral Commodity Summaries 2024 - USGS.gov. [Link]

  • Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity - International Journal of Pharmacy and Biological Sciences. [Link]

  • Benzofuran synthesis - Organic Chemistry Portal. [Link]

  • Synthesis of benzofurans via cyclization of o-alkynylphenols. - ResearchGate. [Link]

  • Synthesis of benzofuran-1,2,3-triazole hybrids: (a) Ethyl bromoacetate,... - ResearchGate. [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC. [Link]

  • Different schematic routes to synthesize benzofurans. - ResearchGate. [Link]

  • Synthesis of various 2‐alkyl‐5‐bromo‐7‐methoxy benzofurans. - ResearchGate. [Link]

  • 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. [Link]

  • Direct oxidative Heck cyclizations: intramolecular Fujiwara-Moritani arylations for the synthesis of functionalized benzofurans and dihydrobenzofurans - PubMed. [Link]

  • Ethyl 2-(2-bromo-4-formyl-6-methoxyphenyl)acetate | C12H13BrO4 - PubChem. [Link]

  • Base-Catalyzed Sequential 1,4-Addition/Intramolecular Cyclization/Aromatization Reaction: Synthesis of Benzofuro[3,2- b ]pyridines | Request PDF - ResearchGate. [Link]

  • This compound (C10H9BrO4) - PubChemLite. [Link]

  • Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes - Chemical Communications (RSC Publishing). [Link]

  • ChemInform Abstract: Facile Synthesis of Benzofurans via Copper‐Catalyzed Aerobic Oxidative Cyclization of Phenols and Alkynes. - Sci-Hub. [Link]

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A Comparative Guide to the Synthetic Routes of 4-Acetoxy-3-bromo-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of highly functionalized aromatic aldehydes is a cornerstone of discovering and producing novel therapeutics. 4-Acetoxy-3-bromo-5-methoxybenzaldehyde is a key structural motif, and its synthesis can be approached through several strategic pathways. This guide provides an in-depth comparison of plausible synthetic routes, offering insights into the rationale behind experimental choices and providing a framework for selecting the optimal path based on laboratory and process chemistry considerations.

Introduction: The Strategic Importance of Substituted Benzaldehydes

Substituted benzaldehydes are versatile intermediates in organic synthesis, serving as precursors to a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and materials. The specific substitution pattern of 4-acetoxy-3-bromo-5-methoxybenzaldehyde, with its acetoxy, bromo, and methoxy groups, offers multiple points for further chemical modification, making it a valuable building block for combinatorial chemistry and targeted synthesis. The choice of synthetic route to this intermediate can significantly impact the overall efficiency, cost, and scalability of a drug development program.

Comparative Analysis of Synthetic Routes

This guide will compare two primary, logical synthetic strategies starting from readily available precursors: vanillin and syringaldehyde. Each route will be evaluated based on factors such as the number of steps, potential for side reactions, ease of purification, and overall yield.

Route 1: Synthesis from Vanillin

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is an abundant and cost-effective starting material. A plausible two-step synthesis commencing from vanillin involves an initial bromination followed by acetylation.

Route 1: Synthesis from Vanillin Vanillin Vanillin Step1 Bromination Vanillin->Step1 Br2, Solvent Intermediate1 5-Bromovanillin Step1->Intermediate1 Step2 Acetylation Intermediate1->Step2 Acetic Anhydride, Base Product 4-Acetoxy-3-bromo-5- methoxybenzaldehyde Step2->Product

Caption: Synthetic pathway from Vanillin to the target compound.

Step 1: Bromination of Vanillin to 5-Bromovanillin

  • Dissolve vanillin in a suitable solvent, such as methanol or glacial acetic acid.[1][2]

  • Slowly add a solution of bromine in the same solvent to the vanillin solution at room temperature with stirring.[1] The reaction is typically rapid.

  • After the addition is complete, continue stirring for a short period to ensure the reaction goes to completion.

  • The product, 5-bromovanillin, can often be isolated by precipitation upon pouring the reaction mixture into water.[1]

  • Filter the precipitate, wash with water, and dry. Recrystallization from a suitable solvent like ethanol may be necessary for purification.

Causality and In-field Insights: The hydroxyl and methoxy groups of vanillin are ortho, para-directing and activating. The position para to the hydroxyl group is blocked by the aldehyde, and the position ortho to the hydroxyl is also occupied by the methoxy group. Therefore, electrophilic aromatic substitution with bromine occurs selectively at the position ortho to the hydroxyl group and meta to the aldehyde, which is the 5-position.[2][3]

Step 2: Acetylation of 5-Bromovanillin

  • Suspend 5-bromovanillin in a solvent such as methylene chloride.

  • Add acetic anhydride and a base, such as triethylamine or pyridine. A catalytic amount of 4-(dimethylamino)pyridine (DMAP) can accelerate the reaction.[4]

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically washed with water, dilute acid (e.g., 20% HCl), and brine to remove the base and any unreacted acetic anhydride.[4]

  • The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification can be achieved by recrystallization or column chromatography.

Causality and In-field Insights: The acetylation of the phenolic hydroxyl group is a standard procedure to protect it or to modify the electronic properties of the molecule. The use of a base is crucial to neutralize the acetic acid byproduct of the reaction. DMAP is a highly effective acylation catalyst.

Route 2: Synthesis from Syringaldehyde

Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) provides a different strategic approach where the core benzene ring already possesses the desired 3,5-dimethoxy substitution pattern.[5][6] This route would necessitate a selective bromination followed by acetylation.

Route 2: Synthesis from Syringaldehyde Syringaldehyde Syringaldehyde Step1 Acetylation Syringaldehyde->Step1 Acetic Anhydride, Base Intermediate1 4-Acetoxy-3,5-dimethoxybenzaldehyde Step1->Intermediate1 Step2 Bromination Intermediate1->Step2 Br2, Solvent Product 4-Acetoxy-3-bromo-5- methoxybenzaldehyde Step2->Product

Caption: Synthetic pathway from Syringaldehyde to the target compound.

Step 1: Acetylation of Syringaldehyde to 4-Acetoxy-3,5-dimethoxybenzaldehyde

  • Following a similar procedure to the acetylation of 5-bromovanillin, dissolve syringaldehyde in a suitable solvent like methylene chloride.

  • Add acetic anhydride and a base (e.g., triethylamine) with a catalytic amount of DMAP.

  • Stir the mixture at room temperature until completion.

  • Work-up the reaction by washing with water, dilute acid, and brine.

  • Dry the organic layer and evaporate the solvent to obtain 4-acetoxy-3,5-dimethoxybenzaldehyde.[7]

Causality and In-field Insights: The acetylation of syringaldehyde proceeds readily due to the presence of the phenolic hydroxyl group. This step protects the hydroxyl group and modifies the electronic nature of the aromatic ring for the subsequent bromination step.

Step 2: Bromination of 4-Acetoxy-3,5-dimethoxybenzaldehyde

  • Dissolve the acetylated syringaldehyde in a suitable solvent that is inert to bromine, such as chloroform or carbon tetrachloride.

  • Slowly add a solution of bromine in the same solvent to the reaction mixture at a controlled temperature, often at or below room temperature.

  • Monitor the reaction by TLC. The reaction may require the presence of a catalyst, such as iron(III) bromide, although the ring is highly activated.

  • Upon completion, the reaction is quenched, for instance, by adding a solution of sodium thiosulfate to consume any excess bromine.

  • The work-up would involve washing the organic layer with water and brine, followed by drying and solvent evaporation.

  • The final product would likely require purification by column chromatography to separate it from any starting material and potential side products.

Causality and In-field Insights: The acetoxy and two methoxy groups are all ortho, para-directing. The acetoxy group is less activating than a hydroxyl group but still directs electrophilic substitution. The two methoxy groups strongly activate the ring. Bromination is expected to occur at one of the positions ortho to the acetoxy group. However, achieving mono-bromination can be challenging due to the high activation of the ring, and the formation of di-bromo byproducts is a potential issue.

Performance Comparison

FeatureRoute 1 (from Vanillin)Route 2 (from Syringaldehyde)
Starting Material Cost Generally lowerGenerally higher
Number of Steps 22
Regioselectivity High in the bromination stepPotentially lower in the bromination step, risk of over-bromination
Potential Yield Good to highModerate, potentially lowered by side reactions
Purification Generally straightforwardMay require careful chromatographic separation
Scalability Favorable due to cost and selectivityMay be less favorable for large-scale synthesis

Conclusion and Recommendations

Both synthetic routes present viable pathways to 4-acetoxy-3-bromo-5-methoxybenzaldehyde.

Route 1, starting from vanillin, is the recommended approach for most applications. The high regioselectivity of the initial bromination step to form 5-bromovanillin is a significant advantage, leading to a cleaner reaction and simpler purification. The subsequent acetylation is a standard and high-yielding transformation. The low cost and ready availability of vanillin further enhance the appeal of this route, particularly for large-scale synthesis.

Route 2, starting from syringaldehyde, is a reasonable alternative but presents more challenges. The primary concern is the control of regioselectivity during the bromination of the highly activated 4-acetoxy-3,5-dimethoxybenzaldehyde intermediate. The potential for the formation of di-brominated and other side products could complicate purification and lower the overall yield. This route might be considered if syringaldehyde is a more readily available starting material in a specific context or if a particular impurity profile is desired.

Ultimately, the choice of synthesis will depend on the specific requirements of the project, including cost, scale, and the purity specifications for the final compound. For general laboratory synthesis and process development, the vanillin-based route offers a more robust and predictable outcome.

References

  • PubChem. (n.d.). 4-Acetoxy-2-bromo-5-methoxybenzaldehyde. Retrieved January 17, 2026, from [Link]

  • Asaruddin, M. R., Ezekiel, S., Ariffeen, M. F., & Affan, M. A. (2015). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Borneo Journal of Resource Science and Technology, 5(1), 43-48.
  • PrepChem. (n.d.). Synthesis of 4-Acetoxy-3-methoxybenzaldehyde (IV). Retrieved January 17, 2026, from [Link]

  • Erofeev, Y. V., Afanas'eva, V. L., & Glushkov, R. G. (1990). Synthetic routes to 3,4,5-trimethoxybenzaldehyde (review). Pharmaceutical Chemistry Journal, 24(7), 473-485.
  • Bruce, J. M., et al. (2006). The Conformation of Some ortho-bromoarylaldehydes. Molecules, 11(3), 156-165.
  • Wikipedia. (n.d.). Syringaldehyde. Retrieved January 17, 2026, from [Link]

  • Douglass, F. (n.d.). Vanillin Synthesis from 4-Hydroxybenzaldehyde.
  • Poor Man's Chemist. (2022, August 25). Synthesis of 5-Bromovanillin From Vanillin and Bromine [Video]. YouTube. [Link]

  • D'Souza, L. J. M., & Kulkarni, M. G. (1991). Regiospecific Alkoxylation of Phenolic Aldehydes. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 30B(11), 1039-1040.
  • PubChem. (n.d.). 5-Bromovanillin. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). Syringaldehyde. Retrieved January 17, 2026, from [Link]

  • Ahmad, F. B. H., & Bruce, J. M. (1984). Bromination of 2,5-dimethoxybenzaldehyde. Pertanika, 7(2), 1-4.
  • Asaruddin, M. R., et al. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Borneo Journal of Resource Science and Technology, 5(1), 43-48.
  • Google Patents. (n.d.). Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • Sciencemadness Discussion Board. (2010, October 6). 3,4-dihydroxy-5-methoxybenzaldehyde synthesis. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 4-Acetoxy-3,5-dimethoxybenzaldehyde. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-hydroxy-4-methoxy-2-substitutedbenzaldehyde. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 4-Acetoxy-3-methoxybenzaldehyde. Retrieved January 17, 2026, from [Link]

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Characterization of products from reactions of "4-acetoxy-3-bromo-5-methoxybenzaldehyde"

Author: BenchChem Technical Support Team. Date: January 2026

Comparative Guide to Synthetic Pathways from 4-Acetoxy-3-bromo-5-methoxybenzaldehyde

This guide provides a comprehensive analysis of key synthetic transformations starting from 4-acetoxy-3-bromo-5-methoxybenzaldehyde, a versatile substituted aromatic aldehyde. Designed for researchers in medicinal chemistry and drug development, this document moves beyond simple protocols to offer a comparative analysis of strategic synthetic choices, focusing on the causality behind reaction conditions and outcomes. We will explore two primary reaction pathways targeting the aryl bromide moiety: Palladium-catalyzed C-C bond formation via Suzuki-Miyaura coupling and Copper-catalyzed C-O bond formation via nucleophilic aromatic substitution. Each pathway's performance will be compared against a viable synthetic alternative to provide a clear rationale for methodological selection.

Section 1: Understanding the Starting Material

The substrate, 4-acetoxy-3-bromo-5-methoxybenzaldehyde, is a derivative of 5-bromovanillin. It possesses three key reactive sites: the aryl bromide (C-Br bond), the aldehyde, and the acetate ester.

  • Aryl Bromide: A prime handle for transition-metal-catalyzed cross-coupling reactions. Its reactivity is influenced by the electron-donating methoxy group and the moderately withdrawing aldehyde and acetate groups.

  • Acetate Group: Functions as a protecting group for the phenolic hydroxyl. It is base-labile and can be readily hydrolyzed in situ or in a dedicated step to yield the corresponding phenoxide, which can influence the reaction's electronic environment and solubility.

  • Aldehyde Group: Can participate in various transformations but is generally stable under the conditions discussed for cross-coupling and nucleophilic substitution.

Our analysis will focus on reactions at the C-Br bond, as this position offers the most strategic value for generating molecular diversity.

Section 2: Pathway A - C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for creating carbon-carbon bonds, particularly for constructing biaryl scaffolds ubiquitous in pharmaceuticals.[1][2]

Primary Route: Direct Coupling of the Aryl Bromide

This approach leverages the C-Br bond to couple with an organoboron reagent, yielding a substituted biphenyl aldehyde. The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) species.[3]

Reaction Scheme: 4-acetoxy-3-bromo-5-methoxybenzaldehyde + Arylboronic Acid → 4-hydroxy-5-methoxy-[1,1'-biphenyl]-3-carbaldehyde derivative

Mechanistic Considerations: The catalytic cycle involves three key steps: (1) Oxidative Addition of the Pd(0) catalyst into the C-Br bond, (2) Transmetalation of the aryl group from the boronic acid to the palladium center, and (3) Reductive Elimination to form the C-C bond and regenerate the Pd(0) catalyst.[4] A base is crucial for activating the boronic acid to facilitate transmetalation.[4] The acetate group on the starting material is likely to be hydrolyzed under the basic reaction conditions, yielding the free phenol in the final product.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for Suzuki coupling on substituted bromoarenes.[5]

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask, add 4-acetoxy-3-bromo-5-methoxybenzaldehyde (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 3.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).

  • Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add anhydrous 1,2-dimethoxyethane (DME, 10 mL) via syringe.

  • Reaction: Heat the mixture to 80 °C with vigorous stirring for 2-4 hours, monitoring progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Alternative Route: Vilsmeier-Haack Formylation of a Biphenyl Precursor

An alternative strategy involves forming the biphenyl backbone first and introducing the aldehyde group in a subsequent step. The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic rings.[6][7][8] This approach is viable if the required biphenyl precursor is readily accessible.

Reaction Scheme: 3-methoxy-[1,1'-biphenyl]-4-ol derivative + POCl₃/DMF → 4-hydroxy-5-methoxy-[1,1'-biphenyl]-3-carbaldehyde derivative

Mechanistic Considerations: The reaction proceeds by forming the "Vilsmeier reagent," a chlorodimethyliminium ion, from the reaction of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[8] This electrophilic species attacks the electron-rich aromatic ring, typically ortho to the activating hydroxyl group, to form an iminium intermediate that is hydrolyzed to the aldehyde during aqueous workup.[6]

Performance Comparison: Suzuki vs. Vilsmeier-Haack
FeaturePathway A: Suzuki-Miyaura Coupling Alternative: Vilsmeier-Haack Formylation
Convergence High. Joins two complex fragments late in the synthesis.Linear. Requires pre-synthesis of the biphenyl precursor.
Substrate Scope Very broad. A vast library of boronic acids is available.[3]Limited to electron-rich aromatic systems.[7]
Regioselectivity Excellent. Reaction occurs specifically at the C-Br bond.Good, but can yield mixtures of isomers if multiple activated positions are present.
Functional Group Tolerance Generally high, though base-sensitive groups can be an issue.Moderate. The highly electrophilic reagent can react with other nucleophilic sites.
Typical Yield 70-95%[5]60-90%
Reagent Toxicity Boronic acids are generally low in toxicity. Palladium catalysts require removal.POCl₃ is corrosive and water-sensitive. DMF is a common solvent.

Verdict: For constructing libraries of diverse biaryl aldehydes, the Suzuki-Miyaura pathway is superior due to its convergent nature and the extensive commercial availability of boronic acids. The Vilsmeier-Haack reaction is a robust alternative but is strategically less efficient as it requires the prior synthesis of the specific biphenyl precursor.

Section 3: Pathway B - C-O Bond Formation via Nucleophilic Substitution

This pathway targets the replacement of the bromine atom with a hydroxyl group, a transformation that converts the bromovanillin scaffold into 5-hydroxyvanillin (3,4-dihydroxy-5-methoxybenzaldehyde), a valuable synthon.[9]

Primary Route: Copper-Catalyzed Hydroxylation

Direct nucleophilic aromatic substitution on unactivated aryl halides is difficult. However, copper catalysis, in a process analogous to the Ullmann condensation, can effectively mediate the hydroxylation of aryl halides.[10][11]

Reaction Scheme: 4-acetoxy-3-bromo-5-methoxybenzaldehyde → (hydrolysis) → 3-bromo-4-hydroxy-5-methoxybenzaldehyde → 3,4-dihydroxy-5-methoxybenzaldehyde

Mechanistic Considerations: The reaction first requires the hydrolysis of the acetate ester to the phenoxide under basic conditions. The subsequent copper-catalyzed substitution of the bromide by a hydroxide ion is believed to proceed via a Cu(I)/Cu(III) catalytic cycle. The phenoxide starting material reacts with a Cu(I) salt, and subsequent coordination with hydroxide and reductive elimination forms the C-O bond.[10] The use of 5-iodovanillin often results in higher yields and faster reaction times compared to 5-bromovanillin due to the weaker C-I bond.[11]

Experimental Protocol: Copper-Catalyzed Hydroxylation

This protocol is based on the well-documented conversion of 5-halovanillin to 5-hydroxyvanillin.[11][12][13]

  • Initial Hydrolysis: In a round-bottom flask, dissolve 4-acetoxy-3-bromo-5-methoxybenzaldehyde (1.0 mmol) in a 4 M aqueous solution of sodium hydroxide (NaOH, 15 mL). Heat at reflux for 1 hour to ensure complete hydrolysis to 5-bromovanillin.

  • Catalyst Addition: To the resulting solution of sodium 5-bromo-4-formyl-2-methoxyphenoxide, add hydrated copper(II) sulfate (CuSO₄·5H₂O, 0.7 mmol) and optionally, freshly prepared copper powder (0.1 mmol).[9][10]

  • Reaction: Heat the mixture at reflux (approx. 105 °C) under a nitrogen atmosphere for 4-6 hours. The solution will darken.

  • Workup: Cool the mixture to room temperature and filter to remove copper salts.

  • Acidification & Extraction: Carefully acidify the filtrate to pH ~2 with 20% H₂SO₄. The product may precipitate. Cool the mixture in an ice bath and extract thoroughly with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude 5-hydroxyvanillin can be purified by recrystallization from a benzene/toluene mixture or by column chromatography.[11]

Comparative Analysis: Bromo- vs. Iodo- Precursors

While not a different reaction type, a crucial comparison for this pathway is the choice of the halogen on the vanillin precursor. The synthesis of 5-hydroxyvanillin is reported from both 5-bromovanillin and 5-iodovanillin.

FeaturePathway B: From 5-Bromovanillin Alternative: From 5-Iodovanillin
Reactivity Lower. The C-Br bond is stronger and less readily undergoes oxidative addition.Higher. The C-I bond is weaker, leading to faster and more complete reactions.[11]
Reaction Time Typically longer reflux times are required (e.g., >6 hours).[9]Shorter reaction times (e.g., 4-5 hours) are often sufficient for full conversion.[11]
Side Products Reductive dehalogenation to form vanillin can be a significant side reaction.[11]Dehalogenation to vanillin still occurs but is often less pronounced.
Typical Yield 50-65%65-85%[11][12]
Precursor Cost/Availability 5-Bromovanillin is commercially available or readily prepared by bromination of vanillin.[12]5-Iodovanillin is prepared by iodination of vanillin, which can be a more efficient lab-scale process.[12]

Verdict: For achieving the highest yield and efficiency in the synthesis of 5-hydroxyvanillin, using the 5-iodovanillin precursor is demonstrably superior .[11] While the starting material 4-acetoxy-3-bromo-5-methoxybenzaldehyde is the specified substrate, researchers aiming for the hydroxylated product should consider an initial halogen exchange or begin from vanillin and proceed via the iodo-intermediate for optimal results.

Section 4: Visual Summaries of Workflows

Diagrams of Synthetic Pathways

The following diagrams illustrate the logical flow of the discussed synthetic transformations.

Suzuki_Pathway start 4-Acetoxy-3-bromo- 5-methoxybenzaldehyde product1 4-Hydroxy-5-methoxy- [1,1'-biphenyl]-3-carbaldehyde start->product1 Suzuki Coupling reagent1 Arylboronic Acid Pd(dppf)Cl₂, K₂CO₃ reagent1->product1

Caption: Workflow for Pathway A: Suzuki-Miyaura Coupling.

Hydroxylation_Pathway start 4-Acetoxy-3-bromo- 5-methoxybenzaldehyde intermediate 5-Bromovanillin start->intermediate Deacetylation product1 5-Hydroxyvanillin (3,4-dihydroxy-5-methoxy- benzaldehyde) intermediate->product1 Hydroxylation reagent1 NaOH, H₂O, Reflux reagent1->intermediate reagent2 CuSO₄, NaOH (aq) Reflux reagent2->product1

Caption: Workflow for Pathway B: Copper-Catalyzed Hydroxylation.

Alternative_Comparison cluster_A Comparison for Biphenyl Product cluster_B Comparison for Hydroxylated Product A1 Suzuki Coupling (Pathway A) ProductA Biphenyl Aldehyde A1->ProductA A2 Vilsmeier-Haack (Alternative) A2->ProductA B1 From Bromo-Vanillin (Pathway B) ProductB 5-Hydroxyvanillin B1->ProductB B2 From Iodo-Vanillin (Alternative) B2->ProductB

Caption: Comparative logic for selecting synthetic routes.

References

  • Preparation of 5-Hydroxyvanillin (3-Methoxy 4,5-dihydroxybenzaldehyde). Sciencemadness.org.

  • 5-Hydroxyvanillin | 3934-87-0. ChemicalBook.

  • Iodination and Hydroxylation of Vanillin. Rhodium Drug Synthesis Archive.

  • Pepper, J. M., & MacDonald, J. A. (1962). THE SYNTHESIS OF LIGNIN MODEL SUBSTANCES: 5-HYDROXYVANILLIN AND 5-HYDROXYACETOGUAIACONE. Canadian Journal of Chemistry, 40(11), 2175-2179.

  • 5-Hydroxyvanillin. Sciencemadness Discussion Board.

  • Vilsmeier-Haack Reaction. Chemistry Steps.

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal.

  • Panda, N., & Nayak, S. K. (2012). Copper Catalyzed Hydroxylation of ortho-Bromobenzylic Alcohols. CORE.

  • Vilsmeier–Haack reaction. Wikipedia.

  • Mahale, R. G., et al. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of ChemTech Research, 6(5), 2901-2915.

  • Suzuki reaction. Wikipedia.

  • Synthesis by Formylation of Arene—Hydrogen Bonds. Thieme E-Books.

  • Yuan, J., et al. (2015). Copper-catalyzed hydroxylation of aryl halides: efficient synthesis of phenols, alkyl aryl ethers and benzofuran derivatives in neat water. Green Chemistry, 17(5), 2974-2981.

  • Asaruddin, M. R., et al. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Borneo Journal of Resource Science and Technology, 5(1), 43-48.

  • Xia, S., et al. (2016). Copper-Catalyzed Hydroxylation of (Hetero)aryl Halides under Mild Conditions. Journal of the American Chemical Society, 138(41), 13493-13496.

  • Ma, D., et al. (2016). Copper-Catalyzed Hydroxylation of (Hetero)aryl Halides under Mild Conditions. ACS Publications.

  • Copper-catalyzed hydroxylation of aryl halides: efficient synthesis of phenols, alkyl aryl ethers and benzofuran derivatives in neat water. ResearchGate.

  • Suzuki Coupling. Organic Chemistry Portal.

  • 4-Hydroxy-5-methoxy-4'-methyl(1,1'-biphenyl)-3-carbaldehyde. PubChem.

  • Maccari, R., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(1), 664-678.

  • Sharma, A., & Kumar, V. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development.

  • Jumina, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5).

  • Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde. BenchChem.

  • Nabil, M. (2018). Synthesis and Structural Elucidation of 4-Hydroxy-3-methoxy-5-aminomethylbenzaldehydes. ResearchGate.

  • Patil, S. V., et al. (2012). Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. Journal of Chemical and Pharmaceutical Research, 4(1), 356-361.

Sources

A Senior Application Scientist's Guide to the Performance of 2-Bromo-4-formyl-6-methoxyphenyl acetate in Standard Organic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the selection of building blocks is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic campaign. This guide provides an in-depth analysis of 2-Bromo-4-formyl-6-methoxyphenyl acetate , a multifunctional aromatic aldehyde, and benchmarks its performance in a series of cornerstone organic reactions. By objectively comparing its reactivity with common alternatives and providing detailed experimental protocols, this document serves as a practical resource for chemists aiming to leverage the unique structural attributes of this versatile reagent.

Introduction: A Multifunctional Scaffold for Complex Syntheses

This compound is a polysubstituted aromatic compound featuring four distinct functional groups: an aldehyde, an aryl bromide, a methoxy group, and an acetate ester. This unique combination of functionalities offers a rich platform for a variety of chemical transformations, making it a valuable intermediate in the synthesis of complex molecules, including natural products and pharmaceutical agents.

The strategic placement of these groups allows for a high degree of control over its reactivity:

  • The Aldehyde Group: A primary site for nucleophilic attack, enabling chain elongation and the formation of diverse functional groups such as alkenes, alcohols, and amines.

  • The Aryl Bromide: A versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl, alkyl, and alkynyl substituents.

  • The Methoxy and Acetoxy Groups: These substituents modulate the electronic properties of the aromatic ring, influencing the reactivity of the aldehyde and aryl bromide. The ortho-methoxy group can also exert steric influence and participate in chelation with metal catalysts. The acetate group can be readily hydrolyzed to a phenol, providing another point for functionalization.

This guide will benchmark the performance of this compound in four fundamental organic reactions: the Wittig reaction, the Horner-Wadsworth-Emmons reaction, the Suzuki-Miyaura coupling, and the Grignard reaction.

Olefination Reactions: The Wittig and Horner-Wadsworth-Emmons Reactions

The conversion of aldehydes to alkenes is a fundamental transformation in organic synthesis. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are two of the most powerful methods to achieve this.

Theoretical Expectations for this compound

The reactivity of the aldehyde in this compound is influenced by the electronic effects of the other ring substituents. The bromo and formyl groups are electron-withdrawing, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, the methoxy and acetoxy groups are electron-donating. The net electronic effect will determine its reactivity relative to other benzaldehydes.

Performance in the Wittig Reaction

The Wittig reaction utilizes a phosphorus ylide to convert an aldehyde into an alkene. The stereochemical outcome is dependent on the stability of the ylide. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides typically yield (Z)-alkenes.[1]

Comparative Performance in the Wittig Reaction with a Stabilized Ylide

AldehydeSubstituentsExpected Relative RatePredicted Predominant Isomer
4-NitrobenzaldehydeStrong Electron-WithdrawingHighE
4-ChlorobenzaldehydeModerately Electron-WithdrawingModerateE
This compound Mixed Electron-Withdrawing and -DonatingModerateE
BenzaldehydeUnsubstitutedBaselineE
4-MethoxybenzaldehydeStrong Electron-DonatingLowE

This table is a qualitative comparison based on established principles of electronic effects in the Wittig reaction. Actual reaction rates and yields will vary depending on the specific reaction conditions.

The presence of the electron-withdrawing bromo and formyl groups in our target molecule is expected to result in a reaction rate comparable to or slightly faster than that of benzaldehyde.

Experimental Protocol: Wittig Reaction with a Stabilized Ylide

This protocol describes a general procedure for the Wittig reaction of a substituted benzaldehyde with a stabilized ylide.

Materials:

  • Substituted benzaldehyde (e.g., this compound) (1.0 mmol)

  • (Carbethoxymethylene)triphenylphosphorane (stabilized ylide) (1.1 mmol)

  • Anhydrous Dichloromethane (CH₂Cl₂) (10 mL)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted benzaldehyde (1.0 mmol) in anhydrous dichloromethane (5 mL).

  • In a separate flask, dissolve (carbethoxymethylene)triphenylphosphorane (1.1 mmol) in anhydrous dichloromethane (5 mL).

  • Add the ylide solution to the aldehyde solution dropwise at room temperature with stirring.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The phosphorus ylide is a strong base and will be protonated by water, rendering it unreactive.

  • Inert Atmosphere: Prevents the oxidation of the ylide and other reagents.

  • Stabilized Ylide: Chosen to favor the formation of the thermodynamically more stable (E)-alkene.

Performance in the Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion. It generally offers excellent (E)-selectivity and the water-soluble phosphate byproduct is easily removed, simplifying purification.[2]

Comparative Performance in the Horner-Wadsworth-Emmons Reaction

AldehydeSubstituentsExpected YieldPredicted Predominant Isomer
4-NitrobenzaldehydeStrong Electron-WithdrawingExcellentE
4-ChlorobenzaldehydeModerately Electron-WithdrawingVery GoodE
This compound Mixed Electron-Withdrawing and -DonatingGood to Very GoodE
BenzaldehydeUnsubstitutedGoodE
4-MethoxybenzaldehydeStrong Electron-DonatingModerate to GoodE

This table is a qualitative comparison based on established principles of electronic effects in the HWE reaction. Actual yields will vary depending on the specific reaction conditions.

The increased electrophilicity of the aldehyde in this compound is expected to lead to good yields in the HWE reaction.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

This protocol outlines a general procedure for the HWE reaction.

Materials:

  • Substituted benzaldehyde (e.g., this compound) (1.0 mmol)

  • Triethyl phosphonoacetate (1.1 mmol)

  • Sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 mmol)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, suspend sodium hydride (1.2 mmol) in anhydrous THF (5 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethyl phosphonoacetate (1.1 mmol) dropwise to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the resulting ylide solution back to 0 °C.

  • Add a solution of the substituted benzaldehyde (1.0 mmol) in anhydrous THF (5 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Sodium Hydride: A strong base used to deprotonate the phosphonate ester to generate the reactive carbanion.

  • Anhydrous THF: Essential to prevent the quenching of the strong base and the phosphonate carbanion.

  • Aqueous Workup: The phosphate byproduct is water-soluble, allowing for its easy removal from the organic product during the extraction.

Visualization of the Horner-Wadsworth-Emmons Reaction Workflow

HWE_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification NaH NaH in THF Ylide_Formation Ylide Formation (0°C to RT) NaH->Ylide_Formation Phosphonate Triethyl phosphonoacetate Phosphonate->Ylide_Formation Aldehyde Substituted Benzaldehyde in THF Addition Aldehyde Addition (0°C to RT) Aldehyde->Addition Ylide_Formation->Addition Quench Quench with aq. NH4Cl Addition->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify Product Pure Alkene Purify->Product

Caption: Workflow for the Horner-Wadsworth-Emmons Reaction.

Carbon-Carbon Bond Formation via Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[3] The aryl bromide moiety of this compound makes it an excellent substrate for this transformation.

Theoretical Expectations for this compound

The success of a Suzuki-Miyaura coupling is influenced by both electronic and steric factors. Electron-withdrawing groups on the aryl halide can facilitate the oxidative addition step, which is often the rate-determining step.[4] The presence of the formyl group on our target molecule is therefore expected to enhance its reactivity. However, the ortho-methoxy group can present some steric hindrance, potentially slowing the reaction. The choice of catalyst and ligand is crucial to overcome this steric challenge.[5]

Comparative Performance in the Suzuki-Miyaura Coupling

Aryl BromideSubstituentsExpected Reactivity
4-BromonitrobenzeneStrong Electron-WithdrawingHigh
4-BromobenzonitrileModerately Electron-WithdrawingHigh
This compound Mixed Electronic and Steric EffectsModerate to High
BromobenzeneUnsubstitutedModerate
4-BromoanisoleElectron-DonatingLow to Moderate

This table provides a qualitative comparison based on established electronic and steric effects in Suzuki-Miyaura coupling. Reactivity is highly dependent on the choice of catalyst, ligand, base, and solvent.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol details a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.

Materials:

  • Aryl bromide (e.g., this compound) (1.0 mmol)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (8 mL)

  • Water (2 mL)

Procedure:

  • In a Schlenk flask, combine the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

  • Evacuate the flask and backfill with an inert gas (argon or nitrogen) three times.

  • Add degassed toluene (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: The combination of a palladium source and a phosphine ligand is essential for the catalytic cycle. Triphenylphosphine is a common and effective ligand for many Suzuki-Miyaura couplings.

  • Base: The base is required for the transmetalation step of the catalytic cycle. Potassium carbonate is a commonly used and effective base.

  • Degassed Solvents: Oxygen can oxidize the active Pd(0) catalyst, leading to catalyst deactivation.

Visualization of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OH)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Reductive Elimination invis1->Pd(0)L2 Grignard_Reactions cluster_pathways Reaction Pathways Start 2-Bromo-4-formyl-6-methoxyphenyl acetate + R-MgX Desired Desired Addition to Aldehyde Start->Desired Side1 Side Reaction: Attack on Acetate Start->Side1 Side2 Side Reaction: Halogen-Metal Exchange Start->Side2

Sources

Safety Operating Guide

A Procedural Guide for the Safe Disposal of 2-Bromo-4-formyl-6-methoxyphenyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Bromo-4-formyl-6-methoxyphenyl acetate (CAS RN: 308088-29-1). As a brominated aromatic compound, this substance requires specific management procedures to ensure the safety of laboratory personnel and maintain compliance with environmental regulations. The procedures outlined below are grounded in established principles of chemical safety and hazardous waste management.

Hazard Assessment and Waste Characterization

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is essential. This compound is a solid, crystalline powder that, while its toxicological properties have not been fully investigated, must be handled with caution.[1]

  • Chemical Classification: This compound is a halogenated organic substance due to the presence of a carbon-bromine bond.[2][3] This is the single most critical factor determining its disposal pathway. Under regulations set by agencies like the U.S. Environmental Protection Agency (EPA), halogenated organic compounds are subject to specific disposal requirements, often prohibiting land disposal and mandating treatment methods like incineration.[4][5]

  • Primary Hazards: Based on data from suppliers and analogous compounds, it should be treated as a potential irritant to the skin, eyes, and respiratory tract.[1] Precautionary statements advise washing skin thoroughly after contact and removing contaminated clothing.[6][7] Upon combustion, it may emit toxic fumes, including hydrogen bromide.[1]

  • Waste Stream Profile: Any waste containing this compound, including contaminated labware, spill cleanup materials, and unreacted product, must be classified as Hazardous Chemical Waste . It must not be mixed with non-hazardous trash or other chemical waste streams unless they are also halogenated organics.[2][8]

Personal Protective Equipment (PPE) Protocol

A robust PPE protocol is the first line of defense against chemical exposure. The following equipment must be worn at all times when handling the compound or its waste.

  • Eye Protection: Wear chemical safety goggles or a face shield. Standard safety glasses are insufficient to protect against fine powders or splashes.

  • Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are standard for handling solids, but it is best practice to consult a glove compatibility chart for prolonged tasks.[3]

  • Body Protection: A standard laboratory coat should be worn to protect against skin contact.[3]

  • Respiratory Protection: When handling significant quantities of the powder or when there is a risk of dust generation, work should be conducted in a chemical fume hood to prevent inhalation.[1][3] If a fume hood is not feasible, a NIOSH-approved respirator with an appropriate particle filter is necessary.

Step-by-Step Disposal Protocol

Adherence to a systematic disposal procedure is mandatory to ensure safety and regulatory compliance. Evaporation is not an acceptable method of disposal for this compound.[9]

Step 1: Waste Segregation At the point of generation, immediately segregate all waste containing this compound. This waste must be placed in a dedicated container for "Halogenated Organic Waste." [2][3] Co-mingling with non-halogenated waste streams is a common and costly error, as it forces the entire mixture to be treated as halogenated waste.[10]

Step 2: Containerization Use a dedicated, leak-proof container that is chemically compatible with the waste.[11][12] The container must have a secure, screw-top lid to prevent spills and the escape of vapors.[8][11] It must be kept closed at all times except when actively adding waste.[9][11][13]

Step 3: Labeling Proper labeling is a critical regulatory requirement. Before any waste is added, the container must be clearly labeled with:

  • The words "Hazardous Waste" .[12]

  • The full chemical name: "Waste this compound" . Do not use abbreviations or chemical formulas.[8]

  • An itemized list of all chemical constituents and their approximate percentages if it is a mixed waste stream.[2][11]

Step 4: Accumulation and Storage Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) .[11][13] This area must be at or near the point of waste generation and under the control of laboratory personnel. Ensure the storage area is away from incompatible materials, such as strong oxidizing agents or bases.[11][14]

Step 5: Final Disposal Once the container is full or waste is no longer being generated, arrange for collection through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[9][13][15] Do not transport hazardous waste yourself.[9] Provide the disposal contractor with the Safety Data Sheet (SDS) for the compound to ensure they can manage it safely and correctly.[12]

Spill Management Protocol

In the event of a spill, immediate and correct action is necessary to mitigate exposure and prevent environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Don PPE: Before addressing the spill, put on the full PPE described in Section 2, including respiratory protection.

  • Contain the Spill: Prevent the powder from becoming airborne or spreading.

  • Clean-Up: Gently scoop or sweep up the solid material and place it into the designated halogenated organic waste container.[1] Use absorbent pads for any solutions.

  • Decontaminate: Wipe the spill area with soap and water.[12] All cleaning materials (wipes, gloves, etc.) must be considered hazardous waste and placed in the same container.[1]

  • Ventilate: Ensure the area is well-ventilated after cleanup is complete.[1]

Data Summary & Workflow Visualization

For quick reference, the key identifying and safety information for this compound is summarized below.

PropertyValueSource(s)
CAS Number 308088-29-1[6]
Molecular Formula C₁₀H₉BrO₄[16]
Physical State White to off-white crystalline powder[6]
Primary Hazard Class Halogenated Organic Compound[2][3]
Known Hazards Skin, eye, and respiratory tract irritant[1]
Disposal Classification Hazardous Waste; Halogenated Organic Waste[2][12]
Incompatible Materials Strong oxidizing agents, strong bases[17]

The following diagram illustrates the decision-making process and required actions for the proper disposal of this compound.

G cluster_main Disposal Workflow for this compound cluster_spill Spill Response start Waste Generation Point identify Identify as 'Hazardous Halogenated Organic' start->identify ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) identify->ppe container Use Dedicated, Labeled 'Halogenated Waste' Container ppe->container store Store Sealed Container in Satellite Accumulation Area container->store full Container Full? store->full full->store No request Arrange Pickup via EH&S or Licensed Contractor full->request Yes end Disposal Complete request->end spill_event Spill Occurs spill_ppe Don Full PPE (incl. Respirator) spill_event->spill_ppe cleanup Contain, Scoop, and Decontaminate Area spill_ppe->cleanup spill_dispose Place All Contaminated Materials in Waste Container cleanup->spill_dispose spill_dispose->container

Disposal Workflow and Spill Response

Conclusion

The responsible disposal of this compound is predicated on recognizing its classification as a halogenated organic compound. By strictly adhering to the principles of segregation, proper containerization, clear labeling, and the use of professional disposal services, researchers can ensure a safe laboratory environment and maintain full regulatory compliance.

References

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]

  • Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • National Science Teaching Association. (2024). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Bromo-4-formyl-6-methoxyphenyl)acetic acid. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-(2-bromo-4-formyl-6-methoxyphenyl)acetate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C10H9BrO4). Retrieved from [Link]

  • Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?. Retrieved from [Link]

  • eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • Kansas State University. (n.d.). Standard Operating Procedure: Bromine Safety. Retrieved from [Link]

  • Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • Chemtalk. (2008). Bromine water - disposal. Retrieved from [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • Reddit. (2017). Safely handling a liter of Bromine?. Retrieved from [Link]

  • Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Safe Handling of 2-Bromo-4-formyl-6-methoxyphenyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Bromo-4-formyl-6-methoxyphenyl acetate (CAS RN: 308088-29-1). As a specialized aromatic aldehyde, this compound requires careful handling to ensure laboratory safety and experimental integrity. This document synthesizes information from established safety protocols for related chemical classes to provide a comprehensive operational and disposal plan.

Hazard Assessment: A Proactive Approach

  • Aromatic Aldehydes : Aldehydes can be reactive and may cause irritation to the skin, eyes, and respiratory tract.[1] Some aldehydes are also known to be sensitizers, leading to allergic reactions upon repeated exposure.[1]

  • Brominated Aromatic Compounds : Halogenated hydrocarbons can have varying degrees of toxicity. Skin contact should be avoided, as indicated by safety information for this product, which advises washing with plenty of water if it comes into contact with skin.[2]

  • Acetate Esters : While generally of low acute toxicity, esters can be irritating to the eyes and mucous membranes, and high concentrations of vapors can have narcotic effects.[3]

Given these considerations, it is prudent to treat this compound as a compound that is potentially harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate PPE is a critical control measure to minimize exposure to hazardous chemicals.[4][5][6][7] The following table summarizes the recommended PPE for handling this compound.

Body Part Required PPE Rationale
Hands Chemical-resistant gloves (Nitrile or Butyl rubber)To prevent skin contact and potential irritation.[1][8] Nitrile and butyl rubber gloves are recommended for their resistance to a wide range of chemicals, including aldehydes.[1]
Eyes Safety goggles with side shields or a face shieldTo protect the eyes from splashes or dust particles of the compound.[6][8]
Body Laboratory coat or chemical-resistant apronTo protect skin and personal clothing from spills and contamination.[4][5]
Respiratory Use in a well-ventilated area or a chemical fume hood. A respirator may be necessary for large quantities or if dust/aerosols are generated.To prevent inhalation of dust or vapors, which may cause respiratory irritation.[1][5]
Feet Closed-toe shoesTo protect feet from spills.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Following a structured workflow is essential for minimizing risks during the handling of this compound.

Preparation and Weighing
  • Work Area Preparation : Ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Have all necessary equipment and materials readily available.

  • PPE : Don the appropriate PPE as outlined in the table above.

  • Weighing : If weighing the solid, perform this task in a ventilated enclosure or a fume hood to avoid inhalation of any fine particles. Use a disposable weighing boat.

Dissolution and Reaction Setup
  • Solvent Addition : Add the solvent to the solid in a flask or reactor within the fume hood.

  • Mixing : Use magnetic or overhead stirring to ensure proper mixing. Keep the reaction vessel covered to minimize the release of vapors.

  • Temperature Control : If heating or cooling is required, use a well-controlled system (e.g., a heating mantle with a temperature controller or an ice bath) to prevent uncontrolled reactions.

Post-Reaction Work-up and Purification
  • Quenching : If necessary, quench the reaction carefully in the fume hood.

  • Extraction : When performing liquid-liquid extractions, ensure the separatory funnel is properly vented to release any pressure buildup.

  • Purification : For purification techniques like chromatography, perform all steps within a fume hood.

The following diagram illustrates the general workflow for safely handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Prepare Work Area (Fume Hood) DonPPE Don Appropriate PPE Prep->DonPPE 1. Weigh Weigh Compound DonPPE->Weigh 2. Dissolve Dissolve/React Weigh->Dissolve 3. Workup Post-Reaction Work-up Dissolve->Workup 4. Decontaminate Decontaminate Glassware & Surfaces Workup->Decontaminate 5. Dispose Segregate & Dispose of Waste Decontaminate->Dispose 6.

Caption: A flowchart outlining the key steps for the safe handling of this compound.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.

Waste Segregation
  • Solid Waste : Unused this compound and any contaminated disposable materials (e.g., gloves, weighing boats, paper towels) should be collected in a designated, labeled hazardous waste container for halogenated organic solids.

  • Liquid Waste : Solutions containing this compound should be collected in a designated, labeled hazardous waste container for halogenated organic liquids. Do not mix with non-halogenated waste streams.

  • Sharps : Any contaminated sharps (needles, Pasteur pipettes) must be disposed of in a designated sharps container.

Decontamination
  • Glassware : Rinse glassware that has come into contact with the compound with a suitable solvent (e.g., acetone or ethanol) in a fume hood. Collect the rinsate as halogenated organic liquid waste. After the initial rinse, glassware can be washed with soap and water.

  • Spills : In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite or sand). Collect the absorbed material in a sealed container and dispose of it as halogenated solid waste. Ensure proper PPE is worn during cleanup.

Final Disposal

All waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company. Incineration at a licensed facility is a common disposal method for brominated organic compounds.

The hierarchy of controls is a fundamental concept in chemical safety. The following diagram illustrates this principle.

HierarchyOfControls Elimination Elimination (Most Effective) Substitution Substitution Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs) PPE Personal Protective Equipment (Least Effective)

Caption: The hierarchy of controls, prioritizing the most effective safety measures.

By adhering to this comprehensive guide, researchers can handle this compound with a high degree of safety, ensuring the well-being of laboratory personnel and the integrity of their research.

References

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